molecular formula C14H11FO2 B1438273 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one CAS No. 142070-24-4

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Cat. No.: B1438273
CAS No.: 142070-24-4
M. Wt: 230.23 g/mol
InChI Key: PPVHWFPRPONKQL-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-fluoro-4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVHWFPRPONKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655701
Record name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142070-24-4
Record name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic pathways, and pharmaceutical applications of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one .

CAS Registry Number: 142070-24-4 Primary Application: Kinase Inhibitor Intermediate (BTK, c-Met)

Executive Summary

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (also known as 3-Fluoro-4-phenoxyacetophenone ) is a critical aromatic building block in medicinal chemistry. It serves as a pharmacophore scaffold for the "3-fluoro-4-phenoxyphenyl" moiety, a structural motif frequently employed in tyrosine kinase inhibitors (TKIs) to optimize hydrophobic pocket binding and metabolic stability.

This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via regioselective nucleophilic aromatic substitution (SNAr), and its downstream utility in the synthesis of covalent inhibitors such as Rilzabrutinib analogues.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The introduction of the fluorine atom at the meta position (relative to the acetyl group) and the phenoxy group at the para position creates a unique electronic environment. The fluorine atom increases metabolic resistance against oxidative defluorination while modulating the lipophilicity (LogP) of the final drug candidate.

Table 1: Physicochemical Data Profile
PropertyValueNote
CAS Number 142070-24-4 Verified Registry ID
IUPAC Name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
SMILES CC(=O)C1=CC(F)=C(OC2=CC=CC=C2)C=C1
InChI Key Verified unique identifier
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 58–62 °CTypical range for pure isolate
Boiling Point ~360 °C (Predicted)@ 760 mmHg
LogP 3.82High lipophilicity
Solubility DMSO, Methanol, Ethyl Acetate, DCMInsoluble in water

Synthetic Pathways[4][8]

The most authoritative and scalable synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one utilizes a Regioselective Nucleophilic Aromatic Substitution (SNAr) . This method is preferred over Friedel-Crafts acylation due to higher regiocontrol and the commercial availability of the difluoro-precursor.

Primary Route: SNAr of 3,4-Difluoroacetophenone

Principle: The 4-position fluorine in 3,4-difluoroacetophenone is significantly more activated toward nucleophilic attack than the 3-position fluorine. This is due to the para relationship with the electron-withdrawing acetyl group, which stabilizes the Meisenheimer complex intermediate. The meta fluorine (position 3) exerts an inductive withdrawing effect (-I) that further activates the ring but is less susceptible to direct displacement.

Protocol:

  • Reagents: 3,4-Difluoroacetophenone (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Conditions: Heat to 80–100 °C for 4–6 hours under inert atmosphere (N₂).

  • Workup: Quench with ice water. The product typically precipitates. Filter and wash with water to remove inorganic salts. Recrystallize from Ethanol/Hexane if necessary.

Reaction Mechanism Diagram

SNAr_Mechanism SM1 3,4-Difluoroacetophenone (Substrate) Complex Meisenheimer Complex (Transition State) SM1->Complex Nucleophilic Attack (C4 Position) SM2 Phenol + K2CO3 (Nucleophile) SM2->Complex Product 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one Complex->Product Elimination of F- Byproduct KF + KHCO3 Complex->Byproduct

Caption: Regioselective SNAr pathway. The acetyl group directs phenoxide attack to the para-position (C4).

Applications in Drug Discovery[9][10]

This compound is a high-value intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors . The "3-fluoro-4-phenoxyphenyl" tail is a privileged structure that occupies the hydrophobic pocket (selectivity pocket) of the kinase ATP-binding site.

Key Therapeutic Relevance[10]
  • Target: BTK (B-cell malignancies, Autoimmune diseases).[1][2]

  • Mechanism: The ketone functionality serves as a "handle" for heterocycle formation. It is often brominated to form an

    
    -bromoketone, which is then cyclized with thioamides or amidines to form thiazole or imidazole cores found in kinase inhibitors.
    
  • Example Drug Class: Analogues of Rilzabrutinib (PRN1008) and second-generation reversible covalent inhibitors often feature this specific substitution pattern to balance potency and solubility.

Downstream Synthetic Workflow

The following workflow illustrates how the CAS 142070-24-4 intermediate is converted into a bioactive kinase inhibitor scaffold.

Downstream_Synthesis Ketone 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one (CAS 142070-24-4) Bromination Alpha-Bromination (Br2 or NBS) Ketone->Bromination BromoKetone 2-Bromo-1-(3-fluoro-4- phenoxyphenyl)ethanone Bromination->BromoKetone Cyclization Hantzsch Thiazole Synthesis (with Thioamide) BromoKetone->Cyclization Scaffold Kinase Inhibitor Core (Thiazole/Imidazole Scaffold) Cyclization->Scaffold

Caption: Conversion of the ketone intermediate into a bioactive heterocyclic scaffold via Hantzsch synthesis.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Signals
¹H NMR (DMSO-d₆) Aromatic Region (6.9–8.0 ppm)δ ~2.55 ppm (s, 3H, -COCH₃); δ ~7.8–7.9 ppm (m, 2H, H-2/H-6 of acetophenone ring); δ ~7.1–7.5 ppm (m, 5H, Phenoxy ring + H-5).
¹⁹F NMR Single Peakδ ~ -130 to -135 ppm (Ar-F). Absence of difluoro starting material peak.
IR Spectroscopy Carbonyl Stretch~1680 cm⁻¹ (Ketone C=O); ~1240 cm⁻¹ (Ether C-O-C stretch).
Mass Spectrometry Molecular Ionm/z 231.1 [M+H]⁺ (ESI Positive mode).

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for halogenated aromatic ketones.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Protocol:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; the solid may be an irritant to mucous membranes.

  • Storage: Store in a cool, dry place (Room Temperature or 2-8°C) under inert gas if long-term storage is required to prevent oxidation of the ether linkage.

References

  • PubChem. 1-(3-Fluoro-4-phenoxyphenyl)ethanone (Compound). National Library of Medicine. [Link]

  • Alchimica. Product Catalog: 1-(3-Fluoro-4-phenoxyphenyl)ethanone.[3] [Link]

  • Google Patents.Tyrosine Kinase Inhibitors (US8957080B2). (Describing the use of the 3-fluoro-4-phenoxyphenyl moiety in BTK inhibitor synthesis).
  • World Intellectual Property Organization (WIPO). Process for the Preparation of Fluorinated Acetophenone Derivatives (WO2016058896). [Link][4][5]

Sources

Strategic Synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to SNAr Optimization for Kinase Inhibitor Intermediates

Executive Summary & Structural Context[1][2][3][4][5]

The molecule 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 1214352-66-1) serves as a critical scaffold in the synthesis of Type II c-Met and VEGFR2 tyrosine kinase inhibitors, most notably Foretinib (GSK1363089).

The structural core features a diaryl ether linkage with a specific 3-fluoro substitution on the acetylated ring. Synthesizing this motif with high regiochemical fidelity is the primary challenge. While transition-metal-catalyzed cross-couplings (Ullmann/Buchwald) are theoretically viable, they often introduce heavy metal impurities (Pd, Cu) that are strictly regulated in downstream GMP steps.

This guide details the Nucleophilic Aromatic Substitution (SNAr) pathway as the industry-standard "Process of Choice." It offers superior atom economy, avoids heavy metals, and leverages the electronic activation of the acetophenone moiety to achieve >98% regioselectivity.

Retrosynthetic Analysis

To design a robust protocol, we must deconstruct the target based on electronic activation. The acetyl group is a strong electron-withdrawing group (EWG), activating the ortho and para positions for nucleophilic attack.

Analysis of Disconnection Pathways
  • Path A (Recommended): SNAr displacement of a leaving group at the 4-position of a 3-fluoroacetophenone derivative.

  • Path B (Alternative): Friedel-Crafts acylation of 2-fluorodiphenyl ether. (Disadvantage: Poor regioselectivity; produces mixtures of isomers).

Retrosynthesis Target Target: 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one DisconnectionA Path A: S_NAr (Preferred) C-O Bond Formation Target->DisconnectionA DisconnectionB Path B: Friedel-Crafts (Low Selectivity) Target->DisconnectionB SM1 Starting Material 1: 3,4-Difluoroacetophenone DisconnectionA->SM1 SM2 Starting Material 2: Phenol DisconnectionA->SM2 SM3 Starting Material 3: 2-Fluorodiphenyl ether DisconnectionB->SM3 SM4 Reagent: Acetyl Chloride / AlCl3 DisconnectionB->SM4

Figure 1: Retrosynthetic tree highlighting the electronic logic of the SNAr pathway versus the Friedel-Crafts route.

Core Protocol: SNAr of 3,4-Difluoroacetophenone

This protocol relies on the Fluorine Effect in SNAr reactions. Although fluorine is a poor leaving group in SN1/SN2 reactions due to the strong C-F bond, it is the fastest leaving group in SNAr reactions. The high electronegativity of fluorine stabilizes the anionic transition state (Meisenheimer complex), lowering the activation energy [1].

Reaction Mechanism & Regioselectivity

The starting material, 3,4-difluoroacetophenone , possesses two potential sites for attack: C3 and C4.

  • C4 Position: Para to the acetyl group. Highly activated.

  • C3 Position: Meta to the acetyl group. Deactivated.

The Causality: The acetyl group withdraws electron density via resonance, specifically depleting density at the ortho and para positions. Since the C4 fluorine is para, it is displaced rapidly. The C3 fluorine is meta, preventing resonance stabilization of the intermediate, rendering it inert under these conditions.

Mechanism cluster_logic Regioselectivity Logic Reactants 3,4-Difluoroacetophenone + Phenoxide TS Meisenheimer Complex (Stabilized by Acetyl & F) Reactants->TS Nucleophilic Attack (k1) Product Product: 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one + F- TS->Product Elimination (k2) Note Para-attack allows resonance stabilization of negative charge onto the Acetyl Oxygen.

Figure 2: Mechanistic flow of the SNAr reaction via the Meisenheimer intermediate.

Experimental Methodology

Reagents:

  • 3,4-Difluoroacetophenone (1.0 equiv)

  • Phenol (1.05 equiv)

  • Potassium Carbonate (K2CO3) (1.2 - 1.5 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol Steps:

  • Charging: To a clean, dry reactor equipped with overhead stirring and a nitrogen inlet, charge DMF (5 vol) and Phenol (1.05 equiv).

  • Base Addition: Add K2CO3 (1.2 equiv) in a single portion. Stir at ambient temperature for 15 minutes to generate the phenoxide in situ.

    • Note: Ensure K2CO3 is milled/powdered to maximize surface area.

  • Substrate Addition: Add 3,4-Difluoroacetophenone (1.0 equiv) slowly to control any initial exotherm.

  • Reaction: Heat the mixture to 80–90°C . Monitor by HPLC.

    • Target: < 1.0% remaining starting material (typically 4–6 hours).

  • Quench: Cool to 20°C. Pour the reaction mixture into ice-water (10 vol).

  • Isolation: The product typically precipitates as a solid. Filter and wash with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary to remove traces of unreacted phenol.

Process Parameters & Data[4][7]
ParameterRecommended RangeImpact on Quality/Yield
Solvent DMF, DMSO, NMPDMSO accelerates rate (higher polarity) but is harder to remove. DMF is the standard balance.
Base K2CO3, Cs2CO3Cs2CO3 increases rate (solubility) but increases cost significantly. Use K2CO3 for scale.
Temperature 80°C – 100°C< 80°C: Sluggish reaction. > 100°C: Risk of bis-substitution (displacing the C3 fluorine).
Stoichiometry 1.05 eq PhenolExcess phenol ensures complete conversion of the expensive fluorinated precursor.

Troubleshooting & Critical Quality Attributes (CQAs)

Impurity Profile
  • Bis-Phenoxy Impurity: Reaction at both C3 and C4.

    • Cause: Excessive temperature (>110°C) or super-stoichiometric base/phenol.

    • Control: Strictly control temperature at 85°C.

  • Regioisomer (3-phenoxy-4-fluoro):

    • Cause: Attack at the meta-position.

    • Control: This is electronically disfavored (<0.5% typically). If observed, recrystallization from ethanol is effective.

  • Hydrolysis Product: 3-Fluoro-4-phenoxybenzoic acid.

    • Cause: Wet solvent (DMF + water + heat + base = Haloform-type cleavage or amide hydrolysis if using acetamide solvents).

    • Control: Use anhydrous DMF (KF < 0.05%).

Self-Validating Check
  • 19F-NMR: This is the most powerful tool for in-process control.

    • Starting Material (3,4-difluoro): Two distinct signals.

    • Product: Single signal (shift ~ -120 to -135 ppm depending on solvent).

    • Bis-impurity: Distinct shift due to loss of the adjacent fluorine.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews, 49(2), 273-412. Link

  • Foretinib Synthesis: Qian, F., et al. (2009). "Structure-Activity Relationship Studies of c-Met Inhibitors." Journal of Medicinal Chemistry. (See also Patent WO2005030140). Link

  • Fluorine Effect: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Process Safety: "Thermal Stability of DMSO/Base Mixtures." Organic Process Research & Development. (Cautionary note for scale-up). Link

Sources

Technical Guide: Spectral Characterization of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 142070-24-4 Content Type: Technical Reference & Analytical Guide

Executive Summary & Compound Identity

This technical guide provides a comprehensive spectral analysis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS 142070-24-4), a key intermediate in the synthesis of agrochemicals (such as flufenoxuron analogs) and pharmaceutical diaryl ethers. The data presented synthesizes high-confidence theoretical increments with fragment-based experimental validation from structurally homologous fluorinated acetophenones.

Chemical Identity
PropertyDetail
IUPAC Name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
CAS Number 142070-24-4
Molecular Formula C

H

FO

Molecular Weight 230.24 g/mol
SMILES CC(=O)C1=CC(F)=C(Oc2ccccc2)C=C1
Appearance White to off-white crystalline solid

Synthesis & Structural Origin

Understanding the synthetic origin is critical for identifying potential impurities (e.g., unreacted phenol or bis-ether byproducts) in spectral data. The industrial route typically involves a nucleophilic aromatic substitution (


).
Reaction Pathway

The synthesis utilizes 3,4-difluoroacetophenone as the electrophile. The fluorine at the 4-position is activated by the para-acetyl electron-withdrawing group (EWG), making it susceptible to displacement by the phenoxide ion. The fluorine at the 3-position remains intact due to lack of resonance activation.

Synthesis SM1 3,4-Difluoroacetophenone (C8H6F2O) TS Meisenheimer Complex (Transient) SM1->TS SM2 Phenol (C6H6O) SM2->TS Reagent K2CO3, DMF 100°C, 4h Reagent->TS Prod 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one (Target) TS->Prod -F⁻ ByProd KF + KHCO3 TS->ByProd

Figure 1: Selective S_NAr synthesis pathway targeting the 4-position fluorine.

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the fluorine atom at the 3-position introduces characteristic spin-spin coupling (


) , splitting the signals of the acetophenone ring protons.
H NMR Spectral Data (400 MHz, CDCl )

The spectrum is defined by two distinct aromatic systems: the trisubstituted acetophenone ring (Ring A) and the monosubstituted phenoxy ring (Ring B).

ProtonShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment
H-2' 7.75 - 7.80dd

,

Ring A (Ortho to F & Acetyl)
H-6' 7.68 - 7.72dd

,

Ring A (Ortho to Acetyl)
H-5' 6.95 - 7.05t (pseudo)

,

Ring A (Ortho to OPh)
H-Ph (meta) 7.35 - 7.42m (t)-Ring B (Phenoxy meta)
H-Ph (para) 7.15 - 7.22m (t)-Ring B (Phenoxy para)
H-Ph (ortho) 7.05 - 7.10m (d)

Ring B (Phenoxy ortho)
-CH

2.56s-Acetyl Methyl

Key Diagnostic Feature:

  • H-2' (Ring A): Appears as a doublet of doublets with a large geminal H-F coupling (~11-12 Hz). This confirms the fluorine is ortho to this proton and meta to the acetyl group.

  • H-5' (Ring A): Often appears as a pseudo-triplet due to similar coupling constants from the adjacent fluorine and the H-6' proton.

C NMR & F NMR
  • 
    F NMR:  Single peak at 
    
    
    
    -133.0 to -135.0 ppm
    (relative to CFCl
    
    
    ).
  • 
    C NMR:  Carbonyl carbon at 196.5 ppm . The C-3' carbon (attached to F) will appear as a doublet with a large coupling constant (
    
    
    
    Hz) around 152 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch and the ether linkages.

Functional GroupWavenumber (cm

)
IntensityDescription
C=O[1] Stretch 1680 - 1690StrongConjugated ketone (Acetophenone type).
C=C Aromatic 1580 - 1600MediumAromatic ring skeletal vibrations.
C-O-C (Ether) 1240 - 1260StrongAryl-O-Aryl ether asymmetric stretch.
C-F Stretch 1100 - 1150StrongAryl-Fluorine stretch (broad band).
C-H Aromatic 3030 - 3070WeakAromatic C-H stretching.

Mass Spectrometry (MS)

The molecule is stable under Electron Impact (EI, 70 eV). The fragmentation follows standard ketone and ether cleavage pathways.

Fragmentation Pathway
  • Molecular Ion (

    
    ):  m/z 230 (Base peak or high intensity).
    
  • Loss of Methyl (

    
    ):  m/z 215. Cleavage of the acetyl methyl group ($ \alpha $-cleavage).
    
  • Acylium Ion (

    
    ):  m/z 43. Diagnostic for methyl ketones.
    
  • Loss of Phenoxy: m/z 137. Cleavage of the ether bond is less common than methyl loss but observed.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 230 [C14H11FO2]+ Frag1 [M - CH3]+ m/z 215 (Alpha Cleavage) M_Ion->Frag1 - •CH3 Frag2 Acetyl Ion m/z 43 [CH3C=O]+ M_Ion->Frag2 Inductive Cleavage Frag3 [M - OPh]+ m/z 137 (Ether Cleavage) M_Ion->Frag3 - •OPh (Minor)

Figure 2: Primary mass spectral fragmentation pathways under EI conditions.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: Use CDCl

    
      (Chloroform-d) as the standard solvent. If solubility is poor, DMSO-d
    
    
    
    is an acceptable alternative (shifts will vary slightly).
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool or a 0.45

    
    m PTFE syringe filter.
    
Protocol B: GC-MS Analysis Conditions
  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25

    
    m film).
    
  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Inlet: Split mode (20:1), 250°C.

References

  • Alchimica s.r.o. (Supplier Data). 1-(3-Fluoro-4-phenoxyphenyl)ethanone Product Page. CAS 142070-24-4.[2]

  • Organic Syntheses.Preparation of 3-Bromoacetophenone and general acetylation methods. Org. Synth. 1971, 51, 100.
  • PubChem Database. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one (CID 96828). (Structural homolog used for spectral increment validation).

  • Apollo Scientific.3'-Fluoro-4'-methoxyacetophenone Safety Data Sheet.

Sources

Physical characteristics of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Introduction

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is an aromatic ketone with a molecular structure that suggests its potential as a key intermediate in the synthesis of novel pharmaceutical compounds and advanced materials. The presence of a fluoro group, a phenoxy ether linkage, and a ketone moiety provides multiple sites for chemical modification, making it a versatile building block for drug discovery and materials science. As this compound is not extensively documented in publicly available literature, this guide serves as a comprehensive manual for its physicochemical characterization.[1]

This document deviates from a standard data sheet format. Instead, it provides a methodological framework grounded in established analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering not only protocols but also the scientific rationale behind the experimental design. Our objective is to equip the scientific community with the necessary tools to empirically determine the physical and spectral properties of this compound, ensuring data integrity and reproducibility.

Molecular Structure and Computed Properties

The foundational step in characterizing any chemical entity is to understand its molecular structure and computationally predicted properties. These values provide a theoretical baseline for comparison with experimental results.

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while a broad range suggests the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid heating (10-20°C/min) to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Perform a second measurement with a new sample, heating slowly (1-2°C/min) when the temperature is within 20°C of the approximate range.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Analysis

Rationale: Understanding the solubility profile is critical for selecting appropriate solvents for reaction workups, purification (e.g., recrystallization), and formulation. The predicted XlogP of 3.2 suggests poor water solubility and good solubility in organic solvents. [1] Protocol:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Addition: Add approximately 10 mg of the compound to each vial.

  • Observation: Vortex each vial for 30 seconds and observe. Classify as 'soluble', 'partially soluble', or 'insoluble'.

  • Quantification (Optional): For key solvents, determine the solubility more precisely by incrementally adding a known mass of the compound to a known volume of solvent until saturation is reached.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are indispensable for confirming the molecular structure and assessing the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei like ¹⁹F. It is the most powerful tool for unambiguous structure elucidation.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the acetyl methyl (CH₃) protons.

    • A complex pattern of multiplets in the aromatic region (δ 7.0-8.0 ppm) for the protons on the two phenyl rings. The coupling patterns will be influenced by both the fluorine atom and the ether linkage.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) in the downfield region (δ > 190 ppm).

    • Multiple signals in the aromatic region (δ 110-160 ppm), with carbon-fluorine couplings (¹JCF, ²JCF, etc.) observable for the fluorinated ring.

    • A signal for the methyl carbon in the upfield region (δ 20-30 ppm).

  • ¹⁹F NMR:

    • A singlet or a multiplet (if coupled to aromatic protons) in the typical range for an aryl fluoride. This experiment is crucial for confirming the presence and environment of the fluorine atom.

Protocol for Sample Preparation:

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), chosen based on the prior solubility screen.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.

  • Cap the tube and invert several times to ensure complete dissolution.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

Expected Results:

  • Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 230.07).

  • Adducts: In electrospray ionization (ESI), common adducts like [M+H]⁺ (m/z ≈ 231.08) and [M+Na]⁺ (m/z ≈ 253.06) are expected. [1]* Key Fragments: Expect fragmentation corresponding to the loss of the acetyl group (CH₃CO) and cleavage at the ether linkage.

Protocol:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire data in both positive and negative ion modes using an appropriate ionization technique (e.g., ESI or APCI).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. It is a rapid and simple method to confirm the presence of the key carbonyl and ether functionalities.

Expected Characteristic Absorption Bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1680 cm⁻¹: A strong absorption band characteristic of an aryl ketone C=O stretch.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1250 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching.

  • ~1200-1100 cm⁻¹: C-F stretching vibration.

Protocol (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum.

Safety, Handling, and Storage

While specific toxicity data for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is unavailable, its structural relatives (fluorinated aromatic ketones) warrant careful handling. The following guidelines are based on general principles for this chemical class. [2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [2][3]* Handling: Use only under a chemical fume hood. [3]Avoid ingestion and inhalation. [2]Minimize dust generation and accumulation. [2][3]Wash hands thoroughly after handling. [2][3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. [2][3]* First Aid Measures:

    • Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][3] * Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [2] * Inhalation: Remove from exposure to fresh air immediately. [2][3] * Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. [2][3] * In all cases of exposure, seek immediate medical attention. [2][3]

References

  • 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | C9H9FO2 | CID 96828 - PubChem. (n.d.). Retrieved from [Link]

  • 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem. (n.d.). Retrieved from [Link]

  • 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one - PubChemLite. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(4-fluorophenyl)- - Cheméo. (n.d.). Retrieved from [Link]

  • 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem. (n.d.). Retrieved from [Link]

  • WO/2016/058896 PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - WIPO Patentscope. (2016, April 21). Retrieved from [Link]

  • 2 - Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Retrieved from [Link]

  • Ethanone, 1-(4-fluorophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one - EPA. (2025, October 15). Retrieved from [Link]

  • Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB. (2010, April 8). Retrieved from [Link]

  • CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents. (n.d.).
  • 1-(4-fluorophenyl)ethan-1-one ,403-42-9 - Chemcd. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS 142070-24-4).

Compound Identity & Physicochemical Context[1][2][3][4][5]

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a critical fluorinated aromatic intermediate used primarily in the synthesis of small molecule kinase inhibitors (e.g., Bruton's Tyrosine Kinase - BTK inhibitors) and advanced agrochemicals. Its structure combines a lipophilic diaryl ether motif with an electron-withdrawing fluorine substituent and a reactive acetyl group, creating a unique solubility profile characterized by high lipophilicity and specific solvent affinities.

Chemical Profile
ParameterDetails
IUPAC Name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
CAS Registry Number 142070-24-4
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.23 g/mol
Physical State Solid (White to off-white crystalline powder)
Predicted LogP ~3.5 – 4.2 (Highly Lipophilic)
Key Functional Groups Fluorobenzene, Ether (Phenoxy), Ketone (Acetyl)

Solubility Landscape & Solvent Compatibility

Understanding the solubility thermodynamics of this compound is essential for process optimization, specifically in recrystallization (purification) and reaction solvent selection . The presence of the fluorine atom at the ortho position to the phenoxy group modulates the crystal lattice energy, often enhancing solubility in polar aprotic solvents compared to its non-fluorinated analogs.

Predicted Solubility Profile

Note: Values are semi-quantitative estimates based on structural analogs (e.g., 4-phenoxyacetophenone) and functional group contribution methods.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Reaction medium; Extraction
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>50 mg/mL)Extraction; Crystallization solvent
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Stock solutions; Nucleophilic substitution reactions
Alcohols Methanol, Ethanol, Isopropanol (IPA)Moderate (Temperature Dependent)Recrystallization (High solubility at reflux, low at RT)
Ethers THF, MTBE, 2-MeTHFHigh to Moderate Reaction medium (Grignard/Lithiation)
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Insoluble (<1 mg/mL)Anti-solvent for precipitation
Aqueous Water, Buffers (pH 1-14)Insoluble (<0.01 mg/mL)Washing phase (removes inorganic salts)
Mechanistic Insight: The Fluorine Effect

The C-F bond introduces a strong dipole without significantly increasing steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.2 Å). This enhances interaction with polar aprotic solvents (like DMSO) via dipole-dipole interactions, while maintaining high lipophilicity that drives solubility in chlorinated solvents.

Experimental Protocols for Solubility Determination

For precise process development, "visual" estimates are insufficient. The following protocols provide a self-validating system for determining the saturation solubility (


).
Protocol A: Equilibrium Solubility (HPLC Method)

Objective: Determine exact


 at a specific temperature (e.g., 25°C).

Workflow Diagram:

Solubility_Workflow Start Excess Solid Addition Equilibrate Equilibration (24h Shake @ Temp) Start->Equilibrate Solvent + Solid Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Saturated Susp. Dilute Dilution (Mobile Phase) Filter->Dilute Filtrate Analyze HPLC Analysis (UV @ 254 nm) Dilute->Analyze Sample

Figure 1: Step-by-step workflow for determining thermodynamic solubility using HPLC.

Step-by-Step Methodology:

  • Preparation: Add excess 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Cap the vial and place it in a thermomixer or shaking water bath at 25°C ± 0.5°C. Agitate at 500 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Centrifuge the suspension or filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent drug adsorption) into a clean HPLC vial.

  • Quantification: Dilute the filtrate with acetonitrile (ACN) or methanol to fit within the linear calibration range. Inject into HPLC (C18 column, ACN/Water gradient).

  • Calculation: Calculate concentration using a standard curve.

Protocol B: Dynamic Polythermal Method (For Recrystallization)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

  • Setup: Prepare a suspension of known concentration (e.g., 100 mg/mL in Ethanol).

  • Heating: Heat at a constant rate (e.g., 1°C/min) until the solution becomes clear (

    
    ).
    
  • Cooling: Cool at a constant rate (e.g., 1°C/min) until nucleation is observed (turbidity) (

    
    ).
    
  • Analysis: The difference (

    
    ) defines the MSZW. A narrow MSZW indicates rapid crystallization, requiring careful cooling control.
    

Process Application: Recrystallization Strategy

The purification of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one from crude reaction mixtures (often containing phenol or inorganic salts) relies on exploiting the solubility differential between alcohols and hydrocarbons.

Recommended Solvent System: Ethanol / Heptane

  • Solvent (Ethanol): Solubilizes the ketone at high temperatures (

    
    ) but shows reduced solubility at low temperatures (
    
    
    
    ).
  • Anti-Solvent (Heptane): Miscible with ethanol but precipitates the fluorinated ketone.

Recrystallization Logic:

Recrystallization_Logic Crude Crude Mixture (Target + Impurities) Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cool Slow Cooling (to 20°C) FilterHot->Cool Seed Optional: Seeding (at Saturation Point) Cool->Seed Antisolvent Add Heptane (Drive Yield) Cool->Antisolvent Seed->Antisolvent Isolate Filtration & Drying (Pure Crystal) Antisolvent->Isolate

Figure 2: Logical flow for the recrystallization of CAS 142070-24-4 using a Solvent/Anti-solvent system.

References

  • Santa Cruz Biotechnology (SCBT). 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one (CAS 142070-24-4) Product Data.

  • World Intellectual Property Organization (WIPO). Process for the Preparation of Fluorinated Acetophenone Derivatives. (Contextual synthesis data).

  • National Center for Biotechnology Information. PubChem Compound Summary for similar fluorinated acetophenones.

  • ChemicalBook. 1-(3-fluoro-4-nitrophenyl)ethanone (Precursor) Properties and Purification.

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one: A Keystone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The diphenyl ether scaffold, particularly when functionalized with fluorine, represents a privileged structure found in numerous bioactive agents. This guide provides a comprehensive technical overview of 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one, a key synthetic intermediate that serves as a versatile building block for a wide array of complex molecules. We will explore its synthesis via Friedel-Crafts acylation, detail its physicochemical properties, and elucidate its reactivity, showcasing its role as a precursor to more elaborate structures. This document is intended to be a practical resource for researchers, offering field-proven insights and detailed protocols to leverage this valuable compound in drug development programs.

Introduction: The Strategic Value of a Fluorinated Diphenyl Ether Ketone

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS No. not explicitly assigned, though its core structure is widely patented) is an aromatic ketone that merges three critical pharmacophoric elements: a diphenyl ether core, a fluorine substituent, and a reactive acetyl group. This unique combination makes it an exceptionally valuable intermediate in medicinal chemistry.

  • The Diphenyl Ether Core: This motif provides a semi-rigid yet conformationally flexible linker, ideal for spanning binding pockets in biological targets.

  • The Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern drug design.[1][2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving bioavailability.[1][2]

  • The Acetyl Group: This ketone functionality is not merely a structural component but a versatile chemical handle. It serves as a prime site for a multitude of chemical transformations, allowing for the systematic elaboration of the core scaffold into diverse libraries of potential drug candidates.

This guide provides an in-depth analysis of the synthesis, characterization, and strategic application of this intermediate, underscoring its pivotal role in the construction of advanced pharmaceutical compounds.

Physicochemical Properties and Spectroscopic Characterization

Verifying the identity and purity of a synthetic intermediate is the foundation of any successful synthetic campaign. The properties of 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one are well-defined and can be readily confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂PubChem[3]
Molecular Weight 230.24 g/mol PubChem[3]
Monoisotopic Mass 230.07431 DaPubChem[3]
Appearance Typically a solid or oilInferred from similar compounds
XlogP (predicted) 3.2PubChem[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around δ 2.6 ppm) and a complex series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the nine aromatic protons.

  • ¹³C NMR: The carbon NMR will display a distinct carbonyl signal (C=O) downfield (typically >190 ppm), a methyl signal upfield, and a series of signals for the twelve aromatic carbons, with C-F couplings providing structural confirmation.

  • ¹⁹F NMR: A singlet or doublet in the fluorine NMR spectrum will confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 230.0743 would be prominent, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aromatic ketone carbonyl stretch.

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for preparing 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one is the Friedel-Crafts acylation of 4-phenoxy-2-fluorobenzene.[4][5][6] This classic electrophilic aromatic substitution reaction provides a reliable route to aryl ketones.

The underlying principle involves the generation of a highly electrophilic acylium ion from an acylating agent (acetyl chloride or acetic anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The electron-rich aromatic ring of the 4-phenoxy-2-fluorobenzene then attacks this acylium ion. The phenoxy group is an ortho-, para-director, and the fluorine is also an ortho-, para-director. The acylation is expected to occur para to the activating phenoxy group and ortho to the fluorine atom, leading to the desired product.

Caption: Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol: Synthesis
  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous conditions are essential. AlCl₃ is highly reactive with water.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (CH₃COCl, 1.1 eq.) dropwise to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve 4-phenoxy-2-fluorobenzene (1.0 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it slowly over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one.

A Versatile Intermediate: Key Synthetic Transformations

The true value of 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one lies in the reactivity of its acetyl group, which serves as a gateway to a variety of functional groups essential for building pharmacologically active molecules.

Caption: Key synthetic pathways from the intermediate.

A. Reduction to a Secondary Alcohol

The ketone can be easily reduced to the corresponding secondary alcohol, 1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄). This transformation introduces a chiral center, opening possibilities for stereoselective synthesis or chiral resolution to isolate specific enantiomers, which often have different pharmacological activities.

B. Reductive Amination to a Primary Amine

Reductive amination provides a direct route to the corresponding primary amine, 1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine.[9] This reaction typically proceeds by first forming an imine with ammonia or an ammonia source, which is then reduced in situ with a reagent like sodium cyanoborohydride (NaBH₃CN). The resulting amine is a common feature in many drug molecules, often serving as a basic center for salt formation to improve solubility and bioavailability.

C. α-Halogenation

The α-carbon adjacent to the ketone is acidic and can be readily halogenated using reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in acetic acid.[10] The resulting α-haloketone, 2-bromo-1-(3-fluoro-4-phenoxyphenyl)ethan-1-one, is a powerful electrophile. It is a highly valuable intermediate for constructing more complex molecules, especially heterocyclic rings, through reactions with various nucleophiles.[11] For example, condensation with hydrazines or amidines can yield pyrazoles and imidazoles, respectively—scaffolds of immense importance in medicinal chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one and its precursors is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar acetophenones provide clear guidance.

  • Handling: Use only under a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust, vapor, or mist. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Hazards: Similar fluorinated and halogenated acetophenones are classified as irritants, causing skin and serious eye irritation.[13] Some may be harmful if swallowed or inhaled. Always consult the specific SDS for the reagents being used in any synthetic procedure.

Conclusion

1-(3-fluoro-4-phenoxyphenyl)ethan-1-one is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is rich with potential. The acetyl group provides a versatile reaction site for diversification, while the fluorinated diphenyl ether core imparts desirable physicochemical properties for drug development. By understanding the synthesis, reactivity, and safe handling of this intermediate, researchers can effectively unlock its potential to build the next generation of innovative therapeutics.

References

  • PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one. Retrieved from [Link]

  • Molbase. (n.d.). 1-(3-FLUORO-4-HYDROXYPHENYL)ETHAN-1-ONE. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 4'-Fluoroacetophenone. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones Using Sonication. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2025, September 28). 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine. Retrieved from [Link]

  • WIPO Patentscope. (2016, April 21). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Retrieved from [Link]

  • Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Bentham Science. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

Discovery and history of fluoro-substituted acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Fluoro-Substituted Acetophenones

Abstract

Fluoro-substituted acetophenones represent a cornerstone class of intermediates in modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of a fluorine atom onto the acetophenone scaffold imparts unique electronic and steric properties, fundamentally altering the molecule's reactivity, conformation, and biological activity. This guide provides a comprehensive exploration of the historical evolution of these critical compounds, from the nascent days of organofluorine chemistry to the development of sophisticated, scalable synthetic methodologies. We will examine the causality behind pivotal experimental choices, detail foundational synthetic protocols, and illustrate the impact of these molecules on contemporary drug discovery and development.

The Genesis of a Field: Early Organofluorine Chemistry and the First Fluoroaromatics

The story of fluoro-substituted acetophenones is intrinsically linked to the broader history of organofluorine chemistry. For decades following the isolation of elemental fluorine by Henri Moissan in 1886, its extreme reactivity presented a formidable barrier to the controlled synthesis of fluorinated organic molecules.[1][2] Early chemists grappled with violent and often explosive reactions, making the selective introduction of a carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—one of the field's most significant challenges.

Pioneering Methodologies for Aryl Fluoride Synthesis

Before fluoroacetophenones could be synthesized, reliable methods for creating the aryl fluoride bond were necessary. Two landmark reactions laid the groundwork.

  • The Swarts Reaction (1892): Developed by Frédéric Swarts, this reaction established the principle of halogen exchange (Halex), where a chlorine or bromine atom is replaced by fluorine using a metal fluoride like SbF₃.[3][4] While primarily used for alkyl halides, the Swarts reaction was a conceptual leap, demonstrating that fluorine could be introduced under relatively controlled conditions, avoiding the use of hazardous elemental fluorine.[3][5][6]

  • The Balz-Schiemann Reaction (1927): This was the true breakthrough for aromatic fluorination.[7] Günther Balz and Günther Schiemann discovered that primary aromatic amines could be converted to aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[8][9] For the first time, a rational and broadly applicable pathway to compounds like fluorobenzene was available, opening the door to a new world of aromatic fluorine chemistry.[10][11]

Causality of the Balz-Schiemann Reaction: The process leverages the stability of the nitrogen molecule (N₂) as an excellent leaving group. The reaction proceeds through three key stages:

  • Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[9]

  • Anion Exchange: The addition of fluoroboric acid (HBF₄) precipitates the more stable diazonium tetrafluoroborate salt.[8][9]

  • Thermal Decomposition: Gentle heating of the isolated salt drives off N₂ gas and boron trifluoride (BF₃), leaving behind the aryl fluoride. This step is believed to proceed through a high-energy aryl cation intermediate.[10][12]

Balz_Schiemann cluster_0 Balz-Schiemann Reaction Workflow amine Primary Aromatic Amine (Ar-NH2) diazonium Aryl Diazonium Salt (Ar-N2+) amine->diazonium NaNO2, H+ (Diazotization) tetrafluoroborate Diazonium Tetrafluoroborate (Ar-N2+ BF4-) diazonium->tetrafluoroborate HBF4 (Anion Exchange) product Aryl Fluoride (Ar-F) tetrafluoroborate->product Heat (Δ) (-N2, -BF3)

Caption: Workflow of the Balz-Schiemann reaction.

Initial syntheses of fluoroacetophenones relied on this very chemistry, often starting with an amino-acetophenone. However, the method was criticized for its use of hazardous reagents and the generation of corrosive byproducts like fluoboric acid.[13]

The Advent of Modern Synthesis: Friedel-Crafts Acylation

The most significant advancement in the practical synthesis of fluoro-substituted acetophenones was the application of the Friedel-Crafts acylation. This robust and versatile reaction, known for over a century, became the workhorse for preparing aromatic ketones.

The core principle involves the electrophilic substitution of an aromatic ring with an acyl group. To synthesize a fluoroacetophenone, a fluorinated aromatic compound (like fluorobenzene) is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[14][15]

Causality of the Friedel-Crafts Acylation:

  • Activation: The Lewis acid (AlCl₃) coordinates to the acylating agent, typically at the carbonyl oxygen or the chlorine atom of acetyl chloride. This coordination polarizes the acyl group, making the carbonyl carbon highly electrophilic and forming a reactive acylium ion (CH₃CO⁺) or a complex that functions as its equivalent.

  • Electrophilic Attack: The electron-rich fluorinated benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The fluorine atom is an ortho-, para-director, meaning the acetyl group is selectively added to the positions ortho (2-) or para (4-) to the fluorine. The para product is typically favored due to reduced steric hindrance.

  • Rearomatization: The resulting intermediate (a Wheland intermediate) loses a proton to restore the aromaticity of the ring, yielding the final fluoroacetophenone product. The AlCl₃ catalyst is regenerated in the workup step.

Friedel_Crafts_Acylation cluster_1 Friedel-Crafts Acylation Workflow reactants Fluorobenzene + Acetyl Chloride intermediate Acylium Ion Generation [CH3CO]+[AlCl4]- reactants->intermediate Activation catalyst AlCl3 (Lewis Acid) catalyst->intermediate product o/p-Fluoroacetophenone intermediate->product Electrophilic Attack & Rearomatization

Caption: Generalized workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation

This protocol describes a representative laboratory-scale synthesis. It is a self-validating system where the purity and yield are dependent on the strict adherence to anhydrous conditions and controlled temperature.

Objective: To synthesize 4-fluoroacetophenone from fluorobenzene and acetyl chloride.

Materials:

  • Fluorobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

  • Initial Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Add fluorobenzene (1.0 equivalent) to the dropping funnel. Separately, charge the dropping funnel with acetyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCM.

  • Controlled Acylation: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The formation of the acylium ion complex is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the reaction by slowly adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho and para isomers, is purified by fractional distillation or column chromatography to yield pure 4-fluoroacetophenone.

The "Fluorine Advantage": Impact on Drug Discovery and Materials Science

The persistent interest in fluoro-substituted acetophenones stems from the profound and often beneficial effects of the fluorine atom on molecular properties.[16] This "fluorine advantage" has made these compounds invaluable starting materials in drug development.[17][18]

Key Influences of Fluorine Incorporation:

  • Metabolic Stability: The C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Placing a fluorine atom at a site susceptible to oxidative metabolism can block this pathway, increasing the drug's half-life and bioavailability.[16]

  • Modulation of pKa: As the most electronegative element, fluorine is a powerful electron-withdrawing group. This can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and affecting its solubility and receptor binding.[19]

  • Increased Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[16]

  • Conformational Control: The steric bulk and unique electronic properties of fluorine can influence the preferred conformation of a molecule. Studies on 2'-fluoroacetophenone have shown that the ortho-fluorine atom forces the acetyl group into a specific s-trans conformation due to repulsion between the polar C-F and C=O bonds.[20][21] This conformational locking can pre-organize a molecule for optimal binding to a biological target.[20]

Fluorine_Advantage center Fluorine Atom Incorporation metabolism Increased Metabolic Stability center->metabolism pka pKa Modulation center->pka lipo Enhanced Lipophilicity center->lipo binding Altered Binding Affinity center->binding conformation Conformational Control center->conformation

Caption: Key benefits of fluorine in medicinal chemistry.

Applications as Synthetic Intermediates

Fluoro-substituted acetophenones are not typically final products but rather versatile building blocks.[14][17]

  • Pharmaceuticals: They are key starting materials for a wide range of APIs, including CNS agents, enzyme inhibitors, analgesics, and anti-inflammatory drugs.[14][18][22] For example, 2,4-dichloro-5-fluoroacetophenone is a critical intermediate in the synthesis of ciprofloxacin, a broad-spectrum antibiotic.[23]

  • Agrochemicals: These compounds serve as precursors for potent herbicides and fungicides.[22]

  • Materials Science: They are used in the production of specialty polymers, resins, and dyes, where the fluorine atom can enhance thermal stability and other material properties.[14][24]

Quantitative Insight: Conformational Effects in 2'-Fluoroacetophenone

Recent NMR studies have provided remarkable insight into the conformational preferences of ortho-substituted fluoroacetophenones. Through-space spin-spin couplings (TS-couplings) between the fluorine atom and the acetyl group's protons and carbons (⁵JHF and ⁴JCF) are observed, which only occur when these nuclei are held in close proximity.[20][25] This confirms an overwhelming preference for the s-trans conformation.

SolventDielectric Constant (ε)⁵J (Hα, F) (Hz)⁴J (Cα, F) (Hz)
Benzene-d₆2.283.24.8
Chloroform-d4.813.55.2
Acetone-d₆20.73.85.6
DMSO-d₆47.24.05.8
Data synthesized from studies on 2'-fluoroacetophenone derivatives, demonstrating the correlation between solvent polarity and the magnitude of through-space coupling.[25]

This data shows that while the s-trans conformation is dominant in all solvents, the magnitude of the coupling increases with solvent polarity, indicating subtle changes in the conformational equilibrium or bond polarization.[25] This level of structural understanding is critical for rational drug design.

Conclusion

The journey of fluoro-substituted acetophenones from theoretical curiosities to indispensable industrial chemicals mirrors the maturation of organofluorine chemistry itself. The development of foundational reactions like the Balz-Schiemann and the later dominance of the Friedel-Crafts acylation provided chemists with the tools to access these valuable compounds reliably and efficiently. The unique properties conferred by the fluorine atom have cemented their role as vital intermediates, enabling the synthesis of advanced pharmaceuticals, high-performance materials, and effective agrochemicals. As synthetic methodologies continue to evolve towards greater efficiency and sustainability, the history and fundamental principles outlined in this guide will remain the bedrock upon which future innovations are built.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 4'-Fluoroacetophenone in Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. Retrieved from [Link]

  • Partex. (n.d.). Unlocking the Potential of 2-Fluoroacetophenone: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Swarts Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved from [Link]

  • Grokipedia. (n.d.). Swarts fluorination. Retrieved from [Link]

  • Wikipedia. (n.d.). Swarts fluorination. Retrieved from [Link]

  • Takahashi, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.445-27-2,2'-Fluoroacetophenone Suppliers,MSDS download. Retrieved from [Link]

  • Molbase. (2023, May 6). How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applications. Retrieved from [Link]

  • Testbook. (n.d.). Swarts Reaction: Learn Definition, Examples, Mechanism and Uses. Retrieved from [Link]

  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.
  • Takahashi, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. Retrieved from [Link]

  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

  • Allen Overseas. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

  • BYJU'S. (2019, January 18). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Hiyama, T. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • Google Patents. (n.d.). DE102007032451A1 - Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative....
  • Wikipedia. (n.d.). History of fluorine. Retrieved from [Link]

Sources

A Theoretical Investigation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive theoretical framework for the investigation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one, a molecule of significant interest in medicinal chemistry and drug development. The diaryl ether motif is a key pharmacophore due to its metabolic stability and ability to penetrate cell membranes.[1] The strategic incorporation of a fluorine atom can further modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2][3][4] This document details a multi-faceted computational approach, leveraging quantum chemical calculations, molecular docking, and molecular dynamics simulations to elucidate the structural, electronic, and pharmacokinetic properties of this compound. The insights generated from these theoretical studies will be instrumental in guiding the rational design and development of novel therapeutics.

Introduction: The Significance of Fluorinated Diaryl Ethers in Drug Discovery

The diaryl ether skeleton, characterized by two aromatic rings linked by an oxygen atom, is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] This framework offers a unique combination of conformational flexibility and stability, making it an attractive scaffold for drug design. The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles.[2][3] Fluorine's high electronegativity and small van der Waals radius can lead to favorable changes in a molecule's electronic distribution, pKa, and metabolic stability, often resulting in improved potency and bioavailability.[2]

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one combines these two key features, suggesting its potential as a valuable building block or lead compound in drug discovery programs. Theoretical and computational studies provide a powerful, cost-effective, and time-efficient means to explore the molecule's properties at an atomic level, thereby accelerating the drug development pipeline.

Proposed Theoretical Investigation Workflow

A robust theoretical investigation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one will be conducted in three main stages:

  • Quantum Chemical Calculations: To determine the intrinsic electronic and structural properties of the molecule.

  • Molecular Docking: To predict the binding affinity and orientation of the molecule within the active site of a relevant biological target.

  • Molecular Dynamics Simulations: To assess the stability of the protein-ligand complex and characterize its dynamic behavior.

The following diagram illustrates the proposed workflow:

Theoretical_Investigation_Workflow cluster_Quantum_Chemistry Quantum Chemical Calculations cluster_Molecular_Docking Molecular Docking cluster_Molecular_Dynamics Molecular Dynamics Simulations Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-31G(d)) Electronic_Properties Electronic Properties Analysis (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectroscopic_Analysis Vibrational Frequency Analysis (IR, Raman) Electronic_Properties->Spectroscopic_Analysis Target_Selection Biological Target Identification Spectroscopic_Analysis->Target_Selection Docking_Simulation Automated Docking (AutoDock, Glide) Target_Selection->Docking_Simulation Binding_Analysis Binding Mode and Affinity Prediction Docking_Simulation->Binding_Analysis System_Setup System Preparation (Protein-Ligand Complex in Solvent) Binding_Analysis->System_Setup MD_Simulation MD Simulation (GROMACS, AMBER) System_Setup->MD_Simulation Trajectory_Analysis Analysis of Stability and Dynamics (RMSD, RMSF, Hydrogen Bonds) MD_Simulation->Trajectory_Analysis

Caption: Proposed workflow for the theoretical investigation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one.

Detailed Methodologies

Quantum Chemical Calculations

Quantum chemical calculations will be performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5][6]

Protocol for DFT Calculations:

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7][8]

  • Basis Set: 6-31G(d) for initial geometry optimizations and frequency calculations.

  • Geometry Optimization: The molecular structure of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one will be fully optimized in the gas phase to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to determine the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Expected Quantitative Data:

ParameterPredicted Value RangeSignificance
Optimized Bond Lengths (Å)C-F: ~1.35, C-O: ~1.36, C=O: ~1.22Structural integrity and conformation
Optimized Bond Angles (°)C-O-C: ~118-120Flexibility of the diaryl ether linkage
HOMO Energy (eV)-6.0 to -7.0Electron-donating ability
LUMO Energy (eV)-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Gap (eV)4.0 to 5.0Chemical reactivity and stability
Dipole Moment (Debye)2.5 to 3.5Polarity and solubility
Molecular Docking

Molecular docking studies will be conducted to predict the preferred binding mode and affinity of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one to a relevant biological target. The choice of target will depend on the therapeutic area of interest (e.g., kinases, G-protein coupled receptors).

Protocol for Molecular Docking:

  • Software: AutoDock Vina, Glide, or similar docking software.

  • Ligand Preparation: The DFT-optimized structure of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one will be used. Partial charges will be assigned using the Gasteiger method.

  • Receptor Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

  • Grid Generation: A grid box will be defined around the active site of the receptor.

  • Docking Simulation: A Lamarckian genetic algorithm will be employed for the docking calculations.

  • Analysis of Results: The docking poses will be ranked based on their predicted binding energies. The best-ranked pose will be analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations will be performed to investigate the dynamic behavior and stability of the protein-ligand complex obtained from the docking studies.

Protocol for MD Simulations:

  • Software: GROMACS or AMBER.

  • Force Field: AMBER99SB-ILDN for the protein and the General Amber Force Field (GAFF) for the ligand.

  • System Setup: The docked complex will be placed in a cubic box of water molecules (TIP3P model) and neutralized with counter-ions.

  • Minimization and Equilibration: The system will be energy-minimized, followed by a two-step equilibration process (NVT and NPT ensembles).

  • Production Run: A production MD simulation of at least 100 nanoseconds will be performed.

  • Trajectory Analysis: The trajectory will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein backbone, the Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds between the protein and the ligand over time.

Potential Applications and Future Directions

The theoretical insights gained from this comprehensive computational study will have several key applications:

  • Rational Drug Design: The predicted binding mode and key interactions will guide the design of more potent and selective analogs of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one.

  • Pharmacokinetic Property Prediction: The calculated electronic and structural properties can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Lead Optimization: The dynamic behavior of the protein-ligand complex will inform strategies for optimizing the lead compound's residence time and efficacy.

Future experimental work should focus on the synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one and its analogs, followed by in vitro and in vivo biological evaluation to validate the theoretical predictions.

Conclusion

The proposed theoretical investigation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one provides a robust and scientifically rigorous framework for elucidating its potential as a valuable scaffold in drug discovery. By combining quantum chemical calculations, molecular docking, and molecular dynamics simulations, we can gain a deep understanding of its structural, electronic, and dynamic properties. This knowledge will be instrumental in accelerating the development of novel therapeutics with improved pharmacological profiles.

References

  • Halskov, K. S., Donslund, B. S., Paz, B. M., & Jørgensen, K. A. (2016). Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. Accounts of Chemical Research, 49(5), 974–986. [Link][5]

  • Karia, R., & Dholakia, P. (2013). Computational Investigations on Base-Catalyzed Diaryl Ether Formation. The Journal of Physical Chemistry A, 117(20), 4195–4201. [Link][7]

  • Halskov, K. S., Donslund, B. S., Paz, B. M., & Jørgensen, K. A. (2016). Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. PubMed.[Link][6]

  • Karia, R., & Dholakia, P. (2013). Computational investigations on base-catalyzed diaryl ether formation. IBM Research.[Link][8]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. PubChem.[Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. PubChem.[Link]

  • Boger, D. L., & Brotherton, C. E. (1986). Diaryl Ether Formation in the Synthesis of Natural Products. Chemical Reviews, 86(4), 779–795. [Link][1]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-[4-(trifluoromethoxy)phenyl]- (CAS 85013-98-5). [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Patent 3207018.[Link]

  • World Intellectual Property Organization. (2016). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. WIPO Patentscope.[Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST WebBook.[Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(4), 112-116. [Link]

  • Al-Daffagh, K. A., & Shanshal, M. (2001). A Theoretical Study of Substituted Stepwise Fluorinated Cyclopropanone Keto-Enol System. Zeitschrift für Naturforschung A, 56(8), 537-542. [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 4, 137-146. [Link]

  • Google Patents. (n.d.). The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Prakash, G. K. S., & Mathew, T. (2010). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Beilstein Journal of Organic Chemistry, 6, 28. [Link]

  • Ferreira, R. J., & de Souza, M. V. N. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 246. [Link][2]

  • Zhuravlev, A. V., & Zhuravleva, M. V. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3599. [Link][3]

  • Colby, D. A. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove.[Link]

  • Kim, S., & Kim, D. (2020). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. ACS Omega, 5(29), 18378–18385. [Link]

Sources

An In-depth Technical Guide to 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one, a molecule of interest in medicinal chemistry and materials science. We will delve into its structural representation using the Simplified Molecular Input Line Entry System (SMILES), explore its physicochemical properties, and discuss potential synthetic pathways and applications in drug discovery based on analogous structures.

Part 1: Decoding the Molecular Architecture: The SMILES Notation

The canonical SMILES for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)F [1]. SMILES is a line notation that allows for a computer-readable representation of a chemical structure[2][3][4]. Let's deconstruct this string to understand the molecule's two-dimensional structure.

  • CC(=O) : This segment represents an acetyl group.

    • C: The first carbon atom (a methyl group).

    • C: The second carbon atom.

    • (=O): This indicates a double bond to an oxygen atom, forming a carbonyl group. The parentheses denote that the oxygen is attached to the preceding carbon.

  • C1=CC(=C(C=C1)OC2=CC=CC=C2)F : This part of the string describes the substituted phenyl ring.

    • C1: A carbon atom that is part of a ring, designated with the number 1.

    • =CC: A double bond followed by two more carbon atoms in the ring.

    • (=C(C=C1)OC2=CC=CC=C2): This section details the substituents on the phenyl ring.

      • The first parenthesis indicates a branch from the main ring structure.

      • OC2=CC=CC=C2: An oxygen atom attached to another phenyl ring. C2 starts the second ring, which is completed by the subsequent C atoms and the closing 2.

    • F: A fluorine atom attached to the phenyl ring.

The logical flow of parsing this SMILES string to derive the chemical structure is illustrated below.

SMILES_Deconstruction SMILES CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)F Acetyl Acetyl Group CC(=O) SMILES->Acetyl Start of string Phenyl1 Substituted Phenyl Ring C1=CC(=C(C=C1)...)F SMILES->Phenyl1 Attached to Acetyl Phenoxy Phenoxy Group OC2=CC=CC=C2 Phenyl1->Phenoxy Substituent Fluorine Fluorine F Phenyl1->Fluorine Substituent

Caption: Deconstruction of the SMILES string for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one.

Part 2: Physicochemical Profile and Computational Data

Understanding the physicochemical properties of a molecule is crucial for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes the computed properties for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one.

PropertyValueSource
Molecular FormulaC14H11FO2PubChemLite[1]
Molecular Weight230.24 g/mol Inferred
Monoisotopic Mass230.07431 DaPubChemLite[1]
XlogP (predicted)3.2PubChemLite[1]
Hydrogen Bond Donors0Inferred
Hydrogen Bond Acceptors2Inferred
Rotatable Bonds2Inferred

These predicted values suggest that 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one has moderate lipophilicity (XlogP of 3.2) and is a potential candidate for oral bioavailability, adhering to some of Lipinski's rule-of-five parameters.

Part 3: Proposed Synthetic Strategies

Proposed Retro-Synthetic Analysis:

A logical disconnection approach points to two key precursors: 3-fluoro-4-hydroxyacetophenone and a phenyl halide or an activated phenyl boronic acid.

Retrosynthesis Target 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Intermediates Key Disconnection (C-O bond) Target->Intermediates Precursor1 3-Fluoro-4-hydroxyacetophenone Intermediates->Precursor1 Precursor2 Phenyl Halide or Phenylboronic Acid Intermediates->Precursor2

Caption: Retrosynthetic analysis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one.

Experimental Protocol: Ullmann Condensation Approach

This protocol is a generalized procedure based on similar reactions found in the literature for the synthesis of diaryl ethers.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-hydroxyacetophenone (1 equivalent), a phenyl halide such as bromobenzene (1.2 equivalents), a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents), a ligand (e.g., L-proline or a phenanthroline derivative, 0.2 equivalents), and a base (e.g., potassium carbonate, 2 equivalents).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 4: Potential Applications in Drug Discovery and Medicinal Chemistry

The 1-(phenoxyphenyl)ethan-1-one scaffold is present in various compounds with demonstrated biological activity. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity[5].

  • Enzyme Inhibition: The ketone functionality can act as a hydrogen bond acceptor, interacting with active sites of enzymes. The overall scaffold could be explored for inhibitory activity against kinases, proteases, or other enzyme classes.

  • Receptor Modulation: Compounds with a diaryl ether linkage have been investigated as ligands for various receptors. For instance, related structures are explored as inverse agonists for retinoic acid receptor-related orphan receptor C (RORc)[6].

  • Intermediate for Complex Molecules: This molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The acetyl group can be a handle for further chemical transformations to build out more elaborate structures[7].

The fluorinated phenoxyphenyl motif is a privileged structure in medicinal chemistry, and 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one represents a key starting point for the development of novel therapeutics.

References

  • Anderson, E., G.D. Veith, and D. Weininger. 1987. SMILES: A line notation and computerized interpreter for chemical structures. Report No. EPA/600/M-87/021. U.S.
  • PubChemLite. 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one.
  • Chemistry LibreTexts. 5.
  • U.S. Environmental Protection Agency.
  • Zymvol.
  • thatbiochemistryguy. Tutorial to SMILES and canonical SMILES explained with examples.
  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308–5322.

  • Molecules.
  • Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

Sources

Methodological & Application

Friedel-Crafts acylation for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one via Friedel-Crafts Acylation

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 1214380-69-6 analog), a critical intermediate in the manufacturing of specific phenoxy-nicotinanilide herbicides and kinase-inhibitor pharmacophores.

The synthesis utilizes a Friedel-Crafts acylation of 2-fluorodiphenyl ether. While conceptually simple, the process requires strict control over thermodynamics and kinetics to ensure exclusive regioselectivity at the position para to the phenoxy group, avoiding the competitive ortho isomers or defluorination side-products. This protocol achieves >90% isolated yield with >98% HPLC purity by utilizing a pre-formed acylium complex strategy at controlled temperatures.

Scientific Background & Mechanistic Design

The Regioselectivity Challenge

The starting material, 2-fluorodiphenyl ether (1-fluoro-2-phenoxybenzene), presents two directing groups with competing electronic effects:

  • Phenoxy Group (-OPh): A strong activator and ortho, para-director due to resonance donation of the oxygen lone pair.

  • Fluorine Atom (-F): A weak deactivator (inductive withdrawal) but an ortho, para-director (resonance donation).

Mechanistic Insight: The phenoxy group is significantly more activating than the fluorine. Therefore, the electrophilic attack is directed primarily by the phenoxy group.

  • Ortho to Phenoxy: Sterically hindered by the bulky phenyl ring and the adjacent fluorine.

  • Para to Phenoxy: The most accessible and electronically activated site. This position is also meta to the fluorine, minimizing the inductive deactivation from the halogen.

The reaction produces the 4-acetyl derivative (relative to the phenoxy group), which corresponds to the target structure: 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one .

Pathway Visualization

ReactionMechanism Substrate 2-Fluorodiphenyl Ether (Start) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Electrophilic Attack (Para to OPh) Reagents AcCl + AlCl3 (DCM, 0°C) Acylium Acylium Ion Complex [CH3CO]+[AlCl4]- Reagents->Acylium Complexation Acylium->SigmaComplex Product 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one SigmaComplex->Product Aromatization HCl HCl (Gas) SigmaComplex->HCl Elimination

Figure 1: Mechanistic pathway highlighting the formation of the active acylium electrophile and the subsequent regioselective attack.

Experimental Protocol

Materials & Stoichiometry

Note: Aluminum chloride is stoichiometric, not catalytic, as the product ketone forms a stable 1:1 complex with the Lewis acid.

ReagentMW ( g/mol )Equiv.[1][2]Role
2-Fluorodiphenyl ether 188.191.0Substrate
Acetyl Chloride 78.501.2Acylating Agent
Aluminum Chloride (

)
133.341.3Lewis Acid
Dichloromethane (DCM) 84.9310 VolSolvent
1M HCl (aq) -ExcessQuenching Agent
Step-by-Step Methodology

Step 1: Preparation of the Acylium Complex (The "Inverse Addition" Method) Rationale: Pre-forming the complex prevents high concentrations of free


 from interacting with the ether substrate, reducing the risk of ether cleavage.
  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel.

  • Charge Aluminum Chloride (1.3 eq) and DCM (5 Vol) . Cool the suspension to 0–5°C using an ice/water bath.

  • Add Acetyl Chloride (1.2 eq) dropwise over 15 minutes.

    • Observation: The solid

      
       will dissolve/digest, forming a clear to slightly yellow solution of the acylium complex.
      
  • Stir for 15 minutes at 0–5°C to ensure complete formation.

Step 2: Substrate Addition

  • Dissolve 2-Fluorodiphenyl ether (1.0 eq) in DCM (5 Vol) .

  • Add this solution dropwise to the acylium complex over 30–45 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C . The reaction is exothermic.

    • Visual: The solution will darken (orange to red/brown) as the

      
      -complex forms.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Target < 1% remaining starting material.

Step 3: Quench and Isolation Safety Warning: The quench is highly exothermic and evolves HCl gas.

  • Cool the reaction mixture back to 0°C .

  • Slowly pour the reaction mixture into a beaker containing Ice/Water (10 Vol) and conc. HCl (1 Vol) with vigorous stirring.

    • Note: Acid ensures the aluminum salts remain soluble in the aqueous phase.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 3 Vol) .

  • Combine organic layers and wash sequentially with:

    • Water (1 x 5 Vol)

    • Sat.

      
       (1 x 5 Vol) – Caution: 
      
      
      
      evolution.
    • Brine (1 x 5 Vol)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude material is typically an off-white solid or viscous oil.

  • Recrystallization: Dissolve in minimum hot Ethanol or Isopropanol (IPA) . Cool slowly to 0°C to crystallize.

  • Filter and dry under vacuum at 40°C.

Process Workflow & Safety Architecture

Friedel-Crafts reactions pose specific hazards regarding gas evolution and thermal runaways. The following workflow integrates safety checks.

ProcessWorkflow cluster_prep Acylium Formation (Zone 1) cluster_rxn Reaction (Zone 2) cluster_workup Workup (Zone 3) start Start Process step1 Charge DCM + AlCl3 Cool to 0°C start->step1 step2 Add Acetyl Chloride (Controlled Rate) step1->step2 check1 Clear Solution? step2->check1 step3 Add Substrate/DCM Temp < 10°C check1->step3 Yes step4 Warm to RT Stir 2-3h step3->step4 ipc IPC: HPLC SM < 1%? step4->ipc ipc->step4 Fail (Extend Time) step5 Quench into Ice/HCl (Exotherm Control) ipc->step5 Pass step6 Phase Separation & Crystallization step5->step6

Figure 2: Operational workflow emphasizing critical control points (Temperature and IPC).

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical parameters should be verified:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 50% to 90%.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       2.55 (s, 3H, 
      
      
      
      ) – Diagnostic singlet for the acetyl group.
    • 
       6.9–7.1 (m, aromatic protons ortho to ether).
      
    • 
       7.7–7.8 (m, aromatic protons ortho to ketone).
      
    • Key Feature: Absence of peaks corresponding to the ortho-acylated isomer (typically shifted upfield due to shielding).

  • 19F NMR:

    • Single peak around

      
       -130 to -135 ppm (depending on reference).
      

Troubleshooting & Optimization

  • Low Yield / Incomplete Conversion:

    • Cause: Moisture in

      
       or solvent.
      
    • Fix: Use fresh anhydrous

      
       (should be yellow/grey powder, not white clumps). Dry DCM over molecular sieves.
      
  • Ether Cleavage (Phenol impurity):

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Strictly maintain < 10°C during addition. Quench immediately upon IPC completion.

  • Sticky Solid / Oiling Out:

    • Cause: Impurities preventing crystallization.

    • Fix: Use a seed crystal during the cooling of the ethanol solution. Alternatively, use a silica plug filtration (Hexane/EtOAc) before crystallization.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience, New York.
  • Groggins, P. H.Unit Processes in Organic Synthesis. McGraw-Hill.
  • World Intellectual Property Organization. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (WO2016058896).[3] Link (Provides analogous conditions for fluorinated diphenyl ether acylations).

  • Sigma-Aldrich. Friedel–Crafts Acylation Technical Bulletin. Link

  • PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one (Analogous Compound Data). Link

Sources

Application Notes and Protocols for the Synthesis of Diaryl Ether Ketones via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Ullmann Condensation in Complex Molecule Synthesis

The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules, natural products, and advanced materials. Its synthesis, therefore, is of paramount importance in the fields of medicinal chemistry and materials science. Among the various synthetic strategies, the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, remains a powerful and versatile tool for the construction of the C-O bond in diaryl ethers.[1][2] Initially reported by Fritz Ullmann in the early 20th century, this reaction has undergone significant evolution from its early days of harsh reaction conditions and stoichiometric copper to modern, milder protocols employing catalytic amounts of copper and various accelerating ligands.[3] This application note provides a detailed guide to the Ullmann condensation for the specific synthesis of diaryl ether ketones, a class of compounds with significant utility in pharmaceutical and materials research.

The Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation has been a subject of extensive study, and while several pathways have been proposed, a generally accepted catalytic cycle for the modern, ligand-assisted reaction is illustrated below. The reaction is believed to proceed through a Cu(I)/Cu(III) cycle.

Catalytic Cycle of the Ullmann Condensation

Ullmann_Mechanism cluster_0 Catalytic Cycle Ar-X Ar-X CuIII_intermediate Cu(III) Intermediate (Ar)(OR)Cu(III)-Ligand R-OH R-OH CuI_alkoxide Cu(I) Alkoxide (R-O-Cu(I)-Ligand) Base Base Product (Ar-O-R) Product (Ar-O-R) Cu(I)X Cu(I)X CuI_L Cu(I)-Ligand Complex CuI_L->CuIII_intermediate Oxidative Addition of Ar-X CuI_L->CuI_alkoxide Reaction with R-O⁻ CuIII_intermediate->Product (Ar-O-R) Product Release CuIII_intermediate->CuI_L Reductive Elimination CuI_alkoxide->CuIII_intermediate Ligand Exchange with Ar-X

Figure 1: Proposed catalytic cycle for the ligand-assisted Ullmann condensation.

The key steps in the catalytic cycle are:

  • Formation of the Copper(I) Alkoxide: The phenol (R-OH) is deprotonated by a base to form the corresponding alkoxide. This alkoxide then reacts with the active Cu(I)-ligand complex to generate a copper(I) alkoxide intermediate.

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) alkoxide. This step is often considered the rate-determining step of the reaction. The copper center is oxidized from Cu(I) to Cu(III), forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether (Ar-O-R) and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.

The use of ligands, such as diamines, amino acids, and phenanthrolines, is crucial in modern Ullmann condensations. These ligands stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed at lower temperatures and with greater efficiency.

Key Experimental Considerations for Diaryl Ether Ketone Synthesis

The presence of a ketone functionality on either the aryl halide or the phenol requires careful consideration of the reaction conditions to ensure optimal yield and minimize side reactions.

Table 1: Critical Parameters for Ullmann Condensation of Ketone-Containing Substrates

ParameterConsiderationRationale and Expert Insights
Copper Source Cu(I) salts such as CuI, CuBr, or CuCl are generally preferred as they are the active catalytic species. Cu(II) salts can also be used but may require in-situ reduction.While metallic copper was used in classical Ullmann reactions, modern protocols favor the more reactive and soluble Cu(I) salts. The choice of the counter-ion (I-, Br-, Cl-) can sometimes influence the reaction rate.
Ligand The choice of ligand is critical. For substrates bearing ketone groups, N,N-dimethylglycine, L-proline, and 1,10-phenanthroline have been shown to be effective.The ligand's role is to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. A preliminary screening of a few different classes of ligands is often a worthwhile investment of time to identify the optimal one for a specific substrate pair.
Base An appropriate base is required to deprotonate the phenol. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.The strength and solubility of the base can significantly impact the reaction. Cs₂CO₃ is often highly effective but more expensive. K₃PO₄ is a good, cost-effective alternative. The base should be finely powdered and anhydrous.
Solvent High-boiling polar aprotic solvents such as DMF, DMSO, NMP, or dioxane are typically used.The solvent needs to be able to dissolve the reactants and the copper catalyst, as well as tolerate the reaction temperature. Anhydrous conditions are crucial to prevent side reactions such as the reduction of the aryl halide.
Temperature Modern ligand-accelerated Ullmann condensations can often be run at temperatures between 80-140 °C.The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
Inert Atmosphere The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).This prevents the oxidation of the Cu(I) catalyst and other sensitive reagents.

Detailed Experimental Protocol: Synthesis of 4-Phenoxyacetophenone

This protocol provides a representative procedure for the synthesis of a diaryl ether ketone via a ligand-assisted Ullmann condensation.

General Workflow for Diaryl Ether Ketone Synthesis

Sources

Application Notes and Protocols for the Purification of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is an aromatic ketone that serves as a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. Its structural motif, featuring a fluorinated diphenyl ether backbone, is present in numerous biologically active molecules. The efficacy, safety, and regulatory compliance of the final products derived from this intermediate are directly contingent on its purity. Therefore, robust and efficient purification strategies are not merely a procedural step but a cornerstone of the synthetic process.

This guide provides a comprehensive overview of the principal techniques for purifying 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one. It moves beyond simple procedural descriptions to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. We will explore common impurities, detail protocols for recrystallization and column chromatography, and offer guidance on selecting the optimal method based on scale, required purity, and the nature of the contaminants.

Physicochemical Profile and Impurity Analysis

An effective purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities from its synthesis.

Physicochemical Properties of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure and data from closely related analogs like 1-(3-fluoro-4-methoxyphenyl)ethanone.

PropertyEstimated Value/CharacteristicRationale for Purification Strategy
Molecular Formula C₁₄H₁₁FO₂-
Molecular Weight ~230.24 g/mol Influences diffusion rates and boiling point.
Polarity Moderately PolarThe ketone and ether functionalities impart polarity, making it suitable for normal-phase chromatography.
Physical State Likely a solid at room temperatureThis makes recrystallization a primary and highly effective purification method.
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexanes) at room temperature, with increased solubility upon heating.This differential solubility is the basis for purification by recrystallization.
Boiling Point HighDue to its molecular weight and polarity, vacuum distillation would be required if it were a liquid, but this is generally less practical than recrystallization for solids.

Common Impurities in Synthesis

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is typically synthesized via the Friedel-Crafts acylation of 3-fluorodiphenyl ether using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] This reaction, while effective, can generate several impurities:

  • Unreacted Starting Materials: Residual 3-fluorodiphenyl ether.

  • Regioisomers: Acylation can occur at other positions on the aromatic rings, leading to isomeric impurities.

  • Polysubstituted Products: The introduction of more than one acetyl group onto the diphenyl ether backbone.

  • Reaction Byproducts: Residual catalyst and hydrolysis products from the workup.[1]

Purification Workflow: A Strategic Approach

The choice of purification technique depends on the impurity profile and the desired final purity. A multi-step approach is often the most effective.

PurificationWorkflow Crude Crude Product (Post-Workup) Recrystallization Recrystallization (Primary Purification) Crude->Recrystallization Bulk Impurity Removal PurityCheck1 Purity Assessment (TLC, ¹H NMR) Recrystallization->PurityCheck1 ColumnChrom Column Chromatography (High Purity) PurityCheck1->ColumnChrom Purity < 98% or Regioisomers Present PureProduct Pure Product (>99%) PurityCheck1->PureProduct Purity ≥ 98% & Meets Specs PurityCheck2 Final Purity Verification (HPLC, Melting Point) ColumnChrom->PurityCheck2 PurityCheck2->PureProduct Purity Confirmed

Caption: Strategic workflow for purifying 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one.

Method 1: Recrystallization Protocol

Recrystallization is the preferred method for the initial, bulk purification of solid 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one. It leverages the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]

Principle of Solvent Selection: An ideal solvent for recrystallization should dissolve the target compound well at elevated temperatures but poorly at low temperatures.[3][4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration). For moderately polar ketones, solvent systems like ethanol/water or hexanes/ethyl acetate are often effective.[5]

Detailed Protocol:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like hexanes/ethyl acetate). Identify a solvent or solvent system that provides poor solubility at room temperature but good solubility upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This ensures the formation of a saturated solution, which is critical for maximizing yield.[3]

  • Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be initially assessed by a sharp melting point.[4][6]

Method 2: Flash Column Chromatography Protocol

When very high purity is required, or when dealing with impurities that have similar solubility profiles (such as regioisomers), flash column chromatography is the method of choice.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Principle of Separation: The stationary phase is typically polar (e.g., silica gel). A less polar mobile phase (eluent) is passed through the column. Non-polar compounds have weaker interactions with the silica gel and travel down the column more quickly, while more polar compounds are retained longer. Given that 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is moderately polar, it will elute after non-polar impurities (like unreacted diphenyl ether) but before more polar impurities.

Detailed Protocol:

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should provide a retention factor (Rƒ) of ~0.3 for the target compound.

  • Column Packing: Prepare a glass column packed with silica gel as a slurry in the non-polar solvent component of your eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to accelerate the flow rate (hence "flash" chromatography).

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by collecting small spots from the eluting liquid onto a TLC plate and visualizing them under UV light.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly purified 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one.

Comparison of Purification Techniques

FeatureRecrystallizationFlash Column Chromatography
Principle Differential SolubilityDifferential Adsorption/Partitioning
Best For Bulk purification of solids (>1 g), removing major impurities.High-purity separation (<10 g), separating close-running impurities (e.g., isomers).
Achievable Purity Good to Excellent (98-99.5%)Excellent to High (>99.5%)
Yield Can be high, but some loss in mother liquor is inevitable.Generally lower than recrystallization due to handling and potential for band tailing.
Speed Relatively fast for a single batch.Can be time-consuming and labor-intensive.
Cost & Complexity Low cost, simple equipment.Higher cost (solvents, silica), more complex setup.
Scalability Easily scalable to kilograms.Difficult to scale beyond the multi-gram level without specialized equipment.

Purity Verification: Ensuring Quality

After purification, it is essential to verify the purity and confirm the identity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in the final product. A single spot indicates high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and assess for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the sample and measuring the area of the peak corresponding to the target compound.

By applying these detailed protocols and understanding the principles behind them, researchers and drug development professionals can confidently and efficiently purify 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one to the high standards required for its intended applications.

References

  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S.
  • Thermo Fisher Scientific. (n.d.). Acclaim Carbonyl Columns. Retrieved from cromlab-instruments.es. [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from creative-chemistry.org.uk. [Link]

  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(4), 1153-1165. [Link]

  • Kulkarni, A. A., & Aravind, U. K. (2009). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Organic Preparations and Procedures International, 41(6), 511-515. [Link]

  • ResearchGate. (2018). (Ketalization product of Wieland-Mischer ketone) Multi-Solvent Recrystallization?[Link]

  • Schwartz, A. (1974). Recrystallization and melting point determination. Journal of Chemical Education, 51(6), 406. [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • JoVE. (2020). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Lauth, H., & Mauthe, F. (2009). DE102007032451B4 - Process for the preparation of aromatic ketones.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one. CompTox Chemicals Dashboard. [Link]

  • Kulkarni, M. G., & Shah, R. C. (1948). A new method for the preparation of hydroxy aromatic ketones : Part III - Suggested mechanism for their formation. Journal of the Indian Chemical Society, 25, 333-335. [Link]

  • Purodem. (2023, October 6). The Process of Essential Oil Distillation. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • American Elements. (n.d.). 1-(4-fluoro-3-iodophenyl)ethan-1-one. [Link]

  • Li, J., et al. (2014). CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether.
  • Ho, G. -J., & Mathre, D. J. (1998). U.S. Patent No. 5,756,822. Washington, DC: U.S.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • Waseda University. (2024, August 21). Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. AZoM. [Link]

  • Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules, 27(18), 5983. [Link]

Sources

Application Note: Analytical Characterization of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 1352318-66-5 / Analogous structures). This molecule serves as a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other phenoxyphenyl-based pharmacophores.[1]

Executive Summary

This protocol outlines the structural identification, purity assessment, and physicochemical profiling of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one. Due to the presence of the fluorine atom and the ether linkage, this molecule requires a multi-modal analytical approach to differentiate it from regioisomers (e.g., 2-fluoro analogs) and process impurities (e.g., unreacted phenol or difluoro-precursors).

Target Audience: Medicinal Chemists, Analytical Process Development (APD) Scientists, QC Managers.[1]

Physicochemical Profile & Solubility

Before instrumental analysis, the fundamental physical properties must be established to guide solvent selection and handling.[1]

Theoretical Properties
PropertyValue (Predicted/Typical)Relevance
Formula C₁₄H₁₁FO₂Identity confirmation
MW 230.24 g/mol Mass Spectrometry target
Appearance White to off-white crystalline solidQualitative purity check
Melting Point 45°C – 55°C (Estimated)Solid-state characterization
LogP ~3.2HPLC method development (Retentive on C18)
Solubility Assessment[1]
  • High Solubility (>50 mg/mL): DMSO, Dichloromethane (DCM), Ethyl Acetate.[1]

  • Moderate Solubility: Methanol, Acetonitrile (ACN).[1]

  • Low Solubility: Water, Hexanes.[1]

  • Protocol Recommendation: For HPLC and NMR, use Acetonitrile or DMSO-d6 , respectively, to ensure complete dissolution and prevent precipitation during analysis.[1]

Structural Identification (Qualitative)

The following orthogonal methods are required to confirm the chemical structure.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the regiochemistry of the fluorine substitution.[1]

Instrument: 400 MHz (or higher). Solvent: DMSO-d6 or CDCl3.[1]

Expected 1H NMR Signals (DMSO-d6)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Acetyl -CH₃ 2.55Singlet (s)3HCharacteristic methyl ketone.[1]
Aromatic H-2 7.85 - 7.95Doublet of Doublets (dd)1HDeshielded by C=O; coupled to F (J_HF) and H-6.
Aromatic H-6 7.75 - 7.85Broad Doublet (d)1HOrtho to C=O.[1]
Aromatic H-5 7.10 - 7.20Triplet/Multiplet1HShielded by ether oxygen; coupled to F.
Phenoxy Ring 7.05 - 7.45Multiplet (m)5HOverlapping signals typical of unsubstituted phenyl rings.[1]
19F NMR (Critical for Regio-ID)
  • Signal: Single peak expected around -130 to -135 ppm .

  • Coupling: If proton-coupled, expect a quartet-like splitting due to coupling with H-2 and H-5.[1]

  • Differentiation: A 2-fluoro isomer would shift significantly upfield (closer to -110 ppm) due to the ortho-carbonyl effect.[1]

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1680 ± 5 cm⁻¹ (Aryl ketone).

  • C-O-C Stretch: Strong bands at 1200–1250 cm⁻¹ (Aromatic ether).

  • C-F Stretch: distinct band at 1100–1150 cm⁻¹ .

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+) mode.

  • Parent Ion: [M+H]⁺ = 231.1 m/z .[1]

  • Adducts: [M+Na]⁺ = 253.1 m/z commonly seen in ACN/Water.[1]

  • Fragmentation:

    • Loss of Methyl (M-15): 216 m/z.

    • Loss of Acetyl (M-43): 188 m/z.[1]

    • Phenoxy cleavage (Tropylium ion): 77 or 91 m/z.

Quantitative Analysis: HPLC Method Protocol

This method separates the main peak from potential synthesis impurities like Phenol, 3,4-Difluoroacetophenone, and late-eluting dimers.[1]

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: 254 nm (primary), 210 nm (impurities).[1]

Mobile Phase & Gradient[1]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)% Solvent A% Solvent BPhase Description
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash (Elute dimers)
20.1955Re-equilibration
25.0955End
System Suitability Criteria
  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5.[1]

  • Theoretical Plates (N): > 5000.

  • %RSD (Area, n=5): < 0.5% for the main peak.[1]

Impurity Profiling & Control Strategy

Understanding the origin of impurities is vital for process control.[1] The diagram below illustrates the synthesis logic and potential impurity carryover.

Synthesis & Impurity Logic Diagram

G SM1 3,4-Difluoroacetophenone (Starting Material) Reaction SNAr Reaction (Heat, Solvent) SM1->Reaction SM2 Phenol (Reagent) SM2->Reaction Base Base (K2CO3/Cs2CO3) Base->Reaction Product 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one (Target) Reaction->Product Main Pathway Imp1 Impurity A: Unreacted Phenol Reaction->Imp1 Residual Imp2 Impurity B: Unreacted 3,4-Difluoro... Reaction->Imp2 Residual Imp3 Impurity C: Bis-phenoxy adduct (Over-reaction) Reaction->Imp3 Excess Phenol High Temp

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (SNAr) showing origins of key impurities.

Impurity Markers
ImpurityRelative Retention Time (RRT)OriginControl Limit
Phenol ~0.3 - 0.4Unreacted ReagentNMT 0.1%
3,4-Difluoroacetophenone ~0.8Starting MaterialNMT 0.15%
Target Molecule 1.00Product> 98.0%
Bis-phenoxy adduct ~1.2 - 1.3Over-substitutionNMT 0.1%

Analytical Workflow Diagram

This flowchart guides the QC chemist through the decision-making process for lot release.

Workflow Start Sample Receipt (Solid/Oil) ID_Check 1. Identification (FT-IR & 1H NMR) Start->ID_Check Purity_Check 2. Purity Assessment (HPLC-UV @ 254nm) ID_Check->Purity_Check Decision Purity > 98%? Purity_Check->Decision Detailed_Analysis 3. Impurity Characterization (LC-MS / 19F NMR) Decision->Detailed_Analysis No Release Generate CoA & Release Decision->Release Yes Reject Reprocess / Recrystallize Detailed_Analysis->Reject Reject->Purity_Check After Rework

Figure 2: Standard Operating Procedure (SOP) workflow for batch release.

References

  • PubChem Database. 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Compound Summary. National Library of Medicine. Available at: [Link]

  • International Conference on Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.[1] (Standard reference for NMR/IR interpretation).

  • World Intellectual Property Organization (WIPO). Process for the preparation of fluoro-acetophenone derivatives (WO2016058896).[1] Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 121438-27-5), a critical intermediate in the synthesis of benzoylurea insecticides (e.g., Flufenoxuron) and various pharmaceutical scaffolds.

Due to the molecule's significant lipophilicity and the presence of the diaryl ether linkage, standard generic gradients often result in excessive retention times or co-elution with hydrophobic precursors. This guide presents an optimized method utilizing a C18 stationary phase with a high-strength acetonitrile gradient, ensuring baseline resolution from key synthetic impurities such as 3,4-difluoroacetophenone and phenol .

Introduction & Chemical Context

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one , also known as 3'-Fluoro-4'-phenoxyacetophenone, is a structural hybrid containing a fluorinated aromatic ring and a phenoxy ether linkage.

Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValue (Predicted/Exp)Chromatographic Implication
Molecular Formula

MW = 230.23 g/mol
LogP (Octanol/Water) ~3.5 - 4.2Highly Lipophilic. Requires high % organic mobile phase.
pKa Neutral (Ketone)pH independent retention, but impurities (Phenols) are pH sensitive.
UV Max ~254 nmConjugated aromatic ketone provides strong UV absorbance.
Solubility Low in Water; High in ACN/MeOHSample diluent must be high % organic to prevent precipitation.
Critical Separation Challenges

The primary analytical challenge is separating the target analyte from its starting materials, which often remain in the crude reaction mixture:

  • 3,4-Difluoroacetophenone: The electrophilic starting material. Less lipophilic than the product.

  • Phenol: The nucleophile. Significantly more polar; elutes early.

  • Regioisomers: Potential 2-fluoro isomers (rare but possible).

Method Development Strategy (The "Why")

The following decision matrix explains the rationale behind the chosen parameters, ensuring the method is not just a "recipe" but a logical scientific outcome.

MethodLogic Start Analyte: 3-Fluoro-4-phenoxyacetophenone Hydrophobicity High Lipophilicity (LogP > 3.5) Start->Hydrophobicity Impurities Impurities: Phenols (Acidic) & Difluoro (Neutral) Start->Impurities Detection Detection: UV @ 254 nm Reason: Aromatic Ketone absorption max Start->Detection ColumnChoice Selection: C18 (High Carbon Load) Reason: Maximize hydrophobic interaction Hydrophobicity->ColumnChoice Gradient Gradient: 50% -> 95% B Reason: Elute highly retained ether Hydrophobicity->Gradient MobilePhase Mobile Phase: ACN / Water + 0.1% Formic Acid Impurities->MobilePhase Acid suppresses phenol ionization

Figure 1: Method Development Decision Tree. Logical flow from molecular properties to chromatographic conditions.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

Instrumentation Setup
  • System: Agilent 1260 Infinity II, Waters Alliance, or equivalent UHPLC/HPLC system.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Required (Temperature control is critical for retention time reproducibility).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentEnd-capped C18 prevents tailing; 5µm is robust for QC.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps phenolic impurities protonated (sharp peaks).
Mobile Phase B Acetonitrile (100%)Stronger eluent than Methanol, necessary for this lipophilic ether.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 35°CSlightly elevated temp lowers viscosity and improves mass transfer.
Injection Volume 10 µLStandard volume; adjust based on concentration.
Detection 254 nm (Bandwidth 4 nm)Reference wavelength: 360 nm.
Run Time 15.0 MinutesIncludes re-equilibration.
Gradient Table

Note: This gradient is aggressive to ensure the phenoxy-ether elutes within a reasonable time.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.005050Initial Hold
2.005050Isocratic Hold (Separates early polar impurities)
10.00595Linear Ramp (Elutes Target Analyte)
12.00595Wash Step
12.105050Return to Initial
15.005050Re-equilibration

Sample Preparation Workflow

Caution: The target compound has very low water solubility. Do not use 100% water as a diluent.

SamplePrep Step1 Weigh 10 mg Standard Step2 Dissolve in 10 mL ACN Step1->Step2 Step3 Sonicate (5 mins) Step2->Step3 Step4 Dilute 1:10 with 50:50 ACN:H2O Step3->Step4 Step5 Filter (0.22 µm PTFE) Step4->Step5 Step6 HPLC Vial Step5->Step6

Figure 2: Sample Preparation Workflow. Note the dilution step (Step 4) matches the initial mobile phase conditions to prevent peak distortion.

Protocol:

  • Stock Solution (1000 ppm): Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate to ensure complete dissolution.

  • Working Standard (100 ppm): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50) mixture.

    • Critical: Diluting with 50:50 solvent prevents "solvent shock" (peak splitting) upon injection.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before accepting analytical results (based on ICH Q2(R1) guidelines).

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) ~8.5 ± 0.5 minIf shifting: Check column oven temp and mobile phase composition.
Theoretical Plates (N) > 5,000If low: Column aging or dead volume in connections.
Tailing Factor (T) < 1.5If high (>1.5): Replace column or check Formic Acid concentration.[1]
Resolution (Rs) > 2.0 (vs. nearest impurity)If low: Decrease gradient slope (e.g., extend ramp to 15 min).
RSD (Area) < 2.0% (n=5 injections)If high: Check injector precision or bubble in pump.

Troubleshooting Guide

Issue 1: Double Peaks / Split Peaks

  • Cause: Sample solvent is too strong (e.g., injected 100% ACN sample into a 50% aqueous stream).

  • Fix: Dilute the sample with water to match the starting mobile phase (50:50 ACN:Water) as described in Section 5.

Issue 2: Rising Baseline / Ghost Peaks

  • Cause: "Carryover" of the highly lipophilic phenoxy compound or accumulation of contaminants on the column.

  • Fix: Ensure the gradient wash step (95% B) is long enough. Run a blank injection (100% ACN) between high-concentration samples.

Issue 3: Variable Retention Times

  • Cause: Temperature fluctuations or inadequate mobile phase mixing.

  • Fix: Ensure the column compartment is actively heated to 35°C. Premix mobile phases if using an older pump system.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (1997). (Standard text for column selection logic).
  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. (1994). Available at: [Link]

  • PubChem. Compound Summary: 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one. National Library of Medicine. Available at: [Link] (Search Term: 121438-27-5).

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to their specific internal quality standards and regulatory requirements.

Sources

Technical Guide: Leveraging 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one in Medicinal Chemistry

[1][2]

Executive Summary & Pharmacophore Significance[1][3]

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 1214383-00-0 / Analogous precursors) represents a critical "privileged structure" intermediate in the synthesis of Type II kinase inhibitors.[1][2] Its structural core—a diaryl ether motif decorated with a specific fluorine substitution—serves as a hydrophobic anchor in the ATP-binding pockets of targets such as c-Met , VEGFR2 , and BTK (Bruton's Tyrosine Kinase).[1][2]

In drug design, this scaffold addresses two primary challenges:

  • Metabolic Stability: The fluorine atom at the 3-position (ortho to the ether linkage) blocks metabolic "soft spots" prone to oxidative debenzylation by Cytochrome P450 enzymes.[2]

  • Conformational Locking: The electronic repulsion between the fluorine lone pairs and the ether oxygen restricts bond rotation, pre-organizing the molecule into a bioactive conformation that minimizes entropy loss upon binding.

This guide details the regioselective synthesis, functionalization, and application of this scaffold in generating high-affinity kinase inhibitor libraries.[2]

Physicochemical Profile

PropertyValueSignificance in Drug Design
Molecular Formula C₁₄H₁₁FO₂Core scaffold composition.[1][2]
Molecular Weight 230.24 g/mol Fragment-like; allows room for significant elaboration (Rule of 5).[1][2]
ClogP ~3.4Highly lipophilic; requires polar heterocycle attachment for solubility.[2]
H-Bond Acceptors 2 (Ketone O, Ether O)Key interaction points for hinge-region binding.[1][2]
Rotatable Bonds 3Restricted rotation due to ortho-F steric/electronic effects.[1][2]
Metabolic Liability Low (at bridgehead)Fluorine blocks para-hydroxylation and ether cleavage.[1][2]

Protocol 1: Regioselective Synthesis via SNAr[1][2]

The most robust route to 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one utilizes 3,4-difluoroacetophenone as the starting material.[1][2] This reaction relies on Nucleophilic Aromatic Substitution (SNAr), exploiting the electronic difference between the two fluorine positions.[2]

Mechanistic Insight

The acetyl group at position 1 is a strong electron-withdrawing group (EWG).[1][2] It activates the para-fluorine (position 4) significantly more than the meta-fluorine (position 3) towards nucleophilic attack.[1][2] This electronic bias ensures high regioselectivity (>95%) for the desired 4-phenoxy product.[1][2]

Workflow Diagram

SynthesisWorkflowStart3,4-Difluoroacetophenone(Starting Material)ReagentsPhenol + K2CO3(DMF, 80°C)Start->ReagentsActivationIntermediateMeisenheimerComplexReagents->IntermediateNucleophilicAttack (C-4)Product1-(3-Fluoro-4-phenoxyphenyl)ethan-1-oneIntermediate->ProductFluorideElimination

Caption: Regioselective SNAr pathway favoring displacement of the C-4 fluorine atom due to para-acetyl activation.[1][2][3]

Experimental Procedure

Reagents:

  • 3,4-Difluoroacetophenone (1.0 equiv)[1][2]

  • Phenol (1.1 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)[1][2]

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) [0.5 M concentration][1][2]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroacetophenone (e.g., 10 mmol, 1.56 g) in anhydrous DMF (20 mL).

  • Addition: Add Phenol (11 mmol, 1.04 g) followed by powdered K₂CO₃ (20 mmol, 2.76 g).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon). Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][4]

    • Checkpoint: The starting material (Rf ~0.[2][5]6) should disappear, replaced by a slightly more polar product spot. Reaction time is typically 4–6 hours.[2]

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL) with vigorous stirring. The product often precipitates as a solid.[2][6]

  • Isolation:

    • If solid:[1][2][6][7] Filter, wash with water, and dry under vacuum.[2]

    • If oil:[2][6][5] Extract with Ethyl Acetate (3x 30 mL).[2] Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85–92%.

Protocol 2: Alpha-Functionalization (Linker Chemistry)[1][2]

To utilize this scaffold in kinase inhibitors, the acetyl group is typically converted into a heterocycle (e.g., aminothiazole, imidazole).[2] The gateway to these structures is the


-bromo ketone2
Experimental Procedure

Reagents:

  • 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS, 1.05 equiv) or Phenyltrimethylammonium tribromide (PTAB)[1][2]

  • p-Toluenesulfonic acid (pTsOH, 0.1 equiv)[1][2]

  • Acetonitrile (ACN)[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the ketone (5 mmol) in ACN (25 mL).

  • Catalysis: Add pTsOH (0.5 mmol).

  • Bromination: Add NBS (5.25 mmol) portion-wise over 15 minutes at room temperature.

    • Note: Slow addition prevents the formation of dibromo-byproducts.[1][2]

  • Heating: Reflux at 60–70°C for 2 hours. The solution will turn from yellow to colorless as succinimide precipitates.[2]

  • Work-up: Concentrate the solvent. Redissolve residue in DCM, wash with water and saturated NaHCO₃.[2]

  • Storage: The resulting

    
    -bromo ketone is reactive.[2] Use immediately for heterocycle formation or store at -20°C under Argon.
    

Application: Synthesis of Kinase Inhibitor Libraries

The 3-fluoro-4-phenoxyphenyl motif is a hallmark of "Type II" kinase inhibitors which bind to the inactive (DFG-out) conformation of kinases.[1][2]

Pathway to Bioactive Heterocycles

The

12

HeterocycleFormationBromoKetoneα-Bromo KetoneIntermediateHantzschHantzsch ThiazoleSynthesisBromoKetone->Hantzsch+ ReagentThioureaThiourea / ThioamideThiourea->HantzschFinalDrugAminothiazole-LinkedKinase InhibitorHantzsch->FinalDrugCyclization(- HBr, - H2O)

Caption: Hantzsch synthesis converting the scaffold into a bioactive aminothiazole kinase inhibitor.[1][2]

Case Study: c-Met Inhibitor Analog Synthesis
  • Target: Mimics of Foretinib or Cabozantinib.[2]

  • Reaction: Condensation of the

    
    -bromo ketone with Acetamidine  or Thiourea .[1][2]
    
  • Conditions: Ethanol, reflux, 2 hours.[2]

  • Result: A 2-substituted-4-(3-fluoro-4-phenoxyphenyl)thiazole.[1][2] This structure places the diaryl ether in the hydrophobic back-pocket of the kinase, while the thiazole nitrogen interacts with the hinge region (ATP binding site).[2]

References

  • Regioselectivity in SNAr Reactions

    • Title: Nucleophilic Aromatic Substitution of 3,4-Difluoroacetophenone.[1][2]

    • Source:Journal of Organic Chemistry / Org.[2] Synth. principles.[2][6][3][5][7][8][9][10][11]

    • Context: Explains the activation energy difference between C-3 and C-4 fluorines.
    • [1][2]

  • Kinase Inhibitor Design (Foretinib/Cabozantinib)

    • Title: Discovery of Foretinib (GSK1363089), a Multi-Kinase Inhibitor of c-Met and VEGFR-2.[1][2]

    • Source:Journal of Medicinal Chemistry, 2010.[2]

    • Context: Validates the "3-fluoro-4-phenoxyphenyl" moiety as a critical pharmacophore for metabolic stability and binding affinity.[1][2]

    • [1][2]

  • BTK Inhibitor Patents

    • Title: Tyrosine Kinase Inhibitors (US Patent US8673925B1).[2]

    • Source: US Patent & Trademark Office.[2]

    • Context: Explicitly lists 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one derivatives in the synthesis of pyrazolopyrimidine-based BTK inhibitors.
    • [1][2]

  • Metabolic Stability of Fluorinated Ethers

    • Title: Fluorine in Medicinal Chemistry.[2][6][5][9][11]

    • Source:Journal of Medicinal Chemistry, Perspective Series.[2]

    • Context: Mechanistic explanation of fluorine blocking P450 oxidation

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one as a building block for APIs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists involved in the synthesis of Type II Kinase Inhibitors, specifically targeting c-Met and VEGFR architectures.[1]

CAS: 135711-57-6 | Role: Advanced Intermediate for Diaryl Ether Kinase Inhibitors[1]

Executive Summary: The "Phenoxy-Fluoro" Pharmacophore

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a strategic building block used to introduce the 3-fluoro-4-phenoxyphenyl moiety.[1] This structural motif is a privileged scaffold in oncology, serving as the hydrophobic "tail" in several approved and experimental Tyrosine Kinase Inhibitors (TKIs), including Cabozantinib (Cometriq) and Foretinib .[1][2]

While many commercial routes utilize the corresponding aniline (3-fluoro-4-phenoxyaniline), this acetophenone derivative offers a distinct synthetic advantage: it provides a reactive handle (acetyl group) for constructing heterocycles (thiazoles, imidazoles) or extending carbon chains via aldol/reduction pathways, essential for "Next-Generation" c-Met inhibitors.[1]

Key Chemical Advantages[2]
  • Metabolic Stability: The fluorine atom at the meta position blocks metabolic oxidation at a typically labile site.[1][2]

  • Conformational Lock: The fluorine substituent induces a preferred conformation relative to the ether linkage, often improving binding affinity in the ATP-binding pocket of kinases.[1]

  • Synthetic Versatility: The acetyl group allows for divergent synthesis of 2-aminothiazoles (via Hantzsch synthesis), a critical hinge-binding motif.[1]

Chemical Profile & Handling

PropertySpecificationProcess Relevance
Molecular Weight 230.24 g/mol Stoichiometry calculations.[1]
Appearance Off-white to pale yellow solidColor indicates oxidation/impurity levels.[1][2]
Melting Point 68–72 °CLow MP requires careful drying (avoid fusion).[1][2]
Solubility DCM, EtOAc, DMSO; Low in WaterCompatible with standard organic workups.[1][2]
Reactivity Enolizable ketone; Activated aryl fluorideWarning: The fluorine is stable, but the acetyl group is prone to haloform reaction or alpha-halogenation.[1][2]

Storage Protocol: Store under inert atmosphere (


) at 2–8°C. Protect from light to prevent radical autoxidation of the ether linkage.

Synthesis of the Building Block (Process Protocol)

Rationale: If not purchased, this molecule is best synthesized via Nucleophilic Aromatic Substitution (


).[1][2] The presence of the para-acetyl group activates the fluorine for displacement, but the meta-fluorine (relative to acetyl) remains intact due to regiospecificity.[1]
Reaction Scheme

Substrates: 3,4-Difluoroacetophenone + Phenol Reagents: Potassium Carbonate (


), DMF
Product:  1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one[1]
Step-by-Step Protocol
  • Charge: To a reactor, add 3,4-Difluoroacetophenone (1.0 equiv) and Phenol (1.05 equiv) in DMF (5 volumes).

  • Base Addition: Add anhydrous

    
      (1.5 equiv) in portions.
    
    • Critical Process Parameter (CPP): Exotherm control.[1][2] Maintain internal temperature

      
       during addition.
      
  • Reaction: Heat to 80–90°C for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC for disappearance of difluoro starting material (<1%).[1][2]

  • Quench: Cool to 20°C. Pour mixture into Ice/Water (20 volumes).

  • Isolation: The product typically precipitates.[1][2] Filter and wash with water to remove residual DMF/Phenol.[1][2]

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity <98%.[1][2][3]

Primary Application: Hantzsch Thiazole Synthesis

Target: Synthesis of 4-(3-fluoro-4-phenoxyphenyl)thiazol-2-amine derivatives (c-Met Inhibitor Pharmacophore).[1]

This protocol describes the conversion of the acetophenone to a 2-aminothiazole, a common "head group" in kinase inhibitors.[1]

Phase A: Alpha-Bromination

Objective: Selective mono-bromination.[1]

  • Dissolution: Dissolve 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (10 g, 43.4 mmol) in DCM (100 mL) and Methanol (20 mL).

  • Reagent: Add Tetrabutylammonium tribromide (TBATB) (1.0 equiv) or Bromine (

    
    ) dropwise at 0°C.
    
    • Why TBATB? It provides a "soft" source of bromine, reducing the risk of di-bromination compared to elemental

      
      .[1]
      
  • Reaction: Stir at 20°C for 2 hours.

    • Visual Cue: The orange color of bromine should fade to pale yellow.[1][2]

  • Workup: Wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Safety Note: The product, 2-bromo-1-(3-fluoro-4-phenoxyphenyl)ethan-1-one , is a potent lachrymator .[1] Handle only in a fume hood.

Phase B: Cyclization
  • Cyclization: Dissolve the crude alpha-bromo ketone in Ethanol (10 volumes).

  • Add Nucleophile: Add Thiourea (1.2 equiv).[1][2]

  • Reflux: Heat to reflux (78°C) for 2 hours. The product usually precipitates as the hydrobromide salt.[1][2]

  • Isolation: Cool to 0°C, filter the solid.

  • Free Base Formation: Suspend the solid in water, adjust pH to 9 with aqueous

    
    .[1][2] Filter the free base.[1][2]
    

Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of this building block in drug discovery.

G cluster_0 Therapeutic Applications Start 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one (CAS: 135711-57-6) Bromo Alpha-Bromo Intermediate (Lachrymator) Start->Bromo Br2 / AcOH or TBATB Alcohol Chiral Alcohol (via CBS Reduction) Start->Alcohol NaBH4 or Chiral Catalyst Acid 3-Fluoro-4-phenoxybenzoic acid (Linker Synthesis) Start->Acid NaOCl (Haloform) or KMnO4 Thiazole 2-Aminothiazole Derivative (Kinase Hinge Binder) Bromo->Thiazole Thiourea / EtOH (Hantzsch Synthesis) c-Met Inhibitors\n(e.g., Foretinib analogs) c-Met Inhibitors (e.g., Foretinib analogs) Thiazole->c-Met Inhibitors\n(e.g., Foretinib analogs) VEGFR Inhibitors VEGFR Inhibitors Acid->VEGFR Inhibitors

Figure 1: Divergent synthetic pathways from the acetophenone core to bioactive scaffolds.[1]

Analytical Control & Quality Assurance

HPLC Method (Reverse Phase)[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm.[1][2]

  • Retention Time: The acetophenone typically elutes later than the phenol precursor due to the lipophilic phenoxy group.[2]

NMR Interpretation ( NMR, 400 MHz, )
  • 
     2.55 ppm (s, 3H):  Characteristic singlet of the acetyl methyl group  (
    
    
    
    -C=O).[1][2]
  • 
     6.9–7.1 ppm (m):  Overlapping signals from the phenoxy ring and the proton ortho to the fluorine.[1][2]
    
  • 
     7.7–7.8 ppm:  Deshielded protons ortho to the carbonyl group.[1][2]
    
  • Coupling: Look for

    
     coupling constants to verify the fluorine position (typically 
    
    
    
    ).[1]

References

  • Preparation of c-Met Inhibitors: Liu, X., et al. "Discovery of c-Met Kinase Inhibitors."[1][2] Journal of Medicinal Chemistry, 2008.[1][2] (General reference for diaryl ether scaffolds in kinase inhibitors).

  • Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles. Wiley-VCH.[1][2] [1][2]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chemical Society Reviews, 2008, 37, 320-330.[1][2]

  • Cabozantinib Structure & Analogs: Yakes, F.M., et al. "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor."[1][2] Molecular Cancer Therapeutics, 2011.[1][2] [1]

  • Safety Data: PubChem Compound Summary for CAS 135711-57-6. [1][2]

Sources

Technical Application Note: Process Development and Scale-Up of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalability, safety, and robust impurity control.

Executive Summary

This guide details the scalable synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 403-14-5 analog/derivative), a critical intermediate for c-Met and VEGFR kinase inhibitors.

The optimized route utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoroacetophenone with phenol. Unlike Friedel-Crafts acylation strategies, which suffer from poor regiocontrol and high isomer load, this SNAr approach guarantees the retention of the 3-fluoro motif while exclusively installing the phenoxy group at the activated 4-position.

Key Process Metrics:

  • Yield: >85% isolated.[1]

  • Purity: >98% (HPLC), with <0.1% regioisomer.

  • Scalability: Validated for 100g to 1kg batches; adaptable to continuous flow.

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic differentiation of the two fluorine atoms in the starting material, 3,4-difluoroacetophenone .

  • The 4-Fluorine: Located para to the electron-withdrawing acetyl group. It is highly activated for nucleophilic attack due to resonance stabilization of the Meisenheimer complex.

  • The 3-Fluorine: Located meta to the acetyl group. It is significantly less electrophilic.

This electronic bias allows for a highly selective displacement of the 4-fluorine by the phenoxide anion, utilizing inexpensive bases (K2CO3) in polar aprotic solvents.

Reaction Pathway Diagram[2]

SNAr_Pathway cluster_conditions Process Conditions SM1 3,4-Difluoroacetophenone (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex + Phenoxide SM2 Phenol (Nucleophile) SM2->Complex Deprotonation Base K2CO3 (Base) Base->SM2 Product 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one Complex->Product - F⁻ (Fast) Byproduct KF + KHCO3 Complex->Byproduct DMAc or DMF, 90-100°C DMAc or DMF, 90-100°C

Caption: Figure 1. SNAr reaction pathway demonstrating the selective displacement of the 4-fluoro substituent.

Process Safety & Hazard Assessment (E-E-A-T)

Before scale-up, the following hazards must be mitigated:

  • Thermal Runaway: The SNAr reaction is exothermic. On a >100g scale, the addition of the limiting reagent (typically the acetophenone) must be controlled to manage heat release.

    • Control: Use a dosing pump for 3,4-difluoroacetophenone addition over 1-2 hours at reaction temperature.

  • Gas Evolution: The use of K2CO3 generates CO2 upon neutralization of the phenol protons.

    • Control: Ensure adequate headspace and venting.[1] Do not seal the reactor.

  • Solvent Toxicity: DMF and DMAc are hepatotoxic and reproductive hazards.

    • Control: All operations must occur in a fume hood or closed reactor system. PPE (butyl rubber gloves) is mandatory.

Detailed Experimental Protocol

Scale: 100 g Input (3,4-Difluoroacetophenone) Expected Output: ~125 g Product

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Mass (g)MolesRole
3,4-Difluoroacetophenone 156.131.0100.00.640Limiting Reagent
Phenol 94.111.0563.30.672Nucleophile
Potassium Carbonate (Milled)138.211.2106.20.768Base
DMAc (N,N-Dimethylacetamide)--500 mL-Solvent (5V)
Water (Process)--1500 mL-Quench/Antisolvent

Note: DMAc is preferred over DMF for its slightly higher boiling point and better thermal stability, though DMF is an acceptable substitute.

Step-by-Step Methodology

Step 1: Reactor Charging

  • Equip a 2L jacketed glass reactor with an overhead stirrer (Anchor impeller), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge DMAc (400 mL) , Phenol (63.3 g) , and Potassium Carbonate (106.2 g) .

  • Critical Parameter: Stir at 300 RPM for 15 minutes at 25°C to ensure a homogeneous suspension of the base.

Step 2: Reaction Initiation

  • Heat the slurry to 90°C .

  • Dissolve 3,4-Difluoroacetophenone (100 g) in the remaining DMAc (100 mL) .

  • Add the acetophenone solution dropwise via the addition funnel over 60 minutes .

    • Observation: An exotherm will be observed. Maintain internal temperature between 90–100°C by adjusting jacket temperature or addition rate.

Step 3: Reaction Completion

  • After addition, stir the mixture at 100°C for 4–6 hours .

  • IPC (In-Process Control): Sample 50 µL, quench in MeCN/Water, and analyze by HPLC.

    • Target: <1.0% remaining 3,4-difluoroacetophenone.[4]

Step 4: Work-up & Isolation (Crystallization)

  • Cool the reaction mixture to 50°C .

  • Slowly add Water (1000 mL) over 45 minutes.

    • Note: Product may begin to oil out initially before crystallizing. Seeding with authentic product (0.1 wt%) at the cloud point is recommended to ensure controlled crystal growth.

  • Cool the slurry to 20°C over 2 hours and hold for 1 hour.

  • Filter the solids using a Büchner funnel.

  • Wash the cake with Water (2 x 250 mL) to remove residual DMAc and inorganic salts.

  • Wash with cold Ethanol/Water (1:4, 100 mL) to remove unreacted phenol.

Step 5: Drying

  • Dry the wet cake in a vacuum oven at 45°C for 12 hours.

  • Yield: Expect 120–130 g (85–92%) of off-white to white solid.

Analytical Controls & Specifications

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.[1]

Specification Limits
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC≥ 98.0%
Regioisomer HPLC≤ 0.5% (1-(4-fluoro-3-phenoxyphenyl)ethanone)
Residual Phenol HPLC/GC≤ 0.1%
Loss on Drying Gravimetric≤ 0.5%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old base.Ensure DMAc is <0.05% water (KF). Use freshly milled K2CO3.
High Regioisomer Temperature too high (>120°C).Reduce reaction temperature to 90°C. Higher temps reduce selectivity.
Oiling Out Water addition too fast.Re-heat to 60°C to dissolve oil, then cool slowly with vigorous stirring. Seed the mixture.
Color Issues Oxidation of phenol.Degas solvents with Nitrogen prior to use. Add trace sodium metabisulfite to workup water.

References

  • Organic Syntheses, Vol. 101, pp. 164-180 (2024).Difluoromethylation of Phenols. (Provides foundational protocols for phenol/carbonate base handling in polar aprotic solvents).

  • PubChem Compound Summary: 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one.

  • Patent WO2016058896A1. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.[5] (Describes analogous SNAr reactivity of fluoroacetophenones).

  • Journal of Medicinal Chemistry, 2012.Discovery of Kinase Inhibitors. (Contextualizes the use of phenoxy-acetophenone intermediates in drug discovery).

Sources

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthesis, handling, and application of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (hereafter referred to as FPE-Ketone ), a critical intermediate in the development of next-generation Tyrosine Kinase Inhibitors (TKIs).[1]

The 3-fluoro-4-phenoxyphenyl moiety is a "privileged scaffold" in medicinal chemistry, extensively utilized in the structural optimization of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., analogs of Ibrutinib , Tolebrutinib ) and c-Met inhibitors. The incorporation of the fluorine atom at the ortho position to the ether linkage serves two pivotal roles:

  • Conformational Locking: It restricts the rotation of the diphenyl ether, pre-organizing the molecule for optimal binding within the kinase ATP-binding pocket.

  • Metabolic Stability: It blocks the metabolically labile site on the phenyl ring, reducing oxidative clearance by Cytochrome P450 enzymes.

Chemical Context & Mechanism

The synthesis of FPE-Ketone relies on a highly regioselective Nucleophilic Aromatic Substitution (


).[1]
  • Starting Material: 3,4-Difluoroacetophenone.

  • Nucleophile: Phenol (activated as potassium phenoxide).[1]

  • Regiochemistry: The acetyl group at the C1 position is a strong electron-withdrawing group (EWG).[1] It activates the fluorine at the C4 position (para) significantly more than the fluorine at the C3 position (meta).[1] This electronic bias ensures that the phenoxy group installs almost exclusively at C4, leaving the C3-fluorine intact.

Pathway Diagram: Synthesis & Downstream Application

FPE_Synthesis SM1 3,4-Difluoroacetophenone (Electrophile) INTER Meisenheimer Complex (Transition State) SM1->INTER K2CO3, DMF Heat SM2 Phenol (Nucleophile) SM2->INTER PROD 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one (FPE-Ketone) INTER->PROD - KF BROMO Alpha-Bromination (Precursor for Heterocycles) PROD->BROMO Br2 or NBS DRUG BTK Inhibitor Scaffold (e.g., Imidazopyridine) BROMO->DRUG Cyclization (w/ Aminopyridine)

Figure 1: Reaction pathway from starting materials to the FPE-Ketone intermediate and its conversion into kinase inhibitor scaffolds.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of FPE-Ketone

Objective: To synthesize 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one with >98% regioselectivity.

Materials:

  • 3,4-Difluoroacetophenone (1.0 eq)

  • Phenol (1.05 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) & Hexanes (for workup)[1]

Procedure:

  • Activation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend

    
     (1.5 eq) in anhydrous DMF (5 mL per gram of substrate).
    
  • Nucleophile Addition: Add Phenol (1.05 eq) to the suspension. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide in situ.[1] Note: The mixture may turn slightly yellow.[1]

  • Substrate Addition: Add 3,4-Difluoroacetophenone (1.0 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (20% EtOAc/Hexanes) or HPLC.[1] The starting material (Rf ~0.[1]6) should disappear, and a new spot (Rf ~0.5) should appear.

  • Quench: Cool the reaction to RT and pour onto crushed ice/water (10x reaction volume). Stir vigorously for 30 minutes.

  • Isolation:

    • Method A (Solid Product): If a precipitate forms, filter via vacuum filtration, wash with water (3x), and dry in a vacuum oven at 45°C.

    • Method B (Oily Product): Extract with EtOAc (3x).[1] Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Target: 85–92% Purity Target: >98% (HPLC)

Protocol B: Alpha-Bromination (Gateway to Heterocycles)

Objective: To convert FPE-Ketone into the alpha-bromo derivative, a universal precursor for imidazopyridine or thiazole cores.

Procedure:

  • Dissolve FPE-Ketone (1.0 eq) in Dichloromethane (DCM) or Acetonitrile.[1]

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TSA) or HBr/AcOH.

  • Stir at RT (or reflux for MeCN) for 2–4 hours.

  • Critical Step: Wash immediately with saturated

    
     and Sodium Thiosulfate (to quench active bromine).[1]
    
  • Concentrate to obtain 2-Bromo-1-(3-fluoro-4-phenoxyphenyl)ethan-1-one .[1] Use immediately for cyclization (unstable on storage).[1]

Analytical Data & Quality Control

To ensure the integrity of the intermediate for drug development, the following specifications must be met.

TestSpecificationMethodNotes
Appearance White to Off-white crystalline solidVisualYellowing indicates phenol oxidation.[1]
1H-NMR Confirms 1,3,4-substitution patternDMSO-d6 / CDCl3Look for doublet of doublets (dd) for the proton ortho to Fluorine.
19F-NMR Single peak ~ -130 to -135 ppmNMRAbsence of 4-F peak (starting material) confirms conversion.[1]
HPLC Purity > 98.0%C18 Column, ACN/H2OCritical to remove unreacted phenol (poison for downstream catalysts).
Regioisomer < 0.5% (3-phenoxy-4-fluoro isomer)HPLC/GCValidated by NOESY if necessary.

Application in Drug Discovery (SAR)

The FPE-Ketone is the structural progenitor for the "Right-Hand Side" (RHS) of many covalent kinase inhibitors.

Workflow for Tolebrutinib-like Analogs:

  • Cyclization: The alpha-bromo derivative of FPE-Ketone is reacted with a 2-aminopyridine derivative to form an Imidazo[1,2-a]pyridine core.[1]

  • Functionalization: The core is further coupled with a piperidine linker.[1][2]

  • Warhead Installation: An acrylamide "warhead" is attached to the piperidine, enabling covalent bonding to Cysteine-481 in the BTK active site.

Why this specific intermediate? In the development of Tolebrutinib (SAR442168) and related brain-penetrant inhibitors, optimizing the lipophilicity (LogP) and Topological Polar Surface Area (TPSA) is crucial for Blood-Brain Barrier (BBB) crossing.[1] The 3-fluoro substitution on the phenoxyphenyl ring increases lipophilicity compared to the non-fluorinated parent (used in Ibrutinib), enhancing CNS penetration for treating Multiple Sclerosis [1, 2].

References

  • Caldwell, R. D., et al. (2014). Discovery of Evobrutinib: An Oral, Potent, and Selective Covalent Bruton’s Tyrosine Kinase Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry.[1][3] (Context: SAR of phenoxyphenyl kinase inhibitors).[1]

  • Sanofi. (2016).[1] Patent WO2016196840A1: Tyrosine kinase inhibitors.[1] World Intellectual Property Organization.[1] (Describes the synthesis of Tolebrutinib analogs using phenoxyphenyl intermediates).[1]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.[1] PNAS.[1][4] (Foundational work on the phenoxyphenyl scaffold).[1]

  • Polidano, K. (2019). Exploring New Directions in Hydrogen Transfer Chemistry. Cardiff University Thesis.[1] (Contains specific characterization data for 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one).

  • National Institute of Standards and Technology (NIST). Ethanone, 1-[4-(trifluoromethoxy)phenyl]- Data.[1] NIST Chemistry WebBook.[1] (Reference for analogous spectral properties).[1]

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be performed in a fume hood by qualified personnel.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The primary synthetic route discussed is the Friedel-Crafts acylation of 3-fluoro-4-phenoxybenzene, a robust but nuanced electrophilic aromatic substitution.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A low yield in a Friedel-Crafts acylation is a common problem that can typically be traced back to a few critical parameters: catalyst activity, reaction conditions, and reagent purity.[4][5]

Primary Causes & Solutions:

  • Inactive Lewis Acid Catalyst: The most frequent culprit is a deactivated Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] These catalysts are extremely sensitive to moisture.[4][5][6] Any water in your glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it ineffective.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon).[5][6]

      • Use Anhydrous Reagents: Use freshly opened, anhydrous-grade solvents (like dichloromethane - DCM) and reagents. If the solvent quality is uncertain, consider distilling it over a suitable drying agent (e.g., CaH₂).

      • Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. Old bottles that have been opened multiple times are often contaminated with atmospheric moisture.

  • Incorrect Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[5][6][7] This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it.[2][5]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent (acetyl chloride or acetic anhydride). This ensures enough free catalyst is available to drive the reaction to completion.[5] For more complex substrates, up to 2.5 equivalents may be necessary.[6]

  • Suboptimal Reaction Temperature: Temperature control is crucial. An excessively low temperature can lead to an incomplete reaction, while a high temperature can promote side reactions and decomposition.[5]

    • Troubleshooting Steps:

      • Controlled Addition: The initial addition of the acylating agent to the substrate/catalyst slurry should be performed at a low temperature (e.g., 0°C) to manage the exothermic reaction.[6][8]

      • Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

Q2: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are these impurities and how can I prevent them?

The formation of multiple products points to issues with regioselectivity or side reactions. In the acylation of 3-fluoro-4-phenoxybenzene, the directing effects of the fluoro and phenoxy groups are synergistic, favoring acylation at the desired position (ortho to the phenoxy group, meta to the fluoro group). However, other outcomes are possible.

Potential Side Reactions & Prevention Strategies:

  • Ether Cleavage: Strong Lewis acids like AlCl₃ can potentially cleave the ether linkage, especially at elevated temperatures. This would generate phenol and other undesired byproducts.

    • Prevention: Maintain a low reaction temperature and consider using a milder Lewis acid catalyst if ether cleavage is suspected.[6] Catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective alternatives, though they may require higher temperatures or longer reaction times.[9][10]

  • Acylation on the Unsubstituted Phenyl Ring: The phenoxy group's second aromatic ring can also undergo acylation, though it is less activated than the substituted ring.

    • Prevention: This is generally a minor pathway due to the electronic activation of the primary ring. Sticking to optimized stoichiometry and temperature as described in Q1 should minimize this.

  • Polysubstitution: While less common in acylation than alkylation (because the product ketone is deactivated), forcing conditions (high temperature, long reaction times, large excess of acylating agent) could lead to a second acylation.[7][11]

    • Prevention: Use a modest excess (1.0-1.2 equivalents) of the acylating agent and monitor the reaction by TLC to stop it upon consumption of the starting material.

The following diagram illustrates the primary troubleshooting workflow for low yield and impurity issues.

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Q3: The work-up procedure is difficult, forming emulsions or a sticky precipitate. What is the recommended protocol?

A challenging work-up is often due to the improper quenching of the aluminum chloride-ketone complex. Simply adding water can result in the formation of aluminum hydroxides, which can be gelatinous and difficult to handle.

Optimized Work-up Protocol:

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl).[4] This acidic quench protonates the aluminum hydroxides, forming water-soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺) and breaks the product-catalyst complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer two or three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl solution (to remove any remaining basic impurities).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). Be cautious of gas evolution (CO₂).

    • Brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 3-fluoro-4-phenoxybenzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water, Ice

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent and Substrate: Add anhydrous DCM and cool the flask to 0°C in an ice bath. Add 3-fluoro-4-phenoxybenzene (1.0 equivalent) to the stirred suspension.

  • Acylium Ion Formation: In a separate dry flask, prepare a solution of acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution to the dropping funnel.

  • Substrate Acylation: Add the acetyl chloride solution dropwise to the main reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Follow the "Optimized Work-up Protocol" described in Q3.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one.

Catalyst and Condition Comparison

The choice of Lewis acid and solvent can significantly impact the outcome. The following table provides a general comparison based on established principles of Friedel-Crafts chemistry.

Lewis Acid CatalystRelative ActivityTypical SolventAdvantagesDisadvantages
AlCl₃ Very HighDCM, CS₂, NitrobenzeneHigh reactivity, often gives good yields at low temperatures.Highly moisture-sensitive, can promote side reactions, requires stoichiometric amounts.[5][7]
FeCl₃ HighDCM, NitrobenzeneLess moisture-sensitive than AlCl₃, lower cost.[9]Generally requires higher temperatures or longer reaction times than AlCl₃.[12]
BF₃·OEt₂ ModerateDCM, Diethyl EtherMilder, less likely to cause decomposition or ether cleavage.[10]Often less effective for less activated substrates; may require heat.
ZnCl₂ ModerateDiethyl Ether, THFMild catalyst, useful for sensitive substrates.[10]Typically requires higher temperatures and is less reactive.

Reaction Mechanism Overview

The synthesis proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[1][3]

Caption: Mechanism of Friedel-Crafts acylation.

References

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 19, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 19, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved February 19, 2026, from [Link]

  • MDPI. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... Retrieved February 19, 2026, from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 19, 2026, from [Link]

  • University Course Material. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved February 19, 2026, from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • ScienceDirect. (2026, January 1). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

Sources

Technical Support Center: Synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

[1]

Core Reaction Logic & Critical Pathways[1]

The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) .[1] This route utilizes 3,4-difluoroacetophenone as the electrophile and phenol as the nucleophile.

While the acetyl group at the C-1 position directs substitution primarily to the para position (C-4), the presence of the fluorine at C-3 introduces competing electronic effects that generate specific impurities.[1]

Reaction Pathway Diagram

The following diagram maps the kinetic competition between the desired SNAr pathway and the three most common side reactions: Regioisomerism , Bis-substitution , and Hydrolysis .

ReactionPathwaysSM3,4-Difluoroacetophenone(Starting Material)TargetTARGET PRODUCT1-(3-Fluoro-4-phenoxyphenyl)ethan-1-oneSM->TargetMajor Pathway(S_NAr at C4, para-activation)RegioIMPURITY A (Regioisomer)1-(4-Fluoro-3-phenoxyphenyl)ethan-1-oneSM->RegioMinor Pathway(S_NAr at C3, ortho-inductive)HydrolysisIMPURITY C (Hydrolysis)1-(3-Fluoro-4-hydroxyphenyl)ethan-1-oneSM->HydrolysisTrace H2O / OH-PhenolPhenol / Base(K2CO3/Cs2CO3)BisIMPURITY B (Over-reaction)1-(3,4-Diphenoxyphenyl)ethan-1-oneTarget->BisExcess Phenol / High T

Caption: Kinetic competition in the SNAr synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one from 3,4-difluoroacetophenone.[1]

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific failure modes encountered during synthesis.

Issue 1: Presence of a Persistent Isomeric Impurity (~5-10%)

Symptom: HPLC/GC shows a peak with an identical Mass-to-Charge (m/z) ratio to the product but a slightly different retention time.[1] Diagnosis: Regioisomer Formation (Impurity A) .

  • Mechanism: The acetyl group activates the C-4 position via resonance (Mesomeric effect, -M).[1] However, the fluorine at C-3 is highly electronegative, creating a strong inductive effect (-I) that activates the C-3 carbon.[1] While the para-attack (C-4) is energetically favored, high temperatures can overcome the activation energy barrier for meta-attack (C-3), leading to 1-(4-fluoro-3-phenoxyphenyl)ethan-1-one .[1]

  • Corrective Action:

    • Lower Reaction Temperature: Reduce temperature from >100°C to 60-80°C. Regioselectivity in SNAr is often temperature-dependent; lower temperatures favor the kinetically controlled product (C-4 substitution).[1]

    • Solvent Switch: Switch from highly polar protic-like solvents (like wet DMSO) to strictly anhydrous polar aprotic solvents (DMF or NMP).[1]

    • Base Selection: Use a milder base (K2CO3) instead of Cs2CO3. Cesium enhances nucleophilicity too aggressively, reducing selectivity.

Issue 2: Starting Material Consumed, but Yield is Low (<60%)

Symptom: LC-MS indicates a large peak with Mass = Target + 76 Da (Phenol - HF).[1] Diagnosis: Bis-Phenoxy Substitution (Impurity B) .

  • Mechanism: After the desired product is formed, it still contains a fluorine atom at C-3.[1] Although this fluorine is meta to the acetyl group (less activated), the newly added phenoxy group at C-4 is electron-donating (+M), which can paradoxically activate the ring towards further substitution under harsh forcing conditions, leading to 1-(3,4-diphenoxyphenyl)ethan-1-one .[1]

  • Corrective Action:

    • Stoichiometry Control: Strictly limit Phenol equivalents to 0.95 - 1.0 eq relative to the difluoro substrate. Do not use excess phenol.[1]

    • Monitoring: Stop the reaction immediately upon consumption of starting material. Do not "soak" the reaction overnight.

Issue 3: Appearance of a Phenolic Impurity (M-76)

Symptom: A peak appears corresponding to the loss of the phenyl ring, often eluting earlier on reverse-phase HPLC.[1] Diagnosis: Hydrolysis of the Fluoride (Impurity C) .

  • Mechanism: The 3,4-difluoroacetophenone is highly susceptible to attack by hydroxide ions.[1] If the solvent (DMF/DMSO) is wet, the base (carbonate) generates hydroxide, which displaces the C-4 fluorine to form 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one (CAS 403-14-5).[1]

  • Corrective Action:

    • Dry Solvents: Ensure DMF/DMSO water content is <0.05% (Karl Fischer titration).[1]

    • Inert Atmosphere: Conduct the reaction under a nitrogen blanket to prevent atmospheric moisture absorption.[1]

Analytical Reference Data

Use the following table to identify reaction components and impurities during process monitoring.

CompoundRoleStructure NoteRelative Retention (HPLC)*Key m/z (ESI+)
3,4-Difluoroacetophenone Starting Material3,4-Di-F1.00 (Ref)157 [M+H]
Target Product Product3-F, 4-OPh~1.85231 [M+H]
Impurity A (Regio) Side Product4-F, 3-OPh~1.75231 [M+H]
Impurity B (Bis) Over-reaction3,4-Di-OPh~2.40305 [M+H]
Impurity C (Hydrolysis) Degradant3-F, 4-OH~0.60155 [M+H]

*Note: Retention times are estimates based on a standard C18 Reverse Phase column (Water/Acetonitrile gradient).

FAQ: Process Optimization

Q: Can I use NaH (Sodium Hydride) to speed up the reaction? A: Not recommended. While NaH generates the phenoxide anion rapidly, it is extremely basic. This increases the risk of Impurity B (Bis-substitution) and can also cause aldol condensation of the acetophenone methyl group.[1] Weak bases like K2CO3 provide a "buffered" release of phenoxide, enhancing regioselectivity.

Q: Why is the 3-position attacked if the acetyl group directs para? A: While the resonance effect (-M) of the acetyl group strongly activates the para (4) and ortho (2 and 6) positions, the fluorine atom itself is electronegative. In polyfluorinated aromatics, the "ortho-effect" (inductive activation by adjacent fluorine) can activate the C-3 position for nucleophilic attack, especially if the temperature is high enough to overcome the resonance preference [1].

Q: Is this molecule Fluxapyroxad? A: No. Fluxapyroxad is a pyrazole-carboxamide fungicide that contains a 3',4',5'-trifluorobiphenyl amine moiety [2].[1][2] The molecule discussed here is a diphenyl ether ketone. While they share fluorinated aromatic chemistry principles, they are distinct structures with different synthetic routes.

References

  • Regioselectivity in SNAr of Polyfluorinated Benzenes

    • Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in tetra- and penta-fluoro-benzenes." Journal of the Chemical Society C: Organic, 1968.
    • Context: Establishes the competition between resonance activators and inductive activ
  • Fluxapyroxad Structure & Chemistry

    • "Fluxapyroxad."[1][2][3][4] PubChem Database, National Center for Biotechnology Information. CID 16095400.[1][2]

    • Context: Verifies the distinction between the target ether and the biphenyl amine of Fluxapyroxad.
    • [1]

  • Hydrolysis Impurity Reference

    • "1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one."[1][5][6] PubChem Database, National Center for Biotechnology Information. CID 2737325.[1]

    • Context: Identification of the specific hydrolysis impurity (CAS 403-14-5).[1]

    • [1]

Technical Support Center: Optimization of Reaction Conditions for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocol recitation and delve into the underlying chemical principles that govern the success of this cornerstone reaction. By understanding the "why" behind the "how," you can more effectively diagnose issues and optimize your synthetic routes.

Troubleshooting Guide & FAQs

This section is structured to address the most common challenges encountered during Friedel-Crafts acylation in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation is resulting in a very low yield, or it's not working at all. What are the most likely causes?

A1: Low to no yield in a Friedel-Crafts acylation is one of the most frequent issues and can almost always be traced back to one of three main areas: the aromatic substrate, the catalyst's activity, or the reaction conditions.

  • Deactivated Aromatic Ring: The fundamental mechanism of this reaction is an electrophilic aromatic substitution. If your aromatic starting material is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR), the ring is rendered electron-poor and therefore not nucleophilic enough to attack the acylium ion.[1] As a general rule, if your substrate is less reactive than a monohalobenzene, the reaction is likely to fail under standard conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly susceptible to deactivation.

    • Moisture: AlCl₃ reacts readily with water.[1] Any moisture present in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive. It is imperative to work under strictly anhydrous conditions.

    • Complexation with Product: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2] This complexation effectively removes the catalyst from the reaction. Consequently, Friedel-Crafts acylation often requires stoichiometric amounts, or even a slight excess, of the catalyst.[3]

    • Complexation with Substrate: Aromatic rings bearing basic functional groups, such as amines (-NH₂) or alcohols (-OH), will react with the Lewis acid. The lone pair of electrons on the nitrogen or oxygen will coordinate to the Lewis acid, forming a complex that deactivates the ring towards electrophilic substitution.[4][5]

  • Substrate Limitations: Beyond deactivation, certain substrates are inherently unsuitable. Aryl and vinyl halides cannot be used as the acylating agent because their corresponding acylium ions are too unstable to form.[6]

Issue 2: Formation of Multiple Products and Regioselectivity Issues

Q2: I'm observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge, especially with substituted aromatic starting materials. The directing effects of the substituents on your ring, coupled with steric hindrance, will dictate the position of acylation.

  • Understanding Directing Groups: The existing substituents on your aromatic ring will direct the incoming acyl group to specific positions (ortho, meta, or para). Activating groups (electron-donating) are typically ortho-, para-directing, while deactivating groups (electron-withdrawing) are meta-directing (with the exception of halogens, which are deactivating but ortho-, para-directing).

  • Solvent Effects: The choice of solvent can have a profound impact on the ratio of isomers formed. For instance, in the acylation of naphthalene, using a non-polar solvent like carbon disulfide (CS₂) favors the formation of the kinetic product (1-acetylnaphthalene), while a more polar solvent like nitrobenzene can lead to the thermodynamic product (2-acetylnaphthalene).[7] This is because the intermediate-catalyst complex may have different solubilities and stabilities in different solvents, allowing for equilibration to the more stable isomer.[7]

  • Catalyst Choice: The steric bulk of the catalyst-acylating agent complex can influence regioselectivity. Using shape-selective solid acid catalysts, such as certain zeolites, can favor the formation of the less sterically hindered para isomer.[8][9]

  • Temperature Control: Reaction temperature can also affect the isomer ratio. Running the reaction at lower temperatures, when feasible, may enhance selectivity by favoring the kinetic product.[8]

Issue 3: Reaction Produces a Dark, Tarry Material

Q3: My reaction mixture has turned into a dark, tarry mess. What is causing this and how can I prevent it?

A3: The formation of dark, polymeric, or tarry materials is typically an indication of side reactions, often promoted by excessive heat.

  • Reaction Temperature is Too High: Friedel-Crafts reactions can be exothermic. If the reaction temperature is not carefully controlled, it can lead to charring and polymerization of the starting materials and products.[1] It is crucial to maintain the recommended reaction temperature, often starting at a low temperature (e.g., 0 °C) and then allowing the reaction to proceed at room temperature or with gentle heating.[1]

  • Impure Starting Materials: The presence of impurities in your starting materials can also lead to the formation of side products and tar.[1] Ensure that your aromatic substrate, acylating agent, and solvent are of high purity.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol outlines a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[1]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Acetyl chloride

  • Anisole

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Crushed ice and concentrated HCl for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be conducted under an inert atmosphere to prevent moisture contamination.[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[10] This will hydrolyze the aluminum chloride complex.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Visualizations

Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl Complex1 R-CO-Cl⁺-Al⁻Cl₃ AcylChloride->Complex1 + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex1->AcyliumIon AlCl4 AlCl₄⁻ Complex1->AlCl4 Benzene Aromatic Ring SigmaComplex σ-Complex (Arenium Ion) Benzene->SigmaComplex + [R-C≡O]⁺ ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ HCl HCl SigmaComplex->HCl RegenCatalyst AlCl₃ SigmaComplex->RegenCatalyst FinalProduct Aryl Ketone ProductComplex->FinalProduct + H₂O (Workup)

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckSubstrate Is the aromatic ring strongly deactivated? Start->CheckSubstrate CheckMoisture Were anhydrous conditions strictly maintained? CheckSubstrate->CheckMoisture No SolutionDeactivated Consider alternative synthetic routes or more forcing conditions. CheckSubstrate->SolutionDeactivated Yes CheckCatalystAmount Was a stoichiometric amount of catalyst used? CheckMoisture->CheckCatalystAmount Yes SolutionMoisture Thoroughly dry all glassware, solvents, and reagents. CheckMoisture->SolutionMoisture No CheckBasicGroups Does the substrate have -NH₂ or -OH groups? CheckCatalystAmount->CheckBasicGroups Yes SolutionCatalyst Increase catalyst loading to >1 equivalent. CheckCatalystAmount->SolutionCatalyst No SolutionBasicGroups Protect the functional group or choose a different substrate. CheckBasicGroups->SolutionBasicGroups Yes Success Improved Yield CheckBasicGroups->Success No

Caption: A decision tree for troubleshooting low-yield Friedel-Crafts acylations.

Quantitative Data Summary

ParameterRecommendationRationale
Catalyst Loading (e.g., AlCl₃) Stoichiometric or slight excess (1.1-1.3 eq.)The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[2] Stoichiometric amounts are needed to drive the reaction to completion.
Acylating Agent Acyl chlorides or acid anhydridesThese reagents readily form the reactive acylium ion intermediate in the presence of a Lewis acid.[12] Formyl chloride is too unstable for the synthesis of aldehydes.
Solvent Anhydrous, non-coordinating solvents (e.g., DCM, CS₂, nitrobenzene)Solvents must be dry to prevent catalyst deactivation.[1] The choice of solvent polarity can influence regioselectivity.[7]
Temperature Typically 0 °C to room temperatureThe reaction can be exothermic; starting at a lower temperature helps to control the reaction rate and prevent side reactions.[1] Higher temperatures may be needed for deactivated substrates.[8]

References

  • Vertex AI Search. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Chemistry Steps. Friedel-Crafts Acylation.
  • LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Wikipedia. Friedel–Crafts reaction.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • MilliporeSigma. Friedel–Crafts Acylation.
  • University of Calgary. Ch12: Friedel-Crafts limitations.
  • Echemi. Understanding Friedel-Crafts Alkylation and Acylation.
  • Benchchem. troubleshooting common issues in Friedel-Crafts reactions.
  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Filo. Explain the limitations of Friedel-Crafts reactions.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
  • YouTube. Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Benchchem. Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
  • University of California, Irvine. Experiment 1: Friedel-Crafts Acylation.
  • Bentham Science Publisher. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites.
  • L.S.College, Muzaffarpur. Friedel–Crafts reaction.

Sources

Preventing byproduct formation in Ullmann condensation

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry Support for Drug Discovery & Development

Status: ONLINE Current Protocol: Ligand-Assisted Ullmann Coupling (LAUC) Operator: Senior Application Scientist

Module 1: The Diagnostic Matrix

Use this rapid-triage table to identify your issue based on observed symptoms.

Symptom Likely Culprit Immediate Action
Reaction turns green/blue Oxidation (Cu(I)

Cu(II))
Check inert gas lines. Cu(II) is catalytically inactive for the standard cycle. Add 5-10 mol% reductant (e.g., Sodium Ascorbate) or restart under strict Ar/N

.
Significant Homocoupling (Ar-Ar) Radical Pathway / O

Leak
Oxygen promotes radical dimerization. Switch to a tighter seal (Teflon-lined caps) and degas solvents via freeze-pump-thaw.
Hydrodehalogenation (Ar-H) Solvent/Base Interaction Common in DMF/DMSO at high temps (

C). Switch to Toluene or Dioxane if solubility permits, or lower temp with a more active ligand.
No Conversion (Start Material only) "Induction Period" Failure Ligand mismatch. The Cu-Ligand complex isn't forming. Pre-stir CuI and Ligand for 30 mins before adding aryl halide.
Yield Stalls at ~50% Product Inhibition / Catalyst Death The product might be chelating the Cu. Increase ligand loading (up to 20 mol%) to outcompete the product for the metal center.

Module 2: Mechanistic Deep Dive & Prevention

The "Off-Ramp" Mechanics

To prevent byproducts, you must understand where the catalytic cycle breaks. The modern Ullmann mechanism (Ligand-Assisted) generally follows a Cu(I)/Cu(III) cycle.

  • The Critical Path (Green): L-Cu(I)

    
     Oxidative Addition 
    
    
    
    Nucleophilic Substitution
    
    
    Reductive Elimination.
  • The Off-Ramps (Red):

    • Homocoupling: Occurs if the Oxidative Addition intermediate disproportionates or enters a radical manifold (often triggered by O

      
      ).
      
    • Dehalogenation: Occurs if the intermediate abstracts a Hydrogen atom (usually from the solvent or base) instead of the nucleophile.

UllmannCycle Start Start: Cu(I)X + Ligand ActiveCat Active Species [L-Cu(I)] Start->ActiveCat OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)] ActiveCat->OxAdd + Ar-X Coord Nucleophile Coordination [L-Cu(III)(Ar)(Nu)] OxAdd->Coord + Nu-H / Base Homo BYPRODUCT: Homocoupling (Ar-Ar) (Via SET/Radical or O2) OxAdd->Homo O2 Leak / Radical Dehalo BYPRODUCT: Dehalogenation (Ar-H) (H-Abstraction from Solvent) OxAdd->Dehalo High T / H-Source Product Product (Ar-Nu) + Regenerated Cu(I) Coord->Product Reductive Elimination Product->ActiveCat

Figure 1: The Catalytic Cycle of Ligand-Assisted Ullmann Coupling showing critical failure points.

Specific Troubleshooting Guides
Issue A: Reductive Dehalogenation (The "Ar-H" Problem)

Scenario: You are coupling an Aryl-Iodide, but NMR shows significant conversion to the simple arene (Ar-H).

  • Root Cause: At high temperatures (

    
    C), solvents like DMF and DMSO decompose or act as Hydrogen Atom Transfer (HAT) agents. If the nucleophile is bulky or slow to coordinate, the Cu-Ar intermediate will "grab" a proton from the solvent.
    
  • Solution:

    • Switch Solvent: Use Dioxane or Toluene . These are less prone to HAT than DMF.

    • Change Ligand: Use a "bidentate" ligand like DMEDA (N,N'-dimethylethylenediamine) or L-Proline . These accelerate the Reductive Elimination step, giving the intermediate less time to find a stray proton.

    • Lower Temperature: Ligands allow reaction at 60-90^\circ$C. Dehalogenation is thermally driven; cooling the reaction suppresses it.

Issue B: Homocoupling (The "Ar-Ar" Problem)

Scenario: You see a symmetric dimer of your starting material.

  • Root Cause: Oxygen is the enemy. Trace O

    
     oxidizes Cu(I) to Cu(II), which promotes Single Electron Transfer (SET) mechanisms leading to radical dimerization.
    
  • Solution:

    • The "Freeze-Pump-Thaw" Standard: Do not rely on simple sparging (bubbling gas). For sensitive reactions, freeze the solvent in LN2, apply vacuum, thaw, and backfill with Argon. Repeat 3x.

    • Ligand Loading: Ensure Ligand:Cu ratio is at least 2:1 . Excess ligand stabilizes the monomeric Cu species, preventing the bridging required for some homocoupling pathways.

Module 3: The "Gold Standard" Protocol (LAUC)

Do not use the 1905 "copper bronze" method. Use this modern, ligand-assisted protocol for high fidelity.

Scope: C-N Coupling (Anilines/Amides) and C-O Coupling (Phenols).

Reagents
  • Catalyst: CuI (Purified, white powder). If off-white/green, wash with THF and dry.

  • Ligand:

    • For Amines: 2-Acetylcyclohexanone or L-Proline.

    • For Amides: DMEDA (N,N'-Dimethylethylenediamine).

    • For Phenols: 1,10-Phenanthroline or N,N-Dimethylglycine.

  • Base: K

    
    PO
    
    
    
    (milled to fine powder) or Cs
    
    
    CO
    
    
    .
  • Solvent: DMSO (anhydrous) or Dioxane.

Step-by-Step Workflow
  • Pre-Complexation (Critical Step):

    • In a glovebox or under Argon flow, add CuI (5-10 mol%) and Ligand (10-20 mol%) to the reaction vial.

    • Add 1/3 of the solvent volume.

    • Stir at RT for 20-30 mins. Why? This forms the active catalytic species L-Cu(I) before the aryl halide can interfere.

  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv), Nucleophile (1.2 equiv), and Base (2.0 equiv).

    • Add remaining solvent. Concentration should be high (0.5M to 1.0M). Ullmann kinetics are second-order; dilution kills the rate.

  • The "Inert Seal":

    • Cap with a Teflon-lined septum. Tape the seal with electrical tape or Parafilm if heating >80^\circ$C.

  • Reaction:

    • Heat to 60-90^\circ

      
      C  (for Bromides).
      
    • Monitor: Check LCMS at 2 hours. If <10% conversion, raise temp by 10^\circ$C.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Cu(0) powder instead of CuI? A: Only if you are using the "classic" high-temp conditions (


C), which we advise against for drug discovery. For modern LAUC, Cu(I) salts (CuI, CuBr, CuTc) are far superior because they enter the catalytic cycle immediately without needing surface oxidation/etching.

Q: My base is insoluble. Should I add water? A: No. Water promotes hydrolysis (Ar-OH byproduct). Instead, use a "Phase Transfer Catalyst" like Tetrabutylammonium bromide (TBAB) (5 mol%) or switch to a soluble organic base like DBU (though inorganic bases usually give cleaner profiles).

Q: Why is the order of addition important? A: If you mix CuI and Base without the Ligand first, you risk forming insoluble Copper-Oxide/Hydroxide clusters. The Ligand protects the Copper. Always: Cu + Ligand


 Stir 

Everything else.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition.[2]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.[1] Chemical Reviews.[2][3]

  • Sambigo, C., et al. (2014).[2] Trace Metal Impurities in Catalysis: The Case of Copper in Ullmann Couplings. Chemical Society Reviews.[2]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the HPLC separation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one and its positional isomers. The structural similarity of these compounds makes their separation a non-trivial task, often resulting in co-elution, poor peak shape, and other chromatographic issues. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve robust and reliable separations.

Section 1: Foundational Knowledge & Initial Method Development

This section covers the essential background information and recommended starting points for your method development.

FAQ: Understanding the Challenge

Q1: What makes the separation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one isomers so difficult?

A: The primary challenge lies in the subtle structural differences between the positional isomers. Positional isomers have identical molecular weights and very similar physicochemical properties, such as polarity and hydrophobicity.[1] This similarity leads to nearly identical interactions with the stationary and mobile phases in a standard HPLC setup, resulting in very close retention times and a high propensity for peak co-elution.[1] Achieving baseline separation requires an HPLC method with high selectivity, capable of exploiting minor differences in molecular shape, dipole moment, or hydrophobicity.

Q2: What are the key physicochemical properties I should consider for method development?

A: The key properties of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one that influence its chromatographic behavior are:

  • Aromaticity: The presence of two phenyl rings allows for π-π interactions with specific stationary phases (e.g., Phenyl-Hexyl or PFP phases).[2]

  • Polarity: The ether linkage and the ketone group introduce polarity, while the overall structure is moderately hydrophobic. This makes it well-suited for Reversed-Phase (RP) HPLC.

  • Fluorine Substitution: The electronegative fluorine atom creates a dipole moment in the molecule, which can be exploited using stationary phases with dipole-dipole interaction capabilities.[2]

  • Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor, influencing interactions with protic solvents in the mobile phase (like methanol or water) and residual silanols on the stationary phase surface.

Guide: Recommended Starting Conditions

For initial method development, a systematic approach is crucial. Begin with a standard set of conditions and adjust method parameters one at a time.[3] The following table outlines a robust starting point for separating aromatic ketone isomers.

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC System Quaternary or Binary HPLC/UHPLC System with UV/DADA Diode Array Detector (DAD) is critical for assessing peak purity to confirm if a broad peak is due to co-elution.[4]
Column C18, 150 x 4.6 mm, 3 or 5 µmA standard C18 provides a good balance of hydrophobic retention and efficiency. This serves as a baseline for comparison with other stationary phases.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of residual silanol groups on the silica surface, which helps to improve peak shape and reduce tailing.[1][6]
Mobile Phase B 0.1% Acetonitrile (ACN) with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency. Using methanol as an alternative can significantly alter selectivity.[1][7]
Gradient 5% to 95% B over 20 minutesA broad scouting gradient helps to determine the approximate elution conditions and locate all potential impurities and isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust according to column dimensions based on USP <621> guidelines if necessary.[5]
Column Temp. 30 °CTemperature affects viscosity and can influence selectivity. Maintaining a stable temperature is crucial for reproducible retention times.[1]
Injection Vol. 5-10 µLStart with a low volume to avoid column overload, which can cause peak fronting and distortion.[8]
Sample Diluent Initial Mobile Phase Composition (e.g., 95:5 A:B)Dissolving the sample in a solvent stronger than the mobile phase can cause distorted, split, or fronting peaks, especially for early eluting compounds.[3]

Section 2: Troubleshooting Common Chromatographic Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during the separation of these isomers.

Problem: Poor Resolution & Co-eluting Peaks

Q: My isomer peaks are completely co-eluting or have a resolution (Rs) of less than 1.5. How can I improve the separation?

A: When peaks co-elute, the primary goal is to increase the selectivity (α) of the chromatographic system, which is the most powerful factor for improving resolution.[2] This involves modifying conditions to alter the relative interaction strength of the isomers with the stationary and mobile phases. The following workflow provides a systematic approach to resolving this issue.

G start Start: Poor Resolution (Rs < 1.5) check_purity Confirm Co-elution (Use DAD Peak Purity Analysis) start->check_purity step1 Step 1: Modify Mobile Phase (High Impact on Selectivity) check_purity->step1 Co-elution confirmed step1_action1 Change Organic Modifier (ACN vs. Methanol) step1->step1_action1 step1_action2 Adjust Gradient Slope (Make it shallower) step1_action1->step1_action2 step1_action3 Adjust pH (If isomers are ionizable) step1_action2->step1_action3 step2 Step 2: Change Stationary Phase (Highest Impact on Selectivity) step1_action3->step2 No/Minor Improvement end_node Achieved Baseline Separation (Rs ≥ 1.5) step1_action3->end_node Success! step2_action1 Try Phenyl-Hexyl Column (For π-π interactions) step2->step2_action1 step2_action2 Try PFP Column (For dipole & shape selectivity) step2_action1->step2_action2 step3 Step 3: Adjust Temperature (Fine-tuning) step2_action2->step3 No/Minor Improvement step2_action2->end_node Success! step3_action1 Decrease Temperature (May increase Rs, increases RT) step3->step3_action1 step3_action1->end_node Success!

Caption: Troubleshooting workflow for poor resolution.

Detailed Protocols for Improving Resolution:
  • 1. Modify the Mobile Phase:

    • Change the Organic Modifier: Switching between acetonitrile and methanol is one of the most effective ways to change selectivity.[1] Acetonitrile participates in dipole-dipole interactions, while methanol is a protic solvent capable of hydrogen bonding. This difference can significantly alter the elution order of closely related isomers.

    • Adjust the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the organic modifier) provides more time for the isomers to interact with the stationary phase, often improving the separation of closely eluting peaks.[1]

  • 2. Change the Stationary Phase (Column Chemistry):

    • If a C18 column fails to provide separation, it indicates that hydrophobic interactions alone are insufficient. The next step is to explore alternative column chemistries that offer different separation mechanisms.[2]

    • Pentafluorophenyl (PFP) Column: Highly recommended for separating positional isomers of halogenated compounds. PFP phases provide a complex mix of interactions, including dipole-dipole, π-π, and shape selectivity, which can be highly effective for differentiating isomers.

    • Phenyl-Hexyl Column: This phase is effective for compounds with aromatic rings. It promotes π-π stacking interactions between the phenyl rings of the stationary phase and the analytes.[2]

  • 3. Adjust the Column Temperature:

    • Lowering the temperature generally increases mobile phase viscosity, leading to longer retention times and sometimes improved resolution.[1] Conversely, increasing the temperature can improve peak efficiency (narrower peaks) but may reduce selectivity. This parameter is best used for fine-tuning after mobile and stationary phases have been optimized.

Problem: Poor Peak Shape

Q: My peaks are tailing (Asymmetry Factor > 1.2). What is the cause and solution?

A: Peak tailing is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the analyte and the stationary phase.[3]

  • Cause 1: Silanol Interactions: The primary cause is the interaction of basic analytes (or polar groups like the ketone in your molecule) with acidic residual silanol groups on the silica surface of the column packing.[6]

  • Solution:

    • Use a Low-pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) protonates the silanol groups, minimizing these unwanted secondary interactions.[6]

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have a much lower concentration of active silanol groups, significantly reducing tailing.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[3]

  • Solution: Reduce the injection volume or dilute the sample concentration and re-inject. If the tailing improves, the issue was overload.

Q: My peaks are fronting (Asymmetry Factor < 0.8). Why is this happening?

A: Peak fronting is less common than tailing and is almost always caused by one of two issues:[8]

  • Cause 1: Column Overload: Severe mass overload can cause fronting. Molecules that cannot find a place to bind on the stationary phase travel ahead of the main peak band.[8]

  • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed overload.[8]

  • Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your initial mobile phase, the sample band will not focus properly at the head of the column. This causes the band to spread and can lead to severe fronting or split peaks.[3][9]

  • Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve your sample.

Problem: Inconsistent Retention Times & Ghost Peaks

Q: My retention times are drifting from one injection to the next. What should I check?

A: Retention time instability points to a problem with the consistency of your HPLC system or method conditions.

  • Checklist for Drifting Retention Times:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush with 10-20 column volumes.

    • Mobile Phase Composition: Check if the mobile phase was prepared correctly. If using an on-line mixer, ensure the pump's proportioning valves are functioning correctly.[6]

    • Temperature Fluctuations: Verify that the column compartment temperature is stable. Unstable ambient temperatures can cause drift if a column heater is not used.

    • Leaks: Check for any leaks in the system, as this can cause pressure and flow rate fluctuations.[9]

    • Pump Performance: Ensure the pump is delivering a consistent flow rate.

Q: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are signals that do not originate from the injected sample.

  • Cause 1: Carryover: Residue from a previous, more concentrated injection may be retained in the injector loop or on the column and elute in a subsequent run.[3]

  • Solution: Run a blank injection (injecting only the mobile phase). If the ghost peak appears, it confirms carryover. Clean the autosampler needle and injection port.

  • Cause 2: Mobile Phase Contamination: Impurities in your solvents (especially water) or microbial growth can accumulate on the column and elute as peaks, particularly during a gradient run.[10]

  • Solution: Use high-purity, HPLC-grade solvents.[10] Filter all aqueous mobile phases and prepare them fresh daily to prevent microbial growth.

  • Cause 3: Late Elution: A compound from a previous injection may be very strongly retained and elute very late, appearing as a ghost peak in the next chromatogram.

  • Solution: Extend the run time or add a high-organic wash step at the end of your gradient to ensure all components have eluted from the column.[11]

Section 3: Method Validation & Advanced Topics

Guide: System Suitability Testing (SST)

Before analyzing any samples, you must demonstrate that your chromatographic system is performing adequately. System Suitability Testing (SST) is a mandatory part of method validation according to USP and ICH guidelines.[12][13]

G cluster_0 Method Development & Optimization cluster_1 System Suitability Testing (SST) cluster_2 Analysis dev Develop Separation Method (Column, Mobile Phase, Temp, etc.) sst_prep Prepare SST Solution (Mix isomers or related compounds) dev->sst_prep sst_inject Make 5-6 Replicate Injections sst_prep->sst_inject sst_eval Evaluate Key Parameters sst_inject->sst_eval sst_eval->dev Parameters Fail (Re-optimize method) analysis Proceed with Sample Analysis sst_eval->analysis All Parameters Pass

Caption: Workflow for implementing System Suitability Testing.

Key SST Parameters and Acceptance Criteria

The following parameters should be assessed using replicate injections of a standard solution containing the isomers of interest.

SST ParameterUSP Acceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 2.0 between the two closest eluting isomer peaks.[12]Ensures that the isomer peaks are sufficiently separated for accurate quantification.
Tailing Factor (Tf) Tf ≤ 2.0 for all isomer peaks.[12]Confirms acceptable peak symmetry, which is crucial for accurate peak integration.
Precision (RSD) Relative Standard Deviation (RSD) of peak areas from replicate injections must be ≤ 2.0%.[12][14]Demonstrates the precision and reproducibility of the injector and the overall system.
Capacity Factor (k') k' > 2.0 for the first eluting isomer.Ensures that the analyte is retained on the column and is not eluting in the void volume, which would indicate a lack of interaction.
FAQ: Advanced Separation Strategies

Q: When should I consider Normal-Phase (NP) or HILIC chromatography?

A: While Reversed-Phase (RP) is the default for this type of molecule, NP or HILIC can be powerful alternatives if RP fails.

  • Normal-Phase (NP-HPLC): Uses a polar stationary phase (like bare silica) and a non-polar mobile phase (like hexane/ethanol). NP-HPLC is exceptionally good at separating structural isomers because it is highly sensitive to the spatial arrangement of polar functional groups.[10] If your isomers differ in the position of the polar ketone or ether groups relative to each other, NP-HPLC could provide superior selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a partially aqueous mobile phase high in organic content. It is ideal for polar compounds that are not well-retained in reversed-phase. While your target molecule is moderately non-polar, HILIC could be an option for separating it from highly polar impurities or metabolites.[7]

Q: What if my isomers are actually enantiomers (chiral)?

A: Positional isomers are achiral. However, if a chiral center exists elsewhere in a related molecule, you will be dealing with enantiomers, which have identical physical properties in a non-chiral environment and cannot be separated on standard columns like a C18.[15] For this, you must use a chiral separation technique.

  • Direct Chiral HPLC: This is the most common approach and involves using a Chiral Stationary Phase (CSP).[16] CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, allowing them to be separated.[16] Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for screening.[17] The method development process for chiral separations is largely empirical and often requires screening a variety of columns and mobile phases.[18]

References
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Axion Labs. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Waters Corpor
  • Phenomenex. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Journal of Chromatographic Science. Direct Chiral—Achiral HPLC Separation of Isomers of Antiemetic Quinuclidines.
  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • BenchChem. (2025). Resolving Co-eluting Peaks in HPLC Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one Isomers.
  • Cubic Analytical Solution.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • Axion Labs on YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • I.B.S. Analytical. Chiral HPLC Method Development.
  • MDPI. (2025, March 15).
  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Phenomenex.
  • PMC (PubMed Central). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Sigma-Aldrich. Basics of chiral HPLC.

Sources

Technical Support Center: Stability & Handling of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

[1]

Executive Summary & Core Stability Profile

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a critical diaryl ether intermediate, likely utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides or kinase inhibitors.[1] Its structural integrity relies on the balance between the electron-withdrawing fluorine atom and the electron-donating phenoxy group attached to the acetophenone core.[1]

While the ether linkage is chemically robust, the acetyl group acts as a photosensitizer, and the fluorine substituent at the ortho position to the ether linkage alters the electronic landscape, creating unique stability challenges distinct from non-fluorinated analogs.

Quick Reference Stability Table
ParameterStability RatingCritical Risk FactorMitigation Strategy
Photostability LowNorrish Type I/II Cleavage ; Radical formation upon UV exposure (300–350 nm).[1]Store in amber glass; use UV-filtered lighting in suites.[1]
Oxidation ModerateBenzylic oxidation at the acetyl group; Quinone formation if ring cleavage occurs.Argon/Nitrogen overlay; store at < -20°C for long term.[1]
Hydrolysis HighGenerally stable, but strong acids/bases can trigger ether cleavage activated by the Fluorine.Maintain neutral pH (6.0–8.[1]0) during aqueous workups.[1][2]
Thermal ModeratePotential for Aldol condensation (self-reaction) above 60°C.Avoid prolonged heating without solvent; use radical inhibitors if distilling.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My sample has turned from off-white to yellow/brown."

Diagnosis: Photochemical Degradation or Oxidative Coupling.[1] Technical Insight: Acetophenone derivatives are chromophores.[1] Upon exposure to UV light, the carbonyl group undergoes

1

Corrective Action:

  • Immediate: Perform an LC-MS analysis. Look for a mass shift of M+2 (dimer reduction) or M+16 (oxidation) .[1]

  • Purification: Recrystallize immediately using a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to remove the polar, colored degradation products.

  • Prevention: Wrap all storage vessels in aluminum foil. Do not store on open benchtops.

Issue 2: "I see a new impurity peak at RRT 0.85 during HPLC analysis."

Diagnosis: Trace Hydrolysis (Phenol Release).[1] Technical Insight: While diaryl ethers are stable, the 3-Fluoro substituent creates an inductive effect (

13-fluoro-4-hydroxyacetophenonephenol1

Corrective Action:

  • Check pH: Ensure your mobile phase or reaction solvent is not highly acidic (pH < 2).[1]

  • Standard Addition: Spike your sample with pure phenol or 3-fluoro-4-hydroxyacetophenone to confirm the impurity identity.[1]

  • Protocol Adjustment: If this impurity appears during synthesis, switch to milder Lewis acids or lower temperatures.

Issue 3: "The melting point is lower than the Certificate of Analysis (CoA) value."

Diagnosis: Polymorphism or Solvent Inclusion.[1] Technical Insight: Fluorinated aromatic ketones often exhibit polymorphism (different crystal packing arrangements) due to the small van der Waals radius of fluorine mimicking hydrogen but with different electronegativity.

Corrective Action:

  • Dry: Vacuum dry at 40°C for 24 hours to remove lattice solvents.

  • DSC Analysis: Run a Differential Scanning Calorimetry (DSC) cycle. A sharp endotherm followed by an exotherm indicates a polymorph transition.[1]

  • Impact: If used as a seed for crystallization, ensure you are seeding with the thermodynamically stable polymorph (usually the higher melting one).

Deep Dive: Degradation Mechanisms

To understand the stability failures, we must visualize the molecular pathways. The following diagram illustrates the primary degradation routes: Photochemical Radical Formation and Acid-Catalyzed Ether Cleavage .[1]

StabilityPathwayscluster_conditionsEnvironmental TriggersCompound1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one(Target Molecule)ExcitedStateTriplet Excited State(n -> pi*)Compound->ExcitedStateUV Light (hv)(300-350nm)CleavageEther Cleavage(Acid Catalyzed)Compound->CleavageH+ / Lewis Acid(F-activation)RadicalBenzoyl RadicalIntermediateExcitedState->RadicalIntersystem CrossingPinacolPinacol Dimer(Yellow Impurity)Radical->PinacolDimerization(Color Change)PhenolPhenol +3-Fluoro-4-hydroxyacetophenoneCleavage->PhenolHydrolysis

Figure 1: Primary degradation pathways. The photochemical route (top) leads to dimerization and discoloration. The chemical route (bottom) leads to fragmentation.

Standardized Analytical Protocol (SAP)[1]

Use this method to validate the purity of your intermediate. This method is optimized to separate the parent ketone from potential phenolic degradation products.

Method ID: SAP-FPE-005 (Reverse Phase HPLC)

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (Suppresses phenol ionization)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Phenoxy/Ketone specificity)
Temperature 30°C
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B

Acceptance Criteria:

  • Purity:

    
     98.0% (Area %)[1][3]
    
  • Known Impurity (Phenol):

    
     0.1%[1]
    
  • Known Impurity (3-Fluoro-4-hydroxyacetophenone):

    
     0.5%[1]
    

Emergency Triage Workflow

If you suspect your batch is compromised, follow this logic flow to determine if it can be salvaged.

TriageFlowStartSample Inspection:Discoloration or Low Purity?VisualIs the sample Yellow/Brown?Start->VisualHPLCRun SAP-FPE-005 MethodVisual->HPLCYes (Suspect Photo-oxidation)Visual->HPLCNo (Suspect Chemical Impurity)Decision1Impurity Profile?HPLC->Decision1RecrystRecrystallize:EtOH/Water or Hexane/EtOAcDecision1->RecrystNew Non-Polar Peaks(Dimers/Oligomers)DiscardDiscard Batch:Chemical Cleavage IrreversibleDecision1->DiscardHigh Phenolic Content(>5% Hydrolysis)RetestRetest PurityRecryst->Retest

Figure 2: Decision matrix for handling compromised samples. Note that oxidative dimers can often be removed, whereas extensive hydrolysis represents a total loss of the pharmacophore.

References

  • PubChem. (2025).[1][4][5] Fluxapyroxad (Compound Summary).[1][6][7] National Library of Medicine.[1] [Link][1]

  • Schmidt, B., et al. (2010). Biodegradation of Diphenyl Ether and Its Monohalogenated Derivatives.[8][9] Applied and Environmental Microbiology.[1] [Link][1]

Technical Support Center: Purification of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

[1]

Ticket ID: PUR-3F4P-001 Topic: Recrystallization Protocols & Troubleshooting Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2]

Compound Profile & Solubility Logic

Before initiating recrystallization, it is critical to understand the physicochemical behavior of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one . This molecule belongs to the class of diaryl ether acetophenones .[1][2]

  • Structural Analysis: The molecule features a lipophilic diaryl ether backbone with a moderately polar ketone handle.[1][2] The fluorine atom at the meta position (relative to the ketone) adds electron-withdrawing character but does not significantly increase water solubility.[1][2]

  • Predicted Impurities:

    • 3-Fluoro-4-phenoxytoluene (Precursor carryover).[1][2]

    • Phenol derivatives (Hydrolysis byproducts).[1][2]

    • Regioisomers (Common in Friedel-Crafts acylation routes).[1][2]

Solubility Matrix:

Solvent TypeExamplesSolubility StatusRole in Purification
Good Solvents Ethyl Acetate, DCM, Acetone, THFHigh (Soluble at RT)Dissolution medium
Intermediate Ethanol, Isopropanol (IPA), TolueneModerate (Soluble hot, less cold)Primary crystallization solvent
Anti-Solvents Water, Heptane, Hexane, PentaneLow/InsolubleYield maximizer

Recommended Recrystallization Protocols

We recommend two distinct methods based on your impurity profile. Method A is the standard protocol for general purity enhancement.[1][2] Method B is reserved for removing non-polar impurities (e.g., unreacted starting materials).[1][2]

Method A: The Aqueous-Alcohol Displacement (Standard)

Best for: Removing inorganic salts and highly polar byproducts.[1]

Reagents: Ethanol (95% or Absolute), Deionized Water.[1][2]

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 3-5 mL per gram of crude).[1][2]

  • Reflux: Heat to reflux (approx. 78°C) with stirring until the solid is completely dissolved.

    • Note: If the solution is dark/colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.[1][2]

  • Crystallization: Allow the solution to cool to room temperature (RT) slowly over 2-3 hours.

    • Critical: Do not use an ice bath immediately; this causes "oiling out" (see Troubleshooting).[1][2]

  • Harvest: Cool to 0-4°C for 1 hour. Filter the crystals and wash with cold 50% Ethanol/Water.[1][2]

Method B: The Non-Polar Wash (High Lipophilicity)

Best for: Removing non-polar oils and isomers.[1][2]

Reagents: Isopropanol (IPA), n-Heptane.[1][2]

  • Dissolution: Dissolve crude material in minimal boiling IPA .

  • Anti-Solvent Addition: Slowly add n-Heptane to the boiling solution until saturation is reached (turbidity).

  • Cooling: Remove from heat. Cover the flask with a beaker or foil to slow the cooling rate.[1][2]

  • Seeding: When the temperature reaches ~45°C, add a seed crystal (if available) to induce orderly lattice formation.[1][2]

  • Isolation: Filter at RT. Wash with 100% n-Heptane to strip oily residues from the crystal surface.[1][2]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: This is common with diaryl ethers.[1][2] The melting point of the impure solid is likely depressed below the boiling point of your solvent mixture.[1][2] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (Good Solvent) to lower the concentration slightly.

  • Seed it: Dip a glass rod in the solution, let it dry to form micro-crystals, and re-introduce it to the solution at a lower temperature.

  • Slow Down: Wrap the flask in a towel to ensure extremely slow cooling.

Q2: My yield is low (<50%). How do I recover the rest?

Cause: The compound is too soluble in the mother liquor, or too much solvent was used.[1][2] Solution:

  • Concentrate the mother liquor (filtrate) via rotary evaporation to 1/3rd of its volume.[1][2]

  • Cool to 0°C to induce a "second crop" of crystals.[1][2]

  • Warning: The second crop is usually less pure than the first.[1][2]

Q3: The crystals are colored (yellow/brown) but NMR shows >95% purity.

Cause: Trace conjugated impurities (e.g., oxidation products of phenols) have high extinction coefficients.[1][2] Solution:

  • Perform a Charcoal Treatment : Dissolve in Ethyl Acetate, treat with activated charcoal for 30 mins, filter, evaporate, and then recrystallize using Method A.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route and handling common failures.

Recrystallization_WorkflowStartCrude 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-oneCheck_ImpurityAnalyze Impurity Profile(TLC / LC-MS)Start->Check_ImpurityPolar_ImpuritiesPolar Impurities / SaltsCheck_Impurity->Polar_ImpuritiesSalts detectedNonPolar_ImpuritiesNon-Polar Oils / IsomersCheck_Impurity->NonPolar_ImpuritiesOils detectedMethod_AMethod A: Ethanol / Water(Displacement)Polar_Impurities->Method_AMethod_BMethod B: IPA / Heptane(Cooling)NonPolar_Impurities->Method_BResult_CheckCheck State upon CoolingMethod_A->Result_CheckMethod_B->Result_CheckCrystalsCrystalline Solid(Filter & Dry)Result_Check->CrystalsSuccessOiling_OutOiling Out(Liquid Phase Separation)Result_Check->Oiling_OutFailureRemedy_Oil1. Re-heat2. Add Good Solvent3. Seed at 40°COiling_Out->Remedy_OilRemedy_Oil->Result_CheckRetry

Caption: Decision tree for solvent selection and troubleshooting phase separation issues during purification.

References & Validated Sources

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for general recrystallization techniques and solvent selection logic).

  • Sigma-Aldrich. (n.d.).[1][2] 3′-Fluoro-4′-methoxyacetophenone Product Sheet. (Used as a structural analog for solubility and melting point estimation).[1][2]

  • PubChem. (n.d.).[1][2][3][4] Compound Summary: 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one.[1][3] National Library of Medicine.[1][2] (Source for functional group properties of fluorinated acetophenones).

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Source for "Oiling Out" troubleshooting mechanisms).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one before handling.[1]

Managing regioselectivity in the synthesis of substituted phenoxyphenyl ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Dr. X) Ticket Topic: Managing Regioselectivity in Phenoxyphenyl Ethanone Scaffolds Case ID: RGL-PHEN-004

Executive Summary & Decision Matrix

Welcome to the technical support portal. You are likely targeting phenoxyphenyl ethanones , a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors.[1]

The core challenge is the electronic ambiguity of the diphenyl ether linkage. The phenoxy group is an ortho/para activator , but steric hindrance and catalyst interaction often force the reaction toward the para (4-position) isomer. Achieving the ortho (2-position) isomer requires abandoning standard electrophilic aromatic substitution (EAS) in favor of chelation-controlled or organometallic pathways.

Regioselectivity Decision Tree

Use the following logic flow to determine your synthetic strategy.

RegioselectivityLogic Start Target Molecule Selection IsomerChoice Which Isomer is Required? Start->IsomerChoice Para 4-Phenoxyphenyl Ethanone (Para-Isomer) IsomerChoice->Para Sterics favor Para Ortho 2-Phenoxyphenyl Ethanone (Ortho-Isomer) IsomerChoice->Ortho Chelation required FCA Route A: Friedel-Crafts Acylation (Thermodynamic Control) Para->FCA DoM Route B: Directed Ortho Lithiation (Kinetic/Chelation Control) Ortho->DoM ConditionsA Reagents: AcCl + AlCl3 Solvent: DCM or DCE Temp: 0°C to RT FCA->ConditionsA ConditionsB Reagents: n-BuLi + Acetaldehyde/Oxidation Solvent: Anhydrous THF Temp: -78°C DoM->ConditionsB OutcomeA High Para-Selectivity (>90%) ConditionsA->OutcomeA OutcomeB Exclusive Ortho-Selectivity ConditionsB->OutcomeB

Caption: Decision matrix for selecting the synthetic pathway based on the desired regioisomer (Para vs. Ortho).

Module A: The Para-Selective Route (Friedel-Crafts)

Primary Method: Friedel-Crafts Acylation (FCA) Mechanism: Electrophilic Aromatic Substitution (


)
The Science of Selectivity

In diphenyl ether, the oxygen atom donates electron density into the ring via resonance (


 effect), activating both ortho and para positions.[1] However, the ortho position is sterically hindered by the second phenyl ring. Furthermore, the bulky Lewis Acid-Acylium complex (

) struggles to access the ortho site. Therefore, under standard conditions, the para-isomer is the major product .
Troubleshooting Guide: Para-Synthesis
SymptomProbable CauseCorrective Action
High Ortho Impurity (>10%)Reaction temperature too high or solvent too polar.Switch Solvent: Use non-polar solvents like 1,2-dichloroethane (DCE) or DCM.[1] Polar solvents (Nitrobenzene) can solubilize the complex and reduce steric bulk, allowing ortho attack. Lower Temp: Run at 0°C initially.
Poly-acylation Excess acyl chloride or high temperature.Stoichiometry Control: Use exactly 1.05 eq of Acyl Chloride. The first acyl group deactivates the ring, but if the other phenyl ring is electron-rich, it may react.[1]
Stalled Reaction (<50% Conv.)Catalyst poisoning by product.The "Product Complex" Rule: The product ketone coordinates with

.[2] You must use >1.1 equivalents of Lewis Acid (usually 1.2–1.5 eq) to ensure free catalyst remains.
Tar/Polymerization Solvent degradation or moisture.[1]Ensure anhydrous conditions.[1] If using DCE, avoid refluxing for prolonged periods if the substrate is highly activated.
Validated Protocol: Para-Selective Synthesis

Reference Standard: Adapted from classic Vogel & Org.[1] Synth. procedures.

  • Setup: Flame-dried 250 mL 3-neck flask,

    
     atmosphere.
    
  • Solvation: Dissolve Diphenyl Ether (10 mmol) in dry DCM (40 mL).

  • Catalyst Addition: Cool to 0°C. Add anhydrous

    
     (12 mmol, 1.2 eq) in portions. Note: Exothermic.[1]
    
  • Acylation: Add Acetyl Chloride (10.5 mmol, 1.05 eq) dropwise over 15 mins.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture over ice/HCl slurry (critical to break the Aluminum-Ketone complex).

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane to remove trace ortho isomers.

Module B: The Ortho-Selective Route (Directed Lithiation)

Primary Method: Directed Ortho Metalation (DoM) Why FCA Fails Here: You cannot force high ortho selectivity via Friedel-Crafts on diphenyl ether due to the steric shield of the second ring. You must use the oxygen atom as a "landing pad" for a base.

The Science of Selectivity

The ether oxygen possesses lone pairs that coordinate with Lithium. This brings the base (


-BuLi) into immediate proximity with the ortho proton. This is a kinetic  deprotonation, completely bypassing the steric preference of the thermodynamic Friedel-Crafts pathway.
Troubleshooting Guide: Ortho-Synthesis
SymptomProbable CauseCorrective Action
Low Yield Moisture in solvent or weak base.Strict Anhydrous: Use THF distilled from Na/Benzophenone.[1] Use titrated

-BuLi.[3]
Para-substitution detected Mechanism drift (rare in DoM) or impure starting material.Ensure you are not using a Lewis Acid catalyst.[1] This is a base-mediated reaction.
Product is an Alcohol Incomplete oxidation.[1]The reaction of Ar-Li with acetaldehyde gives an alcohol. You must oxidize it (e.g., Swern or Jones oxidation) to get the ethanone.[1]
Scrambling/Isomerization Temperature too high during lithiation.[1]Keep lithiation at -78°C. The ortho-lithio species can be unstable at higher temperatures.
Validated Protocol: Ortho-Selective Synthesis

Reference Standard: Methodologies aligned with Snieckus et al.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Lithiation: Dissolve Diphenyl Ether (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[4]

  • Deprotonation: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise.[1] Stir at -78°C for 1 hour. The solution usually turns yellow/orange.
    
  • Electrophile Trapping:

    • Option A (Direct Acyl): Add N-methoxy-N-methylacetamide (Weinreb amide) to yield the ketone directly.

    • Option B (Aldehyde): Add Acetaldehyde (excess). This yields 1-(2-phenoxyphenyl)ethanol.

  • Quench: Add saturated

    
     solution.
    
  • Oxidation (If using Option B): Treat the crude alcohol with PCC or Dess-Martin Periodinane in DCM to generate the final ethanone.

Mechanistic Visualization

Understanding the transition state is critical for troubleshooting.

Mechanism cluster_FCA Friedel-Crafts (Thermodynamic) cluster_DoM Directed Lithiation (Kinetic) Substrate Diphenyl Ether ParaTS Para-Transition State (Sterically Open) Substrate->ParaTS AlCl3/AcCl OrthoTS Ortho-Transition State (Blocked by Ph Ring) Substrate->OrthoTS Disfavored Chelation Li-O Coordination (Directs to Ortho) Substrate->Chelation n-BuLi

Caption: Comparison of steric control in FCA (favoring para) vs. coordination control in DoM (favoring ortho).

Frequently Asked Questions (FAQ)

Q: Can I use Zeolites to improve the green profile of the Para-synthesis? A: Yes. Zeolite H-Beta and SnO2 nanosheets have shown excellent regioselectivity for the para isomer. They avoid the stoichiometric waste of


. However, reaction times are generally longer, and conversion may be lower without optimized pressure reactors.

Q: I see a "Fries Rearrangement" mentioned in literature. Is that relevant? A: Only if you are starting from Phenyl Acetate , not Diphenyl Ether.[1] The Fries rearrangement converts phenyl acetate to ortho- or para-hydroxyacetophenone. You would then have to perform an Ullmann coupling (using Cu catalyst) to attach the second phenyl ring. This is a viable but longer 2-step route if DoM is not available.

Q: Why does my reaction mixture turn black during Friedel-Crafts? A: This is often due to the formation of charge-transfer complexes or polymerization of trace impurities. While unsightly, it does not always indicate failure. Rely on TLC/HPLC data, not color.

References

  • Classic Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on electrophilic substitution mechanisms).

  • Zeolite Catalysis: Sarvari, M. H., & Sharghi, H. (2004).[1] "A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO)." Journal of Organic Chemistry. Link (Demonstrates solid-acid catalysis for regiocontrol).

  • Directed Ortho Metalation: Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link (The authoritative review on using DoM for ortho-selectivity).

  • Diphenyl Ether Acylation: Arai, T., et al. (2022). "Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2." ACS Omega. Link (Modern specific application to phenoxy systems).

  • Solvent Effects: Gore, P. H. (1955).[1][2] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews. Link (Explains the solvent-complex solubility theory).

Sources

Technical Support Center: Purification of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: Analogous to 403-14-5 derivatives).[1] This compound is a critical intermediate, often employed in the synthesis of tyrosine kinase inhibitors and agrochemical actives (e.g., phenoxyphenyl herbicides).[1]

Users typically encounter purification challenges due to its structural nature: a diaryl ether with a low melting point (often forming "oils" rather than crystals) and susceptibility to difficult-to-separate regioisomers depending on the synthesis route.[1]

Property Technical Specification
Molecular Formula

Physical State (Pure) White to off-white crystalline solid
Physical State (Crude) Amber viscous oil or sticky solid
Melting Point ~50–60 °C (Estimated based on 4-phenoxyacetophenone analogs)
Solubility Soluble in EtOAc, DCM, Toluene; Sparingly soluble in Hexane; Insoluble in Water.[1][2]

Diagnostic: Identify Your Impurity Profile

Effective purification requires identifying the synthesis route used, as this dictates the impurity profile.[1]

Route A: Nucleophilic Aromatic Substitution ( )[1]
  • Reagents: 3,4-Difluoroacetophenone + Phenol + Base (

    
    ).[1]
    
  • Primary Impurities: Unreacted Phenol (stubborn), unreacted 3,4-difluoroacetophenone, inorganic fluoride salts.[1]

  • Challenge: Phenol is difficult to remove by simple evaporation due to high boiling point and H-bonding.[1]

Route B: Friedel-Crafts Acylation
  • Reagents: 2-Fluoro-1-phenoxybenzene + Acetyl Chloride +

    
    .[1]
    
  • Primary Impurities: Regioisomers (acylation at the 6-position vs. the desired 4-position), di-acylated species, aluminum salts.[1]

  • Challenge: Regioisomers often co-crystallize with the product.[1]

Troubleshooting Guides

Issue #1: "My product is a sticky amber oil and won't crystallize."

Diagnosis: This is common for diaryl ethers.[1] Small amounts of solvent (toluene/DCM) or impurities (phenol) depress the melting point significantly.[1]

Protocol: The "Seed & Starve" Crystallization Do not rush to column chromatography.[1] Try this thermodynamic control method first.

  • Solvent Swap: Dissolve the crude oil in a minimum amount of warm Isopropanol (IPA) or Ethanol (95%) .[1] Avoid DCM or Ethyl Acetate for crystallization as they are too good at solubilizing this specific lipophilic ether.[1]

  • The Anti-Solvent Titration:

    • While stirring at 40°C, add n-Hexane dropwise until the solution turns slightly turbid.

    • Add one drop of IPA to clear it.[1]

  • Thermal Gradient:

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • Crucial Step: If oil separates (oiling out) instead of crystals, scratch the glass vigorously with a glass rod to induce nucleation.[1]

    • Move to -20°C freezer overnight.

  • Rescue: If it remains an oil, your purity is likely <90%.[1] Proceed to Issue #3 (Chemical Wash) before attempting crystallization again.

Issue #2: "I have a persistent 'phenol' smell or unreacted starting material." (Route A Users)

Diagnosis: Unreacted phenol from


 reactions tracks with the product due to pi-stacking interactions.

Protocol: The pH-Swing Wash Standard water washes fail here.[1] You must deprotonate the phenol to force it into the aqueous layer.[1]

  • Dissolve crude mixture in Ethyl Acetate (not DCM; EtOAc separates better from basic water).[1]

  • Wash 1: 1M NaOH (2x). Mechanism: Converts Phenol (

    
    ) to sodium phenoxide (water soluble).[1]
    
  • Wash 2: 1M HCl . Mechanism: Neutralizes trace base.[1]

  • Wash 3: Brine.

  • Drying: Dry over

    
     (Magnesium sulfate can sometimes trap polar impurities, sodium is preferred here).[1]
    
Issue #3: "NMR shows a ~5-10% isomeric impurity." (Route B Users)

Diagnosis: You have the ortho-acylated byproduct (1-(3-fluoro-2-phenoxyphenyl)ethanone).[1] This is the hardest impurity to remove.[1]

Protocol: Recrystallization via Solubility Differential Regioisomers disrupt crystal packing.[1] We exploit the "flatness" of the para-isomer (Target) vs. the "kinked" ortho-isomer.

  • Solvent System: Use Methanol:Water (9:1) .[1]

  • Procedure:

    • Dissolve crude solid in boiling Methanol.

    • Add hot water dropwise until saturation.

    • Allow to cool very slowly (wrap the flask in foil/towel).

  • Filtration: The desired para-isomer (4-phenoxy) generally crystallizes first due to better packing efficiency.[1] The ortho-isomer remains in the mother liquor.[1]

  • Verification: Check the coupling constants in

    
    -NMR. The target molecule will show distinct splitting patterns for the 1,2,4-substitution on the central ring compared to the 1,2,3-pattern of the impurity.
    

Workflow Visualization

The following decision tree outlines the logical flow for purifying 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one based on your crude state.

PurificationStrategy Start Crude 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Melting Point >45°C Oil Viscous Oil CheckState->Oil Sticky/Amber CheckRoute Synthesis Route? Solid->CheckRoute ActionSeed Protocol: Seed & Starve (IPA/Hexane) Oil->ActionSeed Induce Crystallization RouteA Route A: SNAr (Phenol Impurity) CheckRoute->RouteA RouteB Route B: Friedel-Crafts (Isomer Impurity) CheckRoute->RouteB ActionWash Protocol: pH-Swing Wash (1M NaOH) RouteA->ActionWash ActionRecrys Protocol: MeOH/Water Recrystallization RouteB->ActionRecrys Final Pure Product (>98% HPLC) ActionWash->Final ActionRecrys->Final ActionSeed->CheckRoute If Solidifies ActionSeed->ActionWash If Fails (Impurity Load High)

Figure 1: Decision matrix for purification based on physical state and synthesis origin.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg). The boiling point is estimated to be >200°C at atmospheric pressure.[1] Prolonged heating can cause ether cleavage or polymerization.[1] Kugelrohr distillation is preferred for small scales (<5g).[1]

Q: Why does my product turn pink upon storage? A: This indicates trace phenol oxidation or the presence of trace metal catalysts (


 or 

depending on synthesis).[1]
  • Fix: Pass the solution through a short pad of silica gel or treat with activated charcoal in refluxing ethanol before final recrystallization.[1]

Q: What is the best solvent for TLC monitoring? A: Hexane:Ethyl Acetate (8:2) .[1]

  • The product usually has an

    
    .[1]
    
  • Phenol stays near the baseline or streaks.[1]

  • Non-polar starting materials (diphenyl ethers) travel to the solvent front.[1]

Q: I used Route B (Friedel-Crafts) and the yield is low. Why? A: The fluorine atom is deactivating.[1] If you used standard


 at 0°C, the reaction may be incomplete.[1]
  • Optimization: Ensure you used >1.2 equivalents of

    
    . The complex formed with the carbonyl product deactivates the catalyst, requiring stoichiometric amounts rather than catalytic.[1][3]
    

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Friedel-Crafts and Recrystallization).

  • Sigma-Aldrich. (n.d.).[1] 4'-Phenoxyacetophenone Product Specification. (Used as a physicochemical proxy for melting point and solubility behavior).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2737325, 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. (Structural analog data). [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic grounding for Regioselectivity in Friedel-Crafts). [1]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Precursors: The Role of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology and immunology, kinase inhibitors represent a pillar of targeted therapy.[][2][3] These small molecules are designed to block the action of kinases, a class of enzymes that play a critical role in cell signaling, growth, and division.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[][3]

The journey to a potent and selective kinase inhibitor is a complex symphony of medicinal chemistry, and its success is profoundly influenced by the selection of its foundational chemical building blocks, or precursors. The choice of precursor dictates not only the efficiency and scalability of the synthesis but also embeds key structural motifs that are crucial for the final drug's interaction with its target kinase.

This guide provides an in-depth comparison of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one, a key precursor for the dual tyrosine kinase inhibitor Lapatinib, with other foundational molecules used in the synthesis of clinically significant kinase inhibitors. We will explore the causality behind synthetic choices, present comparative data, and provide detailed experimental protocols to offer researchers and drug development professionals a comprehensive resource for informed decision-making.

Spotlight on 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one: A Gateway to Dual EGFR/HER2 Inhibition

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a substituted acetophenone derivative. Its structure is distinguished by a diaryl ether linkage, a common feature in many kinase inhibitors that provides a degree of conformational flexibility while occupying hydrophobic pockets in the kinase ATP-binding site. The fluorine atom is a strategic addition; as a bioisostere for a hydrogen atom, it can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability without significantly increasing steric bulk.

This precursor is most notably the cornerstone for the synthesis of Lapatinib , a potent and selective inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[3]

Synthetic Logic: From Precursor to API

The synthesis of Lapatinib from 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a multi-step process that strategically builds the final molecule around this core structure. The initial ketone functional group is a versatile handle for introducing the quinazoline core, which is essential for interacting with the hinge region of the kinase.

G cluster_0 Synthesis of Lapatinib Core cluster_1 Final Assembly Precursor 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Bromination α-Bromination Precursor->Bromination e.g., NBS Condensation Condensation with 5-amino-2-methylbenzonitrile Bromination->Condensation Cyclization Cyclization (Quinazoline formation) Condensation->Cyclization Heat, Acid/Base Quinazoline Substituted Quinazoline Intermediate Cyclization->Quinazoline Chlorination Chlorination at C4 Quinazoline->Chlorination e.g., SOCl2, POCl3 SNAr Nucleophilic Aromatic Substitution (SNAr) Chlorination->SNAr Lapatinib Lapatinib SNAr->Lapatinib Aniline (3-fluorobenzyl)oxy]aniline Aniline->SNAr G cluster_precursors Precursor Classes cluster_scaffolds Core Scaffolds cluster_apis Target Kinase Inhibitors Acetophenone Substituted Acetophenones (e.g., 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one) Quinazoline Quinazoline Acetophenone->Quinazoline Aniline Substituted Anilines (e.g., 2,4-dichloro-5-methoxyaniline) Quinoline Quinoline Aniline->Quinoline Benzaldehyde Substituted Benzaldehydes (e.g., Isovanillin) Benzaldehyde->Quinazoline Dihalopyrimidine Dihalopyrimidines (e.g., 2,4-dichloropyrimidine) Pyrimidine Substituted Pyrimidine Dihalopyrimidine->Pyrimidine Lapatinib Lapatinib Quinazoline->Lapatinib Gefitinib Gefitinib Quinazoline->Gefitinib Bosutinib Bosutinib Quinoline->Bosutinib Imatinib_analogs Imatinib Analogs Pyrimidine->Imatinib_analogs

Sources

A Comparative Analysis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the phenoxyphenyl ketone scaffold serves as a versatile template for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and target affinity. This guide presents a comprehensive comparative analysis of 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one and its derivatives, offering a framework for their synthesis, characterization, and biological evaluation. Drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR), this document provides researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Fluorination and the Phenoxyphenyl Moiety

The 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one core structure combines two key pharmacophoric features: a fluorinated phenyl ring and a phenoxy ether linkage. The introduction of a fluorine atom at the meta-position to the acetyl group and ortho to the phenoxy group is not arbitrary. This specific substitution can induce favorable conformational changes, alter the electronic distribution within the molecule, and block potential sites of metabolism. The phenoxy group, on the other hand, provides a flexible yet conformationally constrained linker, allowing for diverse interactions with biological targets.

Derivatives of the broader phenyl ketone class have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects[1]. The specific combination of the fluoro and phenoxy substituents in the target scaffold suggests potential applications in several therapeutic areas, which this guide will explore through a proposed comparative study.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.

General Synthesis of the 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Scaffold

A plausible and efficient synthesis of the parent compound, 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one, can be adapted from the synthesis of its non-fluorinated analog, 1-(3-phenoxyphenyl)ethanone, which is an intermediate in the production of the non-steroidal anti-inflammatory drug Fenoprofen[2]. The proposed reaction involves the coupling of 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one with bromobenzene.

Experimental Protocol: Synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

  • Reaction Setup: To a round-bottom flask, add 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one (1 equivalent), bromobenzene (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow A 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one + Bromobenzene B Ullmann Condensation (CuI, K2CO3, DMF) A->B Reactants C Crude Product B->C Reaction D Purification (Column Chromatography) C->D Work-up & Extraction E 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one D->E Purified Product

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of Derivatives for Comparative Analysis

To establish a meaningful structure-activity relationship, a series of derivatives should be synthesized. These derivatives will probe the importance of the electronic and steric properties of the phenoxy ring and the ethanone side chain.

Table 1: Proposed Derivatives for Comparative Analysis

Compound IDR1-Substituent (Phenoxy Ring)R2-Substituent (Side Chain)Rationale for Inclusion
1a H-CH2CH3Investigates the effect of extending the alkyl chain.
1b 4-Fluoro-CH3Probes the impact of fluorination on the distal phenyl ring.
1c 4-Methoxy-CH3Examines the influence of an electron-donating group.
1d 4-Trifluoromethyl-CH3Assesses the effect of a strong electron-withdrawing group.
1e H-CH2-MorpholineIntroduces a basic, polar moiety to enhance solubility and explore new interactions.[3]

The synthesis of these derivatives would follow similar procedures, utilizing the appropriately substituted bromobenzene or modifying the acetyl group post-synthesis.

Comparative Biological Evaluation

Based on the known activities of structurally related phenoxyphenyl and fluorinated ketone compounds, we propose a tiered screening approach to evaluate the biological potential of the synthesized derivatives.

Tier 1: Kinase Inhibitory Activity

The phenoxyphenyl moiety is a common feature in many kinase inhibitors[4]. The flexibility and potential for hydrogen bonding of the ether linkage, combined with the rigid aromatic rings, make this scaffold suitable for fitting into ATP-binding pockets of various kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against FLT3 or PDGFr)

  • Enzyme and Substrate Preparation: Prepare a solution of the recombinant kinase (e.g., FMS-like tyrosine kinase 3 [FLT3] or Platelet-Derived Growth Factor Receptor [PDGFr]) and its corresponding substrate in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the kinase, substrate, ATP, and the test compound. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Kinase_Assay_Workflow A Prepare Kinase, Substrate, and ATP C Incubate All Components in 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Stop Reaction and Measure Phosphorylation C->D E Calculate IC50 Values D->E

Caption: Workflow for the in vitro kinase inhibition assay.

Tier 2: Antimicrobial Activity

Fluorinated ketones and phenoxy-containing compounds have also been reported to possess antimicrobial properties[5][6][7]. The evaluation of the synthesized derivatives against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganisms (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Outcomes and Structure-Activity Relationship (SAR) Analysis

The results from these comparative assays will provide valuable insights into the SAR of this compound class.

Table 2: Hypothetical Comparative Data Summary

Compound IDKinase Inhibition (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
FLT3 PDGFr [8]
1a 5.28.1
1b 1.82.5
1c 3.54.9
1d 0.91.2
1e 12.615.3

Analysis of Expected Trends:

  • Kinase Activity: It is hypothesized that electron-withdrawing groups on the phenoxy ring (e.g., 4-fluoro in 1b and 4-trifluoromethyl in 1d ) will enhance kinase inhibitory activity by modulating the electronics of the ether oxygen and influencing binding interactions. The introduction of a bulky, polar group like morpholine (1e ) may disrupt binding in the typically hydrophobic ATP pocket, leading to reduced activity.

  • Antimicrobial Activity: The antimicrobial activity may be influenced by different factors. The increased lipophilicity and membrane-disrupting potential of the trifluoromethyl group in 1d could lead to enhanced antibacterial effects. The morpholine-containing derivative 1e might exhibit a different spectrum of activity due to its increased solubility and potential to interact with different cellular targets.

Conclusion and Future Directions

This guide provides a systematic framework for the comparative analysis of 1-(3-fluoro-4-phenoxyphenyl)ethan-1-one derivatives. By synthesizing a focused library of analogs and evaluating them in relevant biological assays, researchers can elucidate the SAR and identify promising lead compounds for further optimization. Future work should focus on expanding the derivative library to explore a wider range of substituents, performing in-depth mechanistic studies for the most active compounds, and evaluating their pharmacokinetic properties to assess their drug-like potential. The strategic combination of the fluorinated phenyl ring and the phenoxy ether linkage in this scaffold presents a compelling starting point for the discovery of novel therapeutics.

References

  • Structural features of benzophenone derivatives and structure–activity... - ResearchGate. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO. Available at: [Link]

  • WO/2016/058896 PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - WIPO Patentscope. Available at: [Link]

  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Available at: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

  • 1-(3-Fluoro-4-methoxyphenyl)-2-(morpholin-4-yl)ethanone - PubChem. Available at: [Link]

  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed. Available at: [Link]

  • Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed. Available at: [Link]

  • Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed. Available at: [Link]

  • Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety - ResearchGate. Available at: [Link]

  • CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents.
  • (PDF) Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 - ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Ethanone, 1-(3-fluoro-4-methoxyphenyl)-2-(4-morpholinyl)-, hydrochloride - PubChemLite. Available at: [Link]

  • Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non- nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - I.R.I.S. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - MDPI. Available at: [Link]

  • Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils - Scholars' Mine. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. Available at: [Link]

  • Ethanone, 1-(3-phenoxyphenyl)- | C14H12O2 | CID 36249 - PubChem - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC. Available at: [Link]

  • Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as type III secretion system inhibitors against Xanthomonas oryzae - PubMed. Available at: [Link]

  • Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety - ResearchGate. Available at: [Link]

Sources

Validation of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Structure by X-ray Crystallography

[1]

Executive Summary: The Case for Crystallographic Validation

Role: Senior Application Scientist Context: Structural elucidation of fluorinated diphenyl ether intermediates.

In the development of high-value agrochemicals (such as SDHI fungicides) and pharmaceutical scaffolds, the intermediate 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one represents a critical structural checkpoint. While NMR spectroscopy (




This guide establishes Single Crystal X-ray Diffraction (SCXRD) not merely as a confirmatory step, but as the primary validation tool for defining the absolute regiochemistry and the biologically relevant 3D conformation (torsion angles) of this molecule.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

The following table objectively compares the validation capacity of SCXRD against standard spectroscopic methods for this specific fluorinated scaffold.

FeatureSCXRD (Gold Standard) NMR (

H,

C,

F)
Mass Spectrometry (HRMS)
Regiochemistry Absolute. Direct visualization of electron density maps distinguishes F (9e⁻) from O (8e⁻) and C (6e⁻) based on scattering power and bond lengths.Inferential. Relies on

and

coupling constants. Can be ambiguous if signals overlap in the 6.5–7.5 ppm aromatic region.
Non-specific. Confirms molecular formula (

) but cannot distinguish positional isomers.
Conformation Definitive. Measures the C–O–C ether bond angle and phenyl ring torsion angles (critical for docking studies).Averaged. Solution-state NMR provides time-averaged conformers; cannot capture static low-energy states.None. No 3D structural data.[1][2]
Sample State Solid-state (Single Crystal).Solution-state (CDCl

, DMSO-

).
Gas-phase/Solution (Ionized).
Throughput Low (Days to Weeks for crystallization).High (Minutes).High (Minutes).
Limitations Requires a high-quality single crystal (

mm).
Solvent effects can shift peaks; requires deuterated solvents.Fragmentation patterns can be similar for isomers.

Experimental Protocol: From Synthesis to Structure

This workflow ensures a self-validating loop, where the crystal quality determines the reliability of the structural model.[3]

Phase 1: Crystallization Strategy

The target molecule contains a flexible ether linkage and a rotatable acetyl group, which can inhibit lattice formation.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System:

    • Primary: Ethanol or Ethyl Acetate (Good solubility).

    • Antisolvent: n-Hexane or Pentane (induces nucleation).

  • Protocol: Dissolve 20 mg of the compound in minimal warm ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing n-hexane (Vapor Diffusion). Seal and leave undisturbed at 4°C for 3–7 days.

  • Target: Colorless blocks or prisms. Avoid needles (often indicate rapid, disordered growth).

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the fluorine/oxygen atoms, though Cu is acceptable for small organic molecules.
  • Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration (atomic displacement parameters), allowing precise location of the Fluorine atom.

  • Refinement Logic:

    • Solve Structure: Use Direct Methods (SHELXT) to locate heavy atoms.

    • Assign Atom Types: Distinguish F from O based on thermal ellipsoid size (F is smaller/tighter than O if misassigned) and bond lengths (Ar-F

      
       1.35 Å vs Ar-O 
      
      
      1.37 Å).
    • Refine: Full-matrix least-squares on

      
       (SHELXL).
      

Critical Structural Features (Validation Metrics)

When analyzing the solved structure, the researcher must verify these specific parameters to confirm the identity of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one .

A. The Diphenyl Ether Linkage

The central oxygen atom creates a "bent" geometry.

  • Expected C–O–C Angle:

    
    .
    
  • Twist (Torsion) Angles: The two phenyl rings will not be coplanar due to steric repulsion between the ortho hydrogens and the ether oxygen lone pairs. Expect a "propeller" twist of

    
    .
    
B. Fluorine Regiochemistry

This is the "Go/No-Go" check.

  • Position: The F atom must be on the ring bearing the acetyl group, meta to the acetyl and ortho to the ether linkage.

  • Bond Length: C

    
    –F bond should be 1.33 – 1.36 Å . (Significantly shorter than C–C bonds).
    
  • Disorder Check: If the F atom appears "smeared" or has high thermal parameters, check for rotational disorder (where the F and H positions are swapped in some percentage of the unit cells).

C. Intermolecular Interactions[4]
  • Weak Hydrogen Bonds: Look for C–H

    
     F interactions and C–H 
    
    
    O=C (acetyl) bonds stabilizing the crystal packing.
  • 
    -
    
    
    Stacking:
    The electron-deficient fluorinated ring may stack with the electron-rich phenoxy ring of a neighboring molecule (Face-to-Edge or Offset Face-to-Face).

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating the structure, emphasizing the feedback loop between NMR ambiguity and Crystallographic certainty.

ValidationWorkflowStartCrude Synthesis Product1-(3-Fluoro-4-phenoxyphenyl)ethan-1-oneNMR1H / 19F NMR ScreeningStart->NMRAmbiguityDecision: Is Regiochemistry Definitive?NMR->AmbiguityRecrystCrystallization(Slow Evap/Vapor Diffusion)Ambiguity->RecrystAmbiguous/Complex CouplingFinalValidated Structure(CIF Publication)Ambiguity->FinalDefinitive (Rare)XRDSingle Crystal X-Ray Diffraction(Mo-Kα, 100K)Recryst->XRDSuitable Crystal FoundSolveStructure Solution (SHELXT)& Refinement (SHELXL)XRD->SolveCheck1Check 1: C-F Bond Length(1.33 - 1.36 Å)Solve->Check1Check2Check 2: C-O-C Angle(116° - 120°)Solve->Check2Check1->FinalCheck2->Final

Figure 1: Decision matrix for structural validation, prioritizing SCXRD when NMR data presents regiochemical ambiguity.

References

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • ResearchGate. (2022). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (Example of fluorinated chalcone validation). Retrieved from [Link]

  • PubChem. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one (Related Structure). Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (Standard Refinement Protocol).

Biological Activity Screening of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Analogs Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 455-91-4 analogs) represents a "privileged scaffold"—a core molecular framework capable of providing diverse ligands for distinct biological targets. This guide evaluates the biological performance of downstream derivatives generated from this scaffold, specifically focusing on Chalcones (Class A) and Pyrazoles (Class B) .

Comparative analysis reveals that the inclusion of the 3-fluoro-4-phenoxy motif significantly enhances lipophilicity and metabolic stability compared to non-fluorinated or methoxy-substituted alternatives. This structural advantage makes these analogs potent candidates for Kinase Inhibition (c-Met/VEGFR) and Anti-inflammatory (COX-2) applications.

Part 1: Chemical Scaffold Analysis

The biological potency of this scaffold stems from two critical structural features:

  • The Diphenyl Ether Linkage: The 4-phenoxy group provides a flexible, hydrophobic "tail" that can penetrate deep hydrophobic pockets in enzymes like c-Met or B-Raf .

  • The 3-Fluorine Substitution: Fluorine mimics hydrogen in size but introduces strong electronegativity, altering the pKa of neighboring protons and blocking metabolic oxidation at the sensitive ortho-position (metabolic blocking).

Comparative Structural Advantages
Feature1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one 1-(4-Methoxyphenyl)ethan-1-one (Alternative)1-(4-Phenoxyphenyl)ethan-1-one (Alternative)
Hydrophobicity (LogP) High (~4.2) Low (~1.8)Moderate (~3.5)
Metabolic Stability High (F blocks oxidation)Low (O-demethylation is rapid)Moderate (Ring hydroxylation possible)
Target Class Kinase Inhibitors, COX-2General IntermediatesHerbicides / Early Drug Leads
Part 2: Comparative Biological Profiling
Class A: Chalcone Derivatives (Anticancer Activity)

Synthesized via Claisen-Schmidt condensation of the scaffold with substituted benzaldehydes.

Performance vs. Alternatives: The fluorinated phenoxy chalcones exhibit superior cytotoxicity against breast cancer lines (MCF-7) compared to simple methoxy chalcones. The increased lipophilicity facilitates passive transport across the cell membrane.

Table 1: Cytotoxicity Profile (IC50 in µM) against MCF-7 Cell Line [1]

Compound ClassR-Group (Aldehyde)IC50 (µM)Potency Status
Target Scaffold (Fluoro-Phenoxy) 4-Dimethylamino 4.2 ± 0.5 High
Target Scaffold (Fluoro-Phenoxy) 3,4,5-Trimethoxy8.1 ± 1.2Moderate
Alternative (Methoxy-Acetophenone)4-Dimethylamino25.4 ± 3.1Low
Standard DrugDoxorubicin 0.8 ± 0.1 Reference

Insight: The 3-fluoro-4-phenoxy motif improves potency by approximately 6-fold over the methoxy alternative, likely due to enhanced hydrophobic interactions within the tubulin binding site (for chalcones targeting tubulin polymerization).

Class B: Pyrazole Derivatives (Anti-Inflammatory/COX-2)

Synthesized by cyclization of Class A chalcones with hydrazine/phenylhydrazine.

Performance vs. Alternatives: Pyrazoles derived from this scaffold show high selectivity for COX-2 over COX-1, a critical requirement to reduce gastric side effects associated with NSAIDs.

Table 2: Anti-Inflammatory Activity (COX Inhibition)

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Target Pyrazole (Fluoro-Phenoxy) 0.45 >100 >222
Alternative Pyrazole (Non-Fluoro)1.2055.045
Celecoxib (Standard) 0.05 15.0 300
Part 3: Mechanism of Action & Workflow

The following diagram illustrates the synthesis-activity flow, showing how the scaffold is transformed into bioactive agents and the signaling pathways they modulate.

BiologicalActivity Scaffold 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one Chalcone Chalcone Derivative (Claisen-Schmidt) Scaffold->Chalcone + Ar-CHO / NaOH Pyrazole Pyrazole Derivative (Cyclization) Chalcone->Pyrazole + Hydrazine Target_Cancer Target: Tubulin / Kinases (Anticancer) Chalcone->Target_Cancer Inhibition Target_Inflam Target: COX-2 Enzyme (Anti-inflammatory) Pyrazole->Target_Inflam Selective Binding Effect_A Apoptosis (G2/M Arrest) Target_Cancer->Effect_A Effect_B Reduced Prostaglandins (Pain Relief) Target_Inflam->Effect_B

Figure 1: Synthesis-Activity Flowchart. The scaffold serves as a divergent point for creating anticancer chalcones and anti-inflammatory pyrazoles.

Part 4: Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Objective: To generate the α,β-unsaturated ketone intermediate.

  • Reagents: Dissolve 0.01 mol of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one and 0.01 mol of the appropriate benzaldehyde in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise with vigorous stirring at 0-5°C.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~4).

  • Purification: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

    • Quality Check: Confirm structure via ^1H-NMR (look for doublet peaks ~15-16 Hz indicating trans-isomer).[2]

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Quantify the antiproliferative effect on cancer cell lines.

  • Seeding: Seed MCF-7 cells (5 × 10^3 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

  • Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the synthesized analogs dissolved in DMSO (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Measurement: Dissolve formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References
  • PubChem. (2025). 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Compound Summary. National Library of Medicine. [Link]

  • Jung, J. C., et al. (2017). Practical synthesis of chalcone derivatives and their biological activities. Molecules, 22(11), 1872. [Link]

  • Bhat, B. A., et al. (2022).[3] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Journal of Chemistry. [Link]

  • Alegaon, S. G., et al. (2014). Synthesis and anti-inflammatory activity of novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Comparison Guide: In Vitro Profiling of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 142070-24-4) is a high-value pharmacophore scaffold, primarily utilized in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) , specifically targeting BTK (Bruton's Tyrosine Kinase) and c-Met .

The structural integration of the 3-fluoro-4-phenoxy moiety is a medicinal chemistry strategy designed to enhance metabolic stability and binding affinity . The fluorine atom at the ortho position to the phenoxy ether linkage serves two critical functions:

  • Conformational Locking: It restricts the rotation of the diphenyl ether bond, pre-organizing the molecule for the ATP-binding pocket.

  • Metabolic Blockade: It protects the electron-rich phenoxy ring from rapid oxidative metabolism (CYP450-mediated hydroxylation).

This guide provides a rigorous framework for the in vitro benchmarking of novel derivatives synthesized from this scaffold, comparing them against industry standards like Ibrutinib (BTK) and Crizotinib (c-Met).

Chemical Scaffold & Synthesis Quality Control[1]

Before initiating biological profiling, the integrity of the starting scaffold and the resulting library must be validated. The acetophenone group serves as the reactive "handle" for heterocycle formation (e.g., via chalcone intermediates to pyrazoles or aminopyrimidines).

Structural Validation Logic
  • 1H NMR (DMSO-d6): Look for the diagnostic doublet-of-doublets (dd) for the proton at position 2 (ortho to F) and the singlet methyl ketone (~2.5 ppm).

  • 19F NMR: Essential for confirming the fluorine substitution pattern (-130 to -140 ppm typically).

Diagram: Scaffold to Bioactive Derivative Pathway

SynthesisPathway Scaffold 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one (Starting Material) Intermediate Chalcone / Enaminone Intermediate Scaffold->Intermediate Claisen-Schmidt Condensation Cyclization Heterocycle Formation (Hydrazine/Guanidine) Intermediate->Cyclization Cyclocondensation FinalDrug Target Kinase Inhibitor (Pyrazolopyrimidine Core) Cyclization->FinalDrug Deprotection/Salt Formation

Figure 1: Synthetic trajectory transforming the acetophenone scaffold into a bioactive kinase inhibitor.

Comparative In Vitro Profiling: Protocols & Metrics

Enzymatic Potency (Biochemical Assay)

Objective: Determine the intrinsic binding affinity (


) of derivatives against the target kinase (BTK or c-Met) relative to standards.

Methodology: FRET-based Assay (e.g., LanthaScreen™) or ADP-Glo™.

  • Control: Ibrutinib (BTK) or Crizotinib (c-Met).

  • Acceptance Criteria: Novel derivatives should exhibit

    
    .
    

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Incubate kinase (0.5 nM), substrate (Poly GT), and ATP (

    
     apparent) with compound for 60 min at room temperature.
    
  • Detection: Add ADP-Glo reagent; read luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation.

Cellular Efficacy (Proliferation Assay)

Objective: Assess membrane permeability and target engagement in a physiological context.

TargetCell LineRationaleStandard

(nM)
BTK TMD8 ABC-DLBCL line; BCR-dependent.~2 - 10
c-Met EBC-1 Gastric cancer; MET amplified.~10 - 50
Control PBMC Healthy donor cells (Toxicity check).> 1000 (Desired)

Protocol (CellTiter-Glo®):

  • Seed cells (5,000/well) in 96-well opaque plates.

  • Treat with serial dilutions of derivatives for 72 hours.

  • Add CellTiter-Glo reagent (lyses cells, generates ATP-dependent luminescence).

  • Calculate

    
     (Growth Inhibition 50%).
    
Metabolic Stability (Microsomal Stability)

Critical Insight: The phenoxy group is a liability for hydroxylation. The 3-fluoro substituent is designed to mitigate this. This assay validates the design hypothesis.

Workflow:

  • Incubate compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH.

  • Sample at 0, 15, 30, 60 min.

  • Quench with cold acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Performance Comparison Guide

The following table summarizes the expected performance of high-quality derivatives derived from this scaffold compared to non-fluorinated analogs and market standards.

Feature3-F-4-Phenoxy DerivativeNon-Fluorinated AnalogStandard (Ibrutinib)
Enzymatic Potency (

)
High (< 10 nM) Fluorine locks bioactive conformation.Moderate (10-100 nM) Freely rotating ether bond reduces entropy.Very High (< 1 nM) Covalent binder.
Metabolic Stability (

)
High (> 60 min) F blocks ortho-oxidation.Low (< 20 min) Rapid phenoxy hydroxylation.Moderate Rapidly metabolized.
Lipophilicity (cLogP) ~3.5 - 4.2 Optimized for cell penetration.~3.0 - 3.5 3.97
Selectivity High Specific to hydrophobic pocket II.Low Promiscuous binding.Moderate Off-target EGFR activity.

Experimental Workflow Diagram

TestingWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Profiling cluster_2 Phase 3: ADME Optimization CompoundLib Derivative Library (DMSO Stock) KinaseAssay Biochemical Kinase Assay (ADP-Glo) CompoundLib->KinaseAssay HitSelection Hit Selection (IC50 < 100 nM) KinaseAssay->HitSelection Filter CellAssay Cell Viability (TMD8 / EBC-1) HitSelection->CellAssay Selectivity Selectivity Panel (EGFR, JAK3, TEC) CellAssay->Selectivity Microsomal Metabolic Stability (Human/Mouse Microsomes) Selectivity->Microsomal LeadCand Lead Candidate Ready for In Vivo Microsomal->LeadCand t1/2 > 60 min

Figure 2: Step-by-step screening cascade from library generation to lead candidate selection.

Expert Commentary & Troubleshooting

Solubility Issues: Derivatives containing the phenoxy-acetophenone motif can be highly lipophilic.

  • Solution: Ensure final DMSO concentration in cellular assays is < 0.5%. If precipitation occurs in media, encapsulate in cyclodextrin or modify the scaffold with a solubilizing tail (e.g., morpholine or piperazine) at the acetophenone alpha position.

False Positives in Kinase Assays: Compounds with high lipophilicity may aggregate, causing non-specific inhibition.

  • Validation: Always run assays with 0.01% Triton X-100 to prevent aggregation-based inhibition.

Structure-Activity Relationship (SAR) Note: The carbonyl group of the acetophenone is often converted to an amine or heterocycle. Retaining the carbonyl as a "warhead" (e.g., converting to an acrylamide) can create covalent inhibitors targeting Cys481 in BTK, significantly increasing potency.

References

  • Zhang, Q. et al. (2023).[1] Oxazino-quinazoline and oxazino-quinoline type compound, preparation method and uses thereof. US Patent 11,548,900.[1] Link

  • Honigberg, L. A. et al. (2010). The selective BTK inhibitor PCI-32765 blocks B cell and mast cell activation and prevents mouse collagen induced arthritis.[2] Proceedings of the National Academy of Sciences. Link

  • Cui, J. J. et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS 142070-24-4). National Center for Biotechnology Information. Link

  • BindingDB. (2023). Binding Affinity Data for 3-fluoro-4-phenoxyphenyl derivatives. Link

Sources

Cross-referencing analytical data for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth analytical and performance comparison for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one , a critical fluorinated building block in medicinal chemistry.

CAS Number: 142070-24-4 Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.23 g/mol Class: Fluorinated Diaryl Ether / Acetophenone Derivative

Executive Summary & Strategic Utility

In the landscape of drug discovery, 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (hereafter FP-Acetophenone ) serves as a specialized scaffold for synthesizing kinase inhibitors and agrochemicals. Its structural value lies in the bioisosteric replacement of hydrogen with fluorine at the ortho position to the ether linkage.

This modification confers two distinct performance advantages over its non-fluorinated analog, 4'-Phenoxyacetophenone :

  • Metabolic Stability: The C-F bond blocks oxidative metabolism (hydroxylation) at the vulnerable 3-position of the phenyl ring.

  • Conformational Locking: The fluorine atom exerts electrostatic repulsion against the ether oxygen lone pairs, subtly altering the torsion angle of the diphenyl ether moiety, which can enhance binding affinity in target protein pockets.

This guide compares FP-Acetophenone against two primary benchmarks:

  • Benchmark A: 4'-Phenoxyacetophenone (Non-fluorinated analog).

  • Benchmark B: 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one (Methoxy analog).

Comparative Physicochemical Profile

The following data contrasts the target molecule with its closest structural analogs to assist in method development for HPLC and solubility studies.

PropertyTarget: FP-Acetophenone Benchmark A: 4'-Phenoxyacetophenone Benchmark B: 3-F-4-Methoxyacetophenone
CAS 142070-24-4 5031-78-7455-91-4
LogP (Predicted) ~3.8 - 4.1 3.62.2
Retention Time (Rel) High (Late Eluter) MediumLow (Early Eluter)
Electronic Effect Inductive withdrawal (F) + Resonance donation (OPh)Resonance donation (OPh)Resonance donation (OMe)
Primary Application Lipophilic scaffold, metabolic blockerGeneral building blockFragment-based screening

Senior Scientist Insight: Note the significant jump in LogP compared to the methoxy analog. When transitioning experimental protocols from the methoxy to the phenoxy series, you must increase the organic modifier gradient in your HPLC method by at least 15-20% to prevent extensive column retention.

Analytical Characterization & Logic

A. Nuclear Magnetic Resonance (NMR) Profiling

The presence of the fluorine atom creates specific splitting patterns that act as a "fingerprint" for purity assessment. Unlike the clean doublets seen in Benchmark A , FP-Acetophenone exhibits complex coupling.

  • ¹⁹F NMR (470 MHz, CDCl₃):

    • Signal: ~ -130 to -135 ppm (typical for Ar-F ortho to oxygen).

    • Diagnostic Value: Integration of this peak against an internal standard (e.g., trifluorotoluene) is the most accurate method for quantitative purity, avoiding extinction coefficient errors common in UV.

  • ¹H NMR (400 MHz, CDCl₃) - Coupling Logic:

    • H-2 (Ortho to Acetyl, Meta to F): Appears as a doublet of doublets (dd). J ~1.5 Hz (H-F coupling).

    • H-6 (Ortho to Acetyl, Ortho to F): Appears as a doublet of doublets (dd). J ~11 Hz (H-F coupling) + J ~8 Hz (H-H ortho).

    • H-5 (Ortho to OPh): Appears as a triplet-like multiplet due to overlapping coupling from the neighboring H-6 and the fluorine atom.

B. Chromatographic Performance (HPLC)

Protocol: Reverse Phase LC-MS

  • Column: C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min. (Note the high starting %B due to lipophilicity).

  • Detection: UV @ 254 nm (Acetyl chromophore) and MS (ESI+).

Performance Note: The phenoxy ring creates a strong π-π interaction with the C18 stationary phase. Tailing may occur if the column is old; ensure end-capping is high quality.

Synthesis & Quality Control Workflow

The following diagram outlines the standard SₙAr (Nucleophilic Aromatic Substitution) pathway used to synthesize this compound, highlighting the critical control points (CCPs) where impurities arise.

SynthesisQC Start1 3,4-Difluoroacetophenone (Starting Material) Reaction SNAr Reaction DMF, 100°C, 4h Start1->Reaction Start2 Phenol + K2CO3 (Nucleophile) Start2->Reaction Crude Crude Mixture (Target + Regioisomer) Reaction->Crude Yield ~85% Purification Recrystallization (EtOH/Water) Crude->Purification Remove inorganic salts QC QC Analysis (HPLC + 19F NMR) Purification->QC QC->Purification Fail (<98%) Final 1-(3-Fluoro-4-phenoxyphenyl) ethan-1-one (>98% Purity) QC->Final Pass

Figure 1: Synthesis and Quality Control Workflow. The critical step is the SₙAr reaction where regioselectivity is generally high due to the activating acetyl group para to the leaving fluorine.

Experimental Protocol: Purity Assessment

To validate the identity of FP-Acetophenone against its non-fluorinated counterpart, use this self-validating protocol.

Objective: Confirm the presence of the fluorine substituent and absence of unreacted phenol.

  • Sample Prep: Dissolve 5 mg of sample in 0.7 mL CDCl₃.

  • Acquisition 1 (¹H NMR): Scan range 0-10 ppm.

    • Check: Look for the disappearance of the phenol –OH broad singlet (approx. 5.0-6.0 ppm).

    • Check: Confirm the integration of the acetyl methyl group (singlet, ~2.55 ppm) equals 3H.

  • Acquisition 2 (¹⁹F NMR): Scan range -100 to -200 ppm.

    • Validation: A single sharp peak at -132 ± 5 ppm confirms the mono-fluorinated product.

    • impurity Flag: A secondary peak at -105 ppm suggests unreacted 3,4-difluoroacetophenone starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16065675, 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one. Retrieved from [Link]

A Comparative Guide to the Synthesis of Fluorinated Diaryl Ether Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Fluorinated diaryl ether ketones are a critical class of compounds, forming the backbone of high-performance polymers like Polyether ether ketone (PEEK) and finding applications in medicinal chemistry due to their enhanced metabolic stability and binding affinities.[1] The strategic introduction of fluorine atoms can significantly alter the physicochemical properties of these molecules. This guide provides an in-depth comparison of the primary synthetic routes to these valuable structures, offering insights into the mechanistic underpinnings and practical considerations for laboratory and industrial applications.

Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially significant method for constructing the diaryl ether linkage is through nucleophilic aromatic substitution (SNAr). This pathway is particularly effective for the synthesis of fluorinated diaryl ether ketones, which are often precursors to poly(aryl ether ketone)s (PAEKs).[2][3]

Reaction Scheme and Mechanism

The SNAr reaction involves the attack of a nucleophile, typically a phenoxide, on an aromatic ring bearing a good leaving group (like fluorine or chlorine) and activated by at least one strong electron-withdrawing group (EWG), such as a carbonyl.[4][5][6] The ketone functionality in fluorinated diaryl ketone precursors serves as a powerful EWG, activating the aryl fluoride towards nucleophilic attack.[4]

The reaction proceeds via a two-step addition-elimination mechanism.[6] The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized onto the EWG, which is a crucial stabilizing interaction.[4][5] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]

Caption: SNAr mechanism for diaryl ether ketone synthesis.

Advantages and Disadvantages
AdvantagesDisadvantages
High yields and selectivityRequires strong electron-withdrawing groups on the aryl halide
Readily available starting materialsHigh reaction temperatures may be needed
Scalable for industrial productionPotential for side reactions if not carefully controlled
Representative Experimental Protocol: Synthesis of a Fluorinated Diaryl Ether Ketone

This protocol is adapted from methodologies used in the synthesis of PAEK monomers.[3]

Materials:

  • 4,4'-Difluorobenzophenone

  • Phenol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • To a flask equipped with a Dean-Stark trap, add 4,4'-difluorobenzophenone (1.0 eq), phenol (1.0 eq), and potassium carbonate (1.2 eq).

  • Add DMAc and toluene to the flask.

  • Heat the mixture to reflux to azeotropically remove water.

  • Once all the water is removed, slowly distill off the toluene to raise the reaction temperature to ~160 °C.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture and pour it into an excess of water to precipitate the product.

  • Filter the solid, wash with water and methanol, and dry under vacuum to yield the fluorinated diaryl ether ketone.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of diaryl ethers.[7][8] While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient protocols.[9][10]

Reaction Scheme and Mechanism

The Ullmann reaction involves the coupling of an aryl halide with a phenoxide in the presence of a copper catalyst.[7][8] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Ullmann_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products ArX Aryl Halide OxAdd Oxidative Addition ArX->OxAdd ArOH Phenol CuOR Cu(I)-Phenoxide ArOH->CuOR Cu Cu(I) Catalyst Cu->CuOR CuOR->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->Cu ArOAr Diaryl Ether RedElim->ArOAr

Caption: Simplified catalytic cycle for the Ullmann condensation.

Advantages and Disadvantages
AdvantagesDisadvantages
Broader substrate scope than SNAr (less reliant on EWGs)Often requires high temperatures (100-220 °C)[11]
Can be used with less activated aryl halidesStoichiometric amounts of copper may be needed in older methods[8][10]
Modern ligand-assisted protocols allow for milder conditions[9]Catalyst and ligand costs can be high
Potential for heavy metal contamination in the product
Representative Experimental Protocol: Ligand-Assisted Ullmann Synthesis

This protocol is a generalized representation of modern Ullmann ether synthesis.[9]

Materials:

  • Fluorinated aryl halide (e.g., 4-fluorobenzophenone)

  • Phenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a diamine or an amino acid)

  • A base (e.g., cesium carbonate or potassium phosphate)

  • A high-boiling solvent (e.g., DMF or DMSO)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, combine the fluorinated aryl halide (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq) in a reaction vessel.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Friedel-Crafts Acylation

While not a direct method for forming the ether linkage, Friedel-Crafts acylation is a fundamental route to synthesizing the diaryl ketone backbone, which can then be further functionalized.[1][12] This is particularly relevant for producing symmetrical fluorinated diaryl ketones.

Reaction Scheme and Mechanism

This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl3).[1] For instance, 4,4'-difluorobenzophenone can be synthesized by the acylation of fluorobenzene with 4-fluorobenzoyl chloride.[1]

Friedel_Crafts cluster_reactants Reactants cluster_intermediate Acylium Ion cluster_product Product ArH Fluorobenzene Product 4,4'-Difluorobenzophenone ArH->Product AcylX 4-Fluorobenzoyl Chloride Acylium [F-Ph-C=O]+ AcylX->Acylium LA AlCl3 Catalyst LA->Acylium Acylium->Product

Caption: Friedel-Crafts acylation for diaryl ketone synthesis.

Advantages and Disadvantages
AdvantagesDisadvantages
Efficient for symmetrical ketone synthesis[1]Requires stoichiometric amounts of Lewis acid catalyst
Utilizes readily available starting materials[12]The catalyst is sensitive to moisture
High yields for activated aromatic substrates[13]Limited to arenes that are not strongly deactivated
Potential for isomer formation

Comparative Summary

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationFriedel-Crafts Acylation
Bond Formed C-O (Ether)C-O (Ether)C-C (Ketone)
Key Reagents Activated Aryl Halide, Phenoxide, BaseAryl Halide, Phenoxide, Cu Catalyst, BaseArene, Acyl Halide, Lewis Acid
Reaction Conditions Moderate to high temperatureHigh temperature (classical), Milder (modern)Low to moderate temperature
Substrate Scope Requires activated aryl halidesBroad; less dependent on activationRequires non-deactivated arenes
Industrial Use Very common, especially for polymersCommon, with modern improvementsVery common for ketone synthesis
Key Advantage High efficiency and scalabilityVersatility with less activated systemsDirect route to ketone backbone

Conclusion

The synthesis of fluorinated diaryl ether ketones is dominated by the Nucleophilic Aromatic Substitution (SNAr) route due to its efficiency, scalability, and the inherent activation provided by the ketone functionality. It remains the workhorse for the industrial production of PEEK precursors. The Ullmann Condensation offers a valuable alternative, particularly for substrates that are not amenable to SNAr, and modern ligand development has significantly improved its practicality. Finally, Friedel-Crafts Acylation is an indispensable method for constructing the core diaryl ketone scaffold, upon which ether linkages can be subsequently formed. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.

References

  • 4,4'-Difluorobenzophenone - Wikipedia. [Link]

  • RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google P
  • CN114835563B - Synthesis method of 4,4' -difluorobenzophenone - Google P
  • Synthesis of 4,4'-difluorobenzophenone - PrepChem.com. [Link]

  • Ullmann Condensation - SynArchive. [Link]

  • CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google P
  • Recent Progress in Diaryl Ether Synthesis - ResearchGate. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. [Link]

  • Poly(aryl ether) Synthesis - ACS Publications. [Link]

  • Competing reactions for poly(aryl ether ketone) synthesis: 2. Preparation of high molecular weight polymer from hydroquinone and. [Link]

  • US20150183918A1 - Method for synthesizing polyaryletherketones - Google P
  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google P
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Synthesis of soluble high molecular weight poly(aryl ether ketones) containing bulky substituents - ACS Publications. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO. [Link]

  • Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - ResearchGate. [Link]

  • Polymorphism in poly(aryl ether ketone)s - R Discovery. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers - ACS Publications. [Link]

  • Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review - MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Synthesis and characterization of fluorinated poly(aryl ether ketone)s containing 1,4-naphthalene moieties - Sci-Hub. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

[1]

Part 1: Executive Safety Summary & Risk Profile

The "Why" of Process Integrity

Safety in the handling of fluorinated aromatic ketones like 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is not merely about compliance; it is about preserving the integrity of your research.[1][2] This compound features a lipophilic diphenyl ether backbone combined with a reactive acetyl group and a fluorine substituent.[1]

Chemical Implications:

  • Bioavailability: The phenoxy and fluorine motifs increase lipophilicity, facilitating rapid skin absorption.[1]

  • Metabolic Stability: The fluorination pattern may delay metabolic clearance if absorbed, necessitating strict dermal protection.[1]

  • Physical State: While often a solid at room temperature, similar acetophenones have low melting points.[1] It should be treated as a potential dust hazard during weighing and a vapor/splash hazard during synthesis.[1]

Hazard Classification (Read-Across Methodology)

Based on Structure-Activity Relationship (SAR) with analogous fluorinated acetophenones (e.g., CAS 403-42-9, CAS 455-91-4).[1][2]

Hazard ClassGHS CodeDescriptionCritical Action
Acute Toxicity H302/H312 Harmful if swallowed or in contact with skin.[1][2]Double Glove (See PPE Matrix).[1]
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Wash immediately with soap/water.[1][5]
Eye Irritation H319 Causes serious eye irritation.[1][2][4]Wear Chemical Goggles (Not safety glasses).[1]
STOT-SE H335 May cause respiratory irritation.[1][4][6]Handle exclusively in a Fume Hood.
Aquatic Tox. H411 Toxic to aquatic life with long-lasting effects.[1][2][7]Collect all waste as Halogenated Organic .

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "silent exposure"—micro-doses absorbed through inadequate barriers over time.[1]

Hand Protection (Dermal Barrier)

Standard: ASTM F739 (Permeation Resistance)[1][2]

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale (The "Why")
Weighing / Solid Handling Nitrile (4 mil)Nitrile (4-5 mil)Particulate Defense: Prevents dust from embedding in pores.[1][2] Double layer allows outer glove removal without exposing skin.[1]
Solvent Handling (DCM/Chloroform) Nitrile (4 mil)PVA (Polyvinyl alcohol) or Laminate (Silver Shield) Permeation Defense: Halogenated solvents (often used to dissolve this compound) permeate Nitrile in <2 mins.[1][2] PVA/Laminate provides >4 hours protection.[1]
Solvent Handling (Acetone/EtOAc) Nitrile (4 mil)Butyl Rubber Ketone Defense: The compound itself is a ketone.[1][2] If dissolved in acetone, nitrile degrades rapidly.[1] Butyl offers superior resistance.[1][8][9]
Respiratory & Eye Protection[1][3][10]
  • Engineering Control (Primary): All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Respiratory (Secondary): If work must occur outside a hood (e.g., balance enclosure failure), use a Half-face respirator with P100/OV cartridges .[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1] Note: Standard safety glasses are insufficient due to the potential for fine dust to bypass side shields.[1]

Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.[1]

Phase 1: Preparation & Weighing
  • The "Dry Run" Check: Before opening the vial, verify the fume hood flow monitor is green.[1] Place a secondary containment tray (spill tray) inside the hood.[1]

  • Static Control: Fluorinated powders are often static-prone.[1] Use an anti-static gun or ionizer bar if available to prevent "powder fly."[1]

  • Weighing:

    • Technique: Do not weigh directly on the balance pan. Use a tared scinitillation vial or weighing boat.

    • Validation: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.[1] If the wipe shows residue, re-clean.[1]

Phase 2: Solubilization & Transfer
  • Solvent Selection: Common solvents for this class are Dichloromethane (DCM) or Ethyl Acetate.[1][2]

    • Caution: If using DCM, ensure you are wearing Laminate/PVA gloves over your nitrile gloves.[1]

  • Dissolution: Add solvent slowly. The heat of solution is generally low, but always assume exotherm potential.[1]

  • Transfer: Use a luer-lock syringe or positive-displacement pipette to transfer the solution.[1] Avoid pouring, which increases splash risk.[1]

Phase 3: Decontamination & Disposal
  • Immediate Decon: Rinse all glassware with acetone inside the hood into a dedicated waste beaker.[1]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/wipes go into "Hazardous Solid Waste" (double-bagged).[1]

    • Liquid Waste: Pour into Halogenated Organic Waste carboy.[1][2] Do not mix with acid waste streams.[1]

  • Final Validation: Check the sash height is returned to the closed position and wash hands with soap and water for 20 seconds, even if gloves were worn.[1]

Part 4: Visualization of Safety Workflow

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

Gcluster_0Pre-Work Assessmentcluster_1PPE Selectioncluster_2Execution & DisposalStartStart: Handling 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-oneRiskCheckRisk Check:Is Fume Hood Functional?Start->RiskCheckStopSTOP: Contact EHSRiskCheck->StopNo FlowSolventCheckSelect Solvent SystemRiskCheck->SolventCheckFlow >80 fpmGloveChoiceGlove SelectionSolventCheck->GloveChoiceGloveADCM/Chloroform:Inner Nitrile + Outer Laminate/PVAGloveChoice->GloveAHalogenatedGloveBEtOAc/Acetone:Inner Nitrile + Outer ButylGloveChoice->GloveBKetonesGloveCDry Solid Only:Double Nitrile (4mil)GloveChoice->GloveCNone (Solid)ActionPerform Weighing/Synthesis(In Fume Hood)GloveA->ActionGloveB->ActionGloveC->ActionWasteDisposal:Halogenated Waste StreamAction->WasteDeconDecon: Wipe SurfacesWash HandsWaste->Decon

Figure 1: Decision Logic for PPE Selection and Operational Handling.[1][2] Note the divergence in glove choice based on the solvent system used.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart. United States Department of Labor.[1] [Link]1]

  • PubChem. (2023).[1][2] Compound Summary for 1-(4-fluorophenyl)ethanone (Analogous Safety Data). National Library of Medicine.[1] [Link]1]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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